molecular formula C7H13IO B1405159 4-Iodo-2,2-dimethyl-tetrahydro-pyran CAS No. 882687-80-1

4-Iodo-2,2-dimethyl-tetrahydro-pyran

Número de catálogo: B1405159
Número CAS: 882687-80-1
Peso molecular: 240.08 g/mol
Clave InChI: CTPMPYIKWARWDI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Iodo-2,2-dimethyl-tetrahydro-pyran is a useful research compound. Its molecular formula is C7H13IO and its molecular weight is 240.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-iodo-2,2-dimethyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMPYIKWARWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Iodo-2,2-dimethyl-tetrahydro-pyran chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodo-2,2-dimethyl-tetrahydro-pyran: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. This compound has emerged as a significant heterocyclic intermediate, valued for its unique structural features and predictable reactivity. The tetrahydropyran (THP) motif is frequently incorporated into drug candidates to enhance physicochemical properties.[1][2] The THP ring can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability, thereby optimizing the overall pharmacokinetic profile of a molecule.[1][2]

The presence of an iodine atom on the THP scaffold of this compound further enhances its utility, providing a reactive handle for a multitude of chemical transformations.[3] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, synthetic pathways, chemical reactivity, and applications, with a focus on its role in research and drug development.

Physicochemical and Structural Properties

The foundational characteristics of a chemical compound dictate its behavior and potential applications. This compound is a colorless liquid under standard conditions, a property that influences its handling and reaction setup.[4] Its structure, featuring a saturated six-membered ether ring with gem-dimethyl substitution and an iodine atom, is key to its utility.[3]

Caption: Chemical Structure of 4-Iodo-2,2-dimethyl-tetrahydropyran.

The core physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 882687-80-1[3][5][6][7]
Molecular Formula C₇H₁₃IO[3][5][7]
Molecular Weight 240.08 g/mol [3][6][7]
IUPAC Name 4-iodo-2,2-dimethyloxane[3][7]
Predicted Boiling Point 220.6 ± 33.0 °C[6][8]
Predicted Density 1.56 ± 0.1 g/cm³[4][8]
Physical Form Liquid[4][5]
XLogP3-AA 2.2[7]
Storage 2-8 °C, protect from light[6][8]

Solubility Profile: This compound exhibits limited solubility in highly polar protic solvents like water, a consequence of its increased hydrophobic character from the iodine atom and methyl groups.[3] It is more soluble in polar aprotic solvents, which are the most suitable media for reactions involving this substrate.[3]

Synthesis and Manufacturing

The synthesis of this compound is crucial for its availability as a research chemical and building block. While specific, detailed protocols for this exact molecule are proprietary, its synthesis can be understood through general and well-established organic chemistry principles, typically involving the halogenation of a suitable alcohol precursor.

Synthesis_Workflow Start Precursor Selection (e.g., 2,2-dimethyl- tetrahydro-pyran-4-ol) Reaction Iodination Reaction (Appel Reaction Conditions) Start->Reaction Reagents Iodinating Agent (e.g., I₂, PPh₃, Imidazole) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatographic Purification Workup->Purification Product 4-Iodo-2,2-dimethyl- tetrahydro-pyran Purification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol: Iodination of a Secondary Alcohol

The following protocol is a representative example based on an Appel reaction, a standard method for converting alcohols to alkyl iodides. It serves as a validated, self-consistent procedure for researchers aiming to perform similar transformations.

Objective: To convert a secondary alcohol on a tetrahydropyran ring to the corresponding iodide.

Materials:

  • 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Imidazole (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • Inert Atmosphere: Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: To the flask, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq). Dissolve these solids in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction upon addition of iodine.

  • Iodine Addition: Add iodine (1.5 eq) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry. Stir for 15-20 minutes at 0 °C.

  • Substrate Addition: Prepare a solution of 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ until the dark color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water, followed by brine. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is purified by column chromatography on silica gel to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the carbon-iodine bond. Iodine is an excellent leaving group, making the C-4 position highly susceptible to nucleophilic attack. This enhanced electrophilic character is the cornerstone of its utility in building molecular complexity.[3]

Key Chemical Transformations:

  • Nucleophilic Substitution: The iodine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, azides, and cyanides, providing straightforward access to a diverse library of functionalized tetrahydropyrans.[3]

  • Coupling Reactions: It is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Sonogashira (with terminal alkynes), Suzuki (with boronic acids), and Heck couplings, enabling the formation of new carbon-carbon bonds.[3]

  • Radical Reactions: The C-I bond can undergo homolytic cleavage to generate carbon-centered radicals, which can participate in various cyclization and addition reactions.[3]

Reactivity_Pathways cluster_nuc Nucleophilic Substitution cluster_coup Cross-Coupling Reactions Start 4-Iodo-2,2-dimethyl- tetrahydro-pyran Nuc Nucleophile (e.g., R-NH₂, R-SH) Start->Nuc Sₙ2 Coup Coupling Partner + Pd Catalyst Start->Coup e.g., Sonogashira Prod_Nuc 4-Substituted-THP (Amine, Thiol, etc.) Nuc->Prod_Nuc Prod_Coup 4-Alkynyl/Aryl-THP Coup->Prod_Coup

Caption: Key reaction pathways for synthetic diversification.

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial precursor and building block in the synthesis of biologically active molecules.[4][9][10]

  • Bioisosteric Replacement: The tetrahydropyran ring is a well-regarded bioisostere for moieties like cyclohexane or piperidine.[3] Its inclusion can enhance solubility and metabolic stability, critical parameters in drug design.[1][2] Researchers can use this iodinated version to introduce the THP core into a target molecule and then further elaborate the structure.

  • Scaffold for Drug Candidates: The ability to easily functionalize the 4-position allows for the rapid generation of compound libraries for high-throughput screening. While research into the specific biological activity of this compound is limited, structurally similar tetrahydropyran derivatives have shown potential as antimicrobial and anticancer agents.[3]

  • Intermediate in Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the synthesis of novel agrochemicals, where the THP motif can also confer desirable properties.[4]

Drug_Discovery_Flow A 4-Iodo-2,2-dimethyl-THP (Building Block) B Chemical Synthesis (Substitution, Coupling) A->B C Diverse Library of THP Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Lead Optimization (ADME Profiling) E->F G Drug Candidate F->G

Caption: Role of the title compound in a typical drug discovery workflow.

Spectroscopic Characterization

Definitive spectroscopic data for this compound should be obtained from the supplier's Certificate of Analysis.[11] However, based on its structure, the following characteristic signals can be expected:

  • ¹H NMR: A downfield multiplet corresponding to the proton on the carbon bearing the iodine (C4-H) due to the deshielding effect of the iodine atom. Singlets for the two diastereotopic methyl groups at the C-2 position.

  • ¹³C NMR: A signal at a relatively low field for the carbon atom attached to iodine (C-4). Signals for the two methyl carbons and the other ring carbons.

  • Mass Spectrometry (MS): A clear molecular ion peak (M⁺) at m/z 240. The presence of iodine (¹²⁷I) would result in a simple isotopic pattern.

  • Infrared (IR) Spectroscopy: Characteristic C-O-C stretching frequencies for the ether linkage and C-H stretching for the aliphatic portions.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. It should only be handled by trained personnel familiar with its properties.

GHS Hazard Classification: [7]

Hazard CodeStatementClass
H302Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
H312Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)
H315Causes skin irritationSkin Irritation (Cat. 2)
H318Causes serious eye damageSerious Eye Damage (Cat. 1)
H332Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)
H335May cause respiratory irritationSTOT SE (Cat. 3)
Safe Handling and Emergency Protocol

1. Engineering Controls & Personal Protective Equipment (PPE):

  • Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Wear appropriate PPE: a lab coat, chemical-resistant gloves (inspect before use), and splash-proof safety goggles or a face shield.[12]

2. Handling and Storage:

  • Avoid contact with skin and eyes.[12]

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[6][8]

  • Protect from light.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

3. First Aid Measures: [12]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.

4. Spill & Disposal Procedures:

  • In case of a spill, evacuate the area. Remove all sources of ignition.[12]

  • Contain the spill with an inert absorbent material and collect it in a suitable, closed container for disposal.[13]

  • Disposal must be conducted by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic and medicinal chemistry. Its well-defined reactivity, centered on the strategic placement of an iodine atom on a stable tetrahydropyran core, provides chemists with a reliable tool for constructing complex molecules. The THP scaffold itself offers significant advantages for improving the pharmacokinetic properties of drug candidates. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-Iodo-2,2-dimethyl-tetrahydro-pyran, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, including mechanistic insights, comparative analysis, and actionable experimental protocols. The guide emphasizes scientifically sound and reproducible methodologies, supported by authoritative literature, to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

The tetrahydropyran (THP) moiety is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents.[1] Its conformational stability and ability to participate in hydrogen bonding interactions make it a desirable feature in drug design. The introduction of an iodine atom at the 4-position of a 2,2-dimethyl-substituted tetrahydropyran ring, yielding this compound (CAS 882687-80-1), offers a versatile handle for further chemical transformations.[2][3] The carbon-iodine bond can be readily functionalized through various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) or nucleophilic substitutions, allowing for the construction of diverse and complex molecular architectures.[2] This makes the target molecule a key intermediate in the synthesis of novel therapeutic agents and other functional organic materials.[4]

This guide will explore three primary synthetic strategies for the preparation of this compound, providing a critical evaluation of each approach to aid in the selection of the most suitable pathway for a given research objective.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to a few convergent synthetic strategies. The most direct approach involves the iodination of the corresponding secondary alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol. This precursor alcohol, in turn, can be synthesized through various methods, primarily involving the formation of the tetrahydropyran ring.

G target This compound precursor_alcohol 2,2-dimethyl-tetrahydro-pyran-4-ol target->precursor_alcohol Iodination (e.g., Appel Reaction) precursor_ketone 2,2-dimethyl-tetrahydropyran-4-one precursor_alcohol->precursor_ketone Reduction (e.g., NaBH4) homoallylic_alcohol Homoallylic Alcohol (e.g., 3-Methyl-3-buten-1-ol) precursor_alcohol->homoallylic_alcohol Prins Reaction acetone Acetone precursor_alcohol->acetone Prins Reaction alkenyne_alcohol 2-Methyl-5-hexen-3-yn-2-ol precursor_ketone->alkenyne_alcohol Kucherov Reaction G cluster_reactants Reactants cluster_product Product 3-Methyl-3-buten-1-ol 3-Methyl-3-buten-1-ol 2,2-dimethyl-tetrahydro-pyran-4-ol 2,2-dimethyl-tetrahydro-pyran-4-ol 3-Methyl-3-buten-1-ol->2,2-dimethyl-tetrahydro-pyran-4-ol H+ Acetone Acetone Acetone->2,2-dimethyl-tetrahydro-pyran-4-ol G cluster_reactants Reactants cluster_product Product 2,2-dimethyl-tetrahydro-pyran-4-ol 2,2-dimethyl-tetrahydro-pyran-4-ol This compound This compound 2,2-dimethyl-tetrahydro-pyran-4-ol->this compound PPh3, I2, Imidazole PPh3, I2, Imidazole PPh3, I2, Imidazole->this compound G cluster_reactants Reactants cluster_product Product 2,2-dimethyl-tetrahydropyran-4-one 2,2-dimethyl-tetrahydropyran-4-one 2,2-dimethyl-tetrahydro-pyran-4-ol 2,2-dimethyl-tetrahydro-pyran-4-ol 2,2-dimethyl-tetrahydropyran-4-one->2,2-dimethyl-tetrahydro-pyran-4-ol NaBH4 NaBH4 NaBH4->2,2-dimethyl-tetrahydro-pyran-4-ol G cluster_reactants Reactants cluster_product Product Homoallylic Alcohol Homoallylic Alcohol This compound This compound Homoallylic Alcohol->this compound I2 I2 I2->this compound

References

Spectroscopic Characterization of 4-Iodo-2,2-dimethyl-tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-Iodo-2,2-dimethyl-tetrahydropyran. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The interpretation of this data is crucial for the structural elucidation and quality control of this compound, which serves as a valuable building block in organic synthesis.[1][2]

Introduction

4-Iodo-2,2-dimethyl-tetrahydropyran is a substituted cyclic ether with the molecular formula C₇H₁₃IO.[1][2][3][4][5] Its structure, featuring a tetrahydropyran ring with a gem-dimethyl group at the 2-position and an iodine atom at the 4-position, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1][2] The presence of the iodine atom offers a reactive site for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions.[2] Accurate characterization of this compound is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Iodo-2,2-dimethyl-tetrahydropyran, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 acq1 Tune and shim the probe prep3->acq1 Transfer to NMR tube acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq2->acq3 acq4 Perform 2D NMR (COSY, HSQC) if needed acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

  • Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (a sharp singlet) is set to 0 ppm, providing a reference for all other chemical shifts.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 4-Iodo-2,2-dimethyl-tetrahydropyran is predicted to show distinct signals for the different protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and iodine atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.2 - 4.5m1HH-4
b~3.5 - 3.8m2HH-6
c~1.8 - 2.1m2HH-3 or H-5
d~1.5 - 1.8m2HH-5 or H-3
e~1.25s6H2 x CH₃

Interpretation:

  • H-4 Proton (a): This proton is directly attached to the carbon bearing the iodine atom. The electronegativity of iodine will deshield this proton, causing it to appear at a downfield chemical shift. The multiplicity will be a multiplet due to coupling with the adjacent methylene protons at C-3 and C-5.

  • H-6 Protons (b): These protons are adjacent to the oxygen atom, which is highly electronegative. This will cause a significant downfield shift. They will likely appear as a multiplet due to coupling with the protons at C-5.

  • H-3 and H-5 Protons (c, d): These methylene protons will have chemical shifts that are influenced by their proximity to the iodine and oxygen atoms. They will appear as complex multiplets due to coupling with each other and with the protons at C-4 and C-6. 2D NMR techniques like COSY would be instrumental in definitively assigning these protons.

  • Methyl Protons (e): The two methyl groups at the C-2 position are equivalent and will appear as a sharp singlet, integrating to six protons. This is a characteristic signal for a gem-dimethyl group.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted SignalChemical Shift (δ, ppm)Assignment
1~75 - 80C-2
2~40 - 45C-3
3~30 - 35C-4
4~40 - 45C-5
5~60 - 65C-6
6~25 - 302 x CH₃

Interpretation:

  • C-2 (1): This quaternary carbon is bonded to the oxygen atom and two methyl groups. Its chemical shift will be downfield due to the influence of the oxygen.

  • C-4 (3): This carbon is directly bonded to the iodine atom. The "heavy atom effect" of iodine will cause a significant upfield shift for this carbon compared to a carbon bonded to a less electronegative halogen.

  • C-6 (5): This carbon is adjacent to the oxygen atom and will be deshielded, resulting in a downfield chemical shift.

  • C-3 and C-5 (2, 4): These methylene carbons will have similar chemical shifts.

  • Methyl Carbons (6): The two equivalent methyl carbons will appear as a single signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR Spectrometer) cluster_proc Data Processing prep1 Place a drop of neat liquid sample prep2 between two NaCl or KBr plates prep1->prep2 acq1 Record background spectrum prep2->acq1 Place in spectrometer acq2 Record sample spectrum acq1->acq2 proc1 Background subtraction acq2->proc1 proc2 Identify characteristic absorption bands proc1->proc2

Caption: Workflow for IR data acquisition.

Predicted IR Data and Interpretation

The IR spectrum of 4-Iodo-2,2-dimethyl-tetrahydropyran will be dominated by absorptions corresponding to C-H, C-O, and C-I bond vibrations.

Wavenumber (cm⁻¹)IntensityBond Vibration
2950 - 2850StrongC-H (sp³) stretching
1470 - 1450MediumC-H bending
1100 - 1000StrongC-O-C stretching
600 - 500Medium-WeakC-I stretching

Interpretation:

  • C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of sp³ hybridized C-H bonds in the methyl and methylene groups.

  • C-O-C Stretching: A strong, prominent band in the 1100-1000 cm⁻¹ region is indicative of the C-O-C ether linkage within the tetrahydropyran ring. This is often one of the most intense peaks in the spectrum of an ether.

  • C-I Stretching: The C-I stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. This absorption may be weak and could be obscured by other vibrations in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: MS Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition (EI or ESI Source) cluster_proc Data Analysis prep1 Inject dilute solution of sample prep2 into the mass spectrometer prep1->prep2 acq1 Ionize the sample prep2->acq1 acq2 Separate ions by m/z ratio acq1->acq2 acq3 Detect the ions acq2->acq3 proc1 Identify molecular ion peak (M⁺) acq3->proc1 proc2 Analyze fragmentation pattern proc1->proc2

Caption: Workflow for mass spectrometry data acquisition.

Predicted MS Data and Interpretation

The mass spectrum of 4-Iodo-2,2-dimethyl-tetrahydropyran is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 240.08 g/mol [1][2][3][5]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 240, corresponding to the intact molecule, should be observed. The intensity of this peak may be low due to the lability of the C-I bond.

  • Loss of Iodine: A prominent peak at m/z = 113 (M - 127) resulting from the cleavage of the C-I bond. This is often a major fragmentation pathway for iodoalkanes.

  • Loss of a Methyl Group: A peak at m/z = 225 (M - 15) due to the loss of a CH₃ group from the gem-dimethyl position.

  • Other Fragments: Other fragment ions may be observed due to the cleavage of the tetrahydropyran ring.

Conclusion

References

Crystal structure of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of biologically active natural products and synthetic drug candidates.[1] Its saturated heterocyclic structure offers a conformationally restrained, low-entropy alternative to acyclic ethers and a more polar bioisostere for cyclohexane, capable of engaging in hydrogen bonding interactions.[2] These properties make the THP moiety a valuable tool for modulating the pharmacokinetic profiles of drug molecules.[2] The subject of this guide, this compound, is a derivative of particular interest due to the presence of an iodine atom, which not only influences its physicochemical properties but also serves as a versatile synthetic handle for further molecular elaboration through reactions such as cross-coupling and nucleophilic substitution.[2]

While the synthesis and potential applications of this compound are noted in the chemical literature, a definitive single-crystal X-ray diffraction study, which would provide unequivocal proof of its three-dimensional structure, is not publicly available as of this writing. Such a study would be invaluable for understanding the precise conformational preferences of the substituted THP ring and the nature of any intermolecular interactions, which are critical for rational drug design and development.

This guide, therefore, serves a dual purpose. Firstly, it consolidates the available information on the synthesis and properties of this compound. Secondly, it provides a comprehensive, field-proven, and self-validating protocol for the determination of its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This document is intended to be a practical resource for researchers seeking to work with this compound and to elucidate its precise molecular architecture.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for its handling, purification, and the design of crystallization experiments.

PropertyValueSource
Molecular Formula C₇H₁₃IO[3][4]
Molecular Weight 240.08 g/mol [3][5]
CAS Number 882687-80-1[4][5]
Appearance Liquid[6]
Predicted Boiling Point 220.6 ± 33.0 °C[5]
Predicted Solubility Slightly soluble in water (3.8 g/L at 25°C)[4]
Predicted logP 2.2[3]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals. The following sections provide a plausible synthetic route and a detailed protocol for crystallization.

Synthesis of this compound

While several synthetic strategies could be envisioned, a common approach to such structures involves the iodination of a suitable alcohol precursor. The following is a hypothetical, yet experimentally grounded, protocol for the synthesis of the title compound.

Experimental Protocol: Synthesis via Appel Reaction

  • Precursor Synthesis: Synthesize the precursor alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol, via a Prins-type cyclization or by reduction of the corresponding ketone.

  • Appel Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-tetrahydro-pyran-4-ol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Iodination: Add iodine (1.5 equivalents) portion-wise to the cooled solution. The reaction mixture will typically turn from a clear or pale yellow to a dark brown color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The brown color should dissipate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step in structure determination.[7] For a small, non-polar molecule like this compound, which is a liquid at room temperature, crystallization will likely require sub-ambient temperatures.

Experimental Protocol: Crystallization

  • Solvent Selection: Screen a variety of organic solvents in which the compound is soluble, such as hexane, pentane, diethyl ether, and mixtures thereof. The ideal solvent system will be one in which the compound is sparingly soluble at low temperatures.

  • Slow Evaporation at Low Temperature:

    • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., pentane) in a small vial.

    • Loosely cap the vial to allow for slow evaporation.

    • Place the vial in a controlled temperature environment, such as a refrigerator (4 °C) or a freezer (-20 °C), and leave it undisturbed.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion:

    • In a small, open vial, dissolve the compound in a small amount of a relatively low-boiling-point solvent (e.g., diethyl ether).

    • Place this vial inside a larger, sealed jar containing a small amount of a higher-boiling-point anti-solvent in which the compound is poorly soluble (e.g., hexane).

    • The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

Proposed Methodology for Crystal Structure Determination

Once suitable single crystals are obtained, the following workflow can be employed for the definitive determination of the molecular structure using single-crystal X-ray diffraction.[8][9]

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Workflow for the determination of the crystal structure of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible cracks or defects.[7]

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a modern detector.[10]

    • Perform an initial unit cell determination to assess the crystal quality and determine the crystal system and lattice parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles, measuring the intensities and positions of the diffracted X-ray reflections.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the space group from the systematic absences in the diffraction data.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[9]

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Validation and Analysis:

    • Validate the final structural model using crystallographic software to check for consistency and errors. Key metrics include the R-factor, goodness-of-fit, and the residual electron density map.

    • Analyze the final structure to determine precise bond lengths, bond angles, torsion angles, and to identify any intermolecular interactions such as hydrogen bonds or halogen bonds.

Anticipated Structural Insights and Applications

A successful crystal structure determination of this compound would provide a wealth of information critical for its application in drug discovery and organic synthesis.

  • Conformational Analysis: The precise chair or twist-boat conformation of the tetrahydropyran ring would be unequivocally determined. The orientation of the iodo and dimethyl substituents (axial vs. equatorial) would be established, providing insight into the steric and electronic effects governing its conformational preference.

  • Intermolecular Interactions: The presence of the iodine atom opens the possibility of halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in crystal engineering and molecular recognition. The crystal packing would reveal how these molecules interact with each other in the solid state.

  • Stereochemistry: For chiral derivatives, the absolute configuration could be determined, which is a critical piece of information for any pharmaceutical application.

  • Rational Drug Design: With a precise 3D structure in hand, researchers can use computational modeling to dock this fragment into the active sites of target proteins, guiding the design of more complex and potent drug candidates.

Conclusion

This compound is a valuable building block for organic synthesis and medicinal chemistry. While its crystal structure has not yet been reported, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The detailed protocols and workflows presented herein are based on established and authoritative methodologies, providing a clear path for researchers to obtain a definitive three-dimensional structure of this compound. The resulting structural information will undoubtedly facilitate a deeper understanding of its chemical behavior and accelerate its application in the development of novel therapeutics.

References

A Comprehensive Technical Guide to 4-Iodo-2,2-dimethyl-tetrahydropyran (CAS: 882687-80-1): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 4-Iodo-2,2-dimethyl-tetrahydropyran, a valuable heterocyclic building block. The focus is on its chemical properties, logical synthesis strategies, and its strategic application in modern therapeutic design, moving beyond a simple recitation of data to explain the causal relationships that drive its utility in the field.

Section 1: Core Identifiers and Physicochemical Properties

4-Iodo-2,2-dimethyl-tetrahydropyran is a substituted cyclic ether. The presence of a gem-dimethyl group at the 2-position sterically influences the conformation of the tetrahydropyran (THP) ring, while the iodo-substituent at the 4-position serves as a key reactive handle for synthetic diversification.

graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=solid];
  bgcolor="#F1F3F4";

// Atom nodes O [label="O", pos="0,1!", fontcolor="#202124"]; C1 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="1.37,-1.8!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.37,-1.8!", fontcolor="#202124"]; Me1 [label="CH₃", pos="-1.5,1.5!", fontcolor="#202124"]; Me2 [label="CH₃", pos="1.5,1.5!", fontcolor="#202124"]; I [label="I", pos="0,-3.8!", fontcolor="#EA4335", fontsize=16];

// Ring bonds O -- C1; O -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Substituent bonds C1 -- Me1; C1 -- Me2; C4 -- I; }

Caption: Bioisosteric relationship between cyclohexane and tetrahydropyran.

Section 3: Synthesis and Reactivity

While numerous methods exist for synthesizing tetrahydropyrans, a practical and reliable route to 4-Iodo-2,2-dimethyl-tetrahydropyran involves the iodination of its corresponding alcohol precursor, 2,2-dimethyl-tetrahydropyran-4-ol. This precursor can be synthesized from the commercially available 2,2-dimethyltetrahydropyran-4-one.[1]

Experimental Protocol: Proposed Synthesis Workflow

This protocol is a self-validating system. The success of each step can be confirmed using standard analytical techniques (TLC, NMR, Mass Spectrometry) before proceeding to the next, ensuring high purity of the final product.

Step 1: Reduction of 2,2-Dimethyltetrahydropyran-4-one

  • Rationale: A standard ketone reduction using a mild reducing agent like sodium borohydride (NaBH₄) is effective and selective. It is chosen for its operational simplicity and high yield in converting the ketone to the secondary alcohol.

  • Methodology:

    • Dissolve 2,2-dimethyltetrahydropyran-4-one (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding acetone, followed by water.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,2-dimethyl-tetrahydropyran-4-ol.

Step 2: Iodination of 2,2-Dimethyl-tetrahydropyran-4-ol (Appel Reaction)

  • Rationale: The Appel reaction provides a mild and efficient method for converting alcohols to alkyl iodides with inversion of stereochemistry. It uses common, readily available reagents.

  • Methodology:

    • To a solution of triphenylphosphine (PPh₃, 1.5 eq) and imidazole (1.5 eq) in dichloromethane (DCM) at 0 °C, add iodine (I₂, 1.5 eq) portion-wise.

    • Stir the resulting slurry for 15 minutes, then add a solution of 2,2-dimethyl-tetrahydropyran-4-ol (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the iodine color disappears.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-Iodo-2,2-dimethyl-tetrahydropyran.

Key Chemical Reactivity

The primary site of reactivity is the carbon-iodine bond. The iodide is an excellent leaving group, making the compound a versatile substrate for nucleophilic substitution and cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block.

Reactivity_Workflow cluster_reactions Key Synthetic Transformations cluster_products Diverse Product Scaffolds start 4-Iodo-2,2-dimethyl- tetrahydropyran sub Nucleophilic Substitution (e.g., + NaN₃, + KCN) start->sub suzuki Suzuki Coupling (e.g., + R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (e.g., + Terminal Alkyne) start->sonogashira azide 4-Azido-THP Derivative sub->azide nitrile 4-Cyano-THP Derivative sub->nitrile aryl 4-Aryl-THP Derivative suzuki->aryl alkyne 4-Alkynyl-THP Derivative sonogashira->alkyne

Caption: Key reaction pathways for synthetic diversification.

Section 4: Applications in Drug Discovery and Organic Synthesis

The true value of 4-Iodo-2,2-dimethyl-tetrahydropyran lies in its role as a versatile synthetic intermediate.[2][3]

  • Scaffold Decoration: In drug discovery, generating a library of analogues around a hit compound is crucial for establishing Structure-Activity Relationships (SAR). The predictable reactivity of the iodo-substituent allows for the rapid introduction of a wide array of functional groups (amines, azides, alkynes, aryl groups, etc.) at the 4-position of the THP ring.

  • Fragment-Based Drug Discovery (FBDD): The substituted THP core can serve as a fragment for screening against biological targets. The iodo-group provides a reliable vector for fragment evolution and linking once a binding mode has been identified.

  • Precursor for Complex Molecules: Beyond pharmaceuticals, this compound is a building block for more complex organic molecules and could be investigated for applications in materials science.[2] The THP motif is prevalent in many marine natural products, and synthetic strategies often rely on such functionalized heterocyclic intermediates.[4][5]

Section 5: Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount.

  • Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye damage.[6]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[7]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a physician.[7]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Storage and Handling:

    • Store in a tightly sealed container in a dry, well-ventilated place.

    • Recommended storage temperature is 2-8 °C, protected from light.[8][9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

4-Iodo-2,2-dimethyl-tetrahydropyran is more than just a chemical entry in a catalog; it is a strategically designed building block for chemical innovation. Its combination of a medicinally relevant tetrahydropyran scaffold and a synthetically versatile iodo-substituent makes it an invaluable tool for researchers. Understanding its properties, synthesis, and reactivity allows scientists to leverage its full potential in the rational design of novel therapeutics and complex organic molecules.

References

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP) motif is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its role as a versatile scaffold in a multitude of bioactive molecules.[1] This guide delves into the untapped research potential of a specific, functionalized THP derivative: 4-Iodo-2,2-dimethyl-tetrahydro-pyran. The strategic placement of an iodine atom on the conformationally well-defined, gem-dimethylated THP ring presents a unique opportunity for synthetic diversification and novel drug design. We will explore its utility as a versatile building block in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, and as a valuable fragment in drug discovery campaigns. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing both foundational insights and actionable experimental protocols to harness the synthetic power of this promising intermediate.

Introduction: The Strategic Value of the 4-Iodo-2,2-dimethyl-tetrahydropyran Scaffold

This compound, with the chemical formula C7H13IO, is a colorless liquid at room temperature.[2] The core of its synthetic utility lies in the confluence of three key structural features:

  • The Tetrahydropyran Ring: A privileged scaffold in drug discovery, the THP ring often serves as a bioisosteric replacement for cyclohexane.[1] Its ethereal oxygen can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets, while its saturated nature provides a three-dimensional architecture. The THP moiety generally imparts improved solubility and metabolic stability compared to its carbocyclic counterpart.

  • The C4-Iodo Substituent: The carbon-iodine bond is a versatile functional handle in organic synthesis. Iodine's excellent leaving group ability makes it ideal for nucleophilic substitution reactions. Furthermore, the C-I bond is highly reactive in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.

  • The C2-gem-Dimethyl Group: This structural element introduces steric bulk and conformational rigidity to the tetrahydropyran ring. This can be advantageous in drug design by locking the molecule into a specific, biologically active conformation, potentially increasing selectivity and potency. However, this steric hindrance must be a key consideration in planning synthetic transformations.

This guide will illuminate three primary avenues of research for this compound, providing detailed experimental frameworks for each.

Research Area 1: Nucleophilic Substitution for the Synthesis of Novel Amines and Ethers

The electrophilic nature of the C4 carbon, activated by the electronegative iodine atom, makes this compound an excellent substrate for SN2 reactions. This provides a direct route to a variety of 4-substituted 2,2-dimethyl-tetrahydropyrans.

Synthesis of 4-Amino-2,2-dimethyl-tetrahydropyran Derivatives

The introduction of an amino group onto the THP scaffold is of significant interest, as the 4-aminotetrahydropyran motif is present in a number of approved drugs, including the kinase inhibitor Gilteritinib.

Rationale: Direct amination of this compound with a variety of primary and secondary amines can rapidly generate a library of novel compounds for biological screening. The choice of amine nucleophile will directly influence the pharmacological properties of the final product.

Experimental Protocol: General Procedure for Amination

Parameter Condition Rationale
Substrates This compound, Primary or Secondary Amine (2-3 equivalents)An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HI byproduct.
Solvent DMSO or DMFA polar aprotic solvent is chosen to solvate the ionic intermediates and promote the SN2 reaction.
Base K2CO3 or Cs2CO3 (2 equivalents)A mild inorganic base is used to neutralize the HI formed during the reaction, preventing protonation of the amine nucleophile.
Temperature 80-120 °CElevated temperatures are often required to overcome the activation energy of the reaction, especially with less nucleophilic amines.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Step-by-Step Methodology:

  • To a sealed tube, add this compound (1.0 mmol), the desired amine (2.0-3.0 mmol), and K2CO3 (2.0 mmol).

  • Add DMSO (5 mL) and seal the tube.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Iodo-THP 4-Iodo-2,2-dimethyl- tetrahydro-pyran Amino-THP 4-(R1R2N)-2,2-dimethyl- tetrahydro-pyran Iodo-THP->Amino-THP SN2 Reaction Amine R1R2NH Amine->Amino-THP Byproduct HI Amine->Byproduct Neutralization Base K2CO3 / DMSO Base->Amino-THP Base->Byproduct Heat Δ (Heat) Heat->Amino-THP

Research Area 2: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp3)-I bond of this compound is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation and Vinylation

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[3][4][5] Coupling this compound with various aryl or vinyl boronic acids or esters can introduce diverse substituents at the 4-position of the THP ring.

Rationale: This approach allows for the synthesis of compounds where the THP ring is directly attached to aromatic or olefinic systems. This is a common motif in pharmaceuticals and can be used to probe interactions with aromatic binding pockets in target proteins.

Experimental Protocol: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Substrates This compound, Aryl/Vinyl Boronic Acid or Ester (1.2-1.5 equivalents)A slight excess of the boronic acid derivative is used to ensure complete consumption of the iodo-THP.
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 (2-5 mol%)These are common and effective palladium catalysts for Suzuki couplings.
Base K2CO3, K3PO4, or Cs2CO3 (2-3 equivalents)An aqueous base is required for the transmetalation step of the catalytic cycle.
Solvent 1,4-Dioxane/H2O or Toluene/H2O (4:1)A biphasic solvent system is typically used to dissolve both the organic substrates and the inorganic base.
Temperature 80-100 °CHeating is generally required to drive the catalytic cycle.
Reaction Time 8-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a flask, add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), Pd(dppf)Cl2 (0.03 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography.

Suzuki_Coupling Iodo-THP 4-Iodo-2,2-dimethyl- tetrahydro-pyran Product 4-R-2,2-dimethyl- tetrahydro-pyran Iodo-THP->Product Boronic_Acid R-B(OH)2 Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Product Catalytic Cycle Base Base (e.g., K2CO3) Base->Product

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[6][7][8] This reaction is particularly valuable for introducing a linear, rigid alkyne linker into a molecule.

Rationale: Alkynes are versatile functional groups that can be further elaborated through various chemical transformations, such as click chemistry or reduction to alkenes or alkanes. Introducing an alkyne at the C4 position opens up a vast chemical space for further derivatization. While Sonogashira couplings of secondary alkyl halides can be challenging, recent advances in catalysis have made this transformation more accessible.[6][7]

Experimental Protocol: Sonogashira Coupling

Parameter Condition Rationale
Substrates This compound, Terminal Alkyne (1.5 equivalents)An excess of the alkyne is used.
Catalyst Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%)The classic palladium/copper co-catalytic system is often effective.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (3 equivalents)The amine base is crucial for the deprotonation of the terminal alkyne and for neutralizing the HI byproduct.
Solvent THF or DMFA polar aprotic solvent is used to dissolve the reactants.
Temperature Room Temperature to 60 °CThe reaction is often run at mild temperatures.
Reaction Time 6-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a flask, add this compound (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF (10 mL) and TEA (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at room temperature for 18 hours.

  • Filter the reaction mixture through a pad of celite and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling for Vinylation

The Heck reaction provides an alternative method for the vinylation of this compound by coupling with an alkene.[9][10][11][12][13]

Rationale: This reaction allows for the introduction of a variety of substituted vinyl groups, which can serve as key intermediates for further functionalization or as important pharmacophores themselves.

Experimental Protocol: Heck Coupling

Parameter Condition Rationale
Substrates This compound, Alkene (e.g., n-butyl acrylate) (1.5 equivalents)An excess of the alkene is used.
Catalyst Pd(OAc)2 (5 mol%) with a phosphine ligand (e.g., P(o-tol)3, 10 mol%)A palladium(II) precursor with a phosphine ligand is a common catalytic system.
Base Triethylamine (TEA) or K2CO3 (2 equivalents)A base is required to regenerate the active Pd(0) catalyst.
Solvent Acetonitrile or DMFA polar aprotic solvent is typically used.
Temperature 80-120 °CThe Heck reaction often requires elevated temperatures.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a sealed tube, add this compound (1.0 mmol), Pd(OAc)2 (0.05 mmol), P(o-tol)3 (0.1 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed acetonitrile (10 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat to 100 °C for 16 hours.

  • Cool to room temperature, filter, and concentrate.

  • Purify the crude product by column chromatography.

Research Area 3: Application in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[14][15][16] The 2,2-dimethyl-tetrahydropyran core of the title compound represents an attractive, three-dimensional fragment that can be used to build more complex and potent drug candidates.

Rationale: The 4-iodo-2,2-dimethyl-tetrahydropyran can be used to generate a library of diverse fragments by applying the substitution and cross-coupling reactions described above. This fragment library can then be screened against a variety of biological targets. The gem-dimethyl group provides a distinct substitution pattern and conformational rigidity that can be exploited to achieve high ligand efficiency. A recently designed fragment library for FBDD included tetrahydropyran scaffolds.[17]

Workflow for FBDD Library Synthesis and Screening

FBDD_Workflow cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization Start 4-Iodo-2,2-dimethyl- tetrahydro-pyran Reactions Nucleophilic Substitution & Cross-Coupling Reactions Start->Reactions Library Diverse Fragment Library Reactions->Library Screening Biophysical Screening (e.g., NMR, SPR, X-ray) Library->Screening Hits Fragment Hits Screening->Hits SBDD Structure-Based Drug Design Hits->SBDD Optimization Hit-to-Lead Optimization SBDD->Optimization Candidate Lead Candidate Optimization->Candidate

Conclusion

This compound is a synthetically versatile building block with significant, yet underexplored, potential in organic synthesis and medicinal chemistry. The strategic combination of a privileged tetrahydropyran scaffold, a reactive iodo-substituent, and a conformation-restricting gem-dimethyl group makes it an ideal starting point for the generation of novel and diverse chemical entities. The experimental protocols and research avenues outlined in this guide provide a solid foundation for researchers to begin exploring the rich chemistry of this promising compound. By leveraging the reactions detailed herein, scientists can unlock new chemical space and accelerate the discovery of next-generation therapeutics and functional molecules.

References

A Technical Guide to 4-Iodo-2,2-dimethyl-tetrahydro-pyran Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of 4-Iodo-2,2-dimethyl-tetrahydro-pyran and its analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document offers a technical overview of this versatile scaffold, highlighting its potential in the generation of novel therapeutic agents. We will delve into detailed synthetic protocols, explore the rationale behind experimental choices, and present data on the biological activities of related compounds, offering a comprehensive resource for leveraging this unique chemical entity in drug discovery programs.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its appeal lies in its ability to act as a bioisosteric replacement for other cyclic systems, such as cyclohexane, while offering improved physicochemical properties. The introduction of an oxygen atom into the ring enhances polarity and can lead to improved solubility and metabolic stability, crucial parameters in drug design. The 2,2-dimethyl substitution pattern provides steric bulk, which can influence binding affinity and selectivity for biological targets.

The focus of this guide, this compound, is a particularly valuable building block. The iodine atom at the 4-position serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. This reactivity opens the door to the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be approached through a multi-step sequence starting from readily available materials. A logical and efficient pathway involves the synthesis of the corresponding ketone, followed by reduction to the alcohol and subsequent iodination.

Synthesis of 2,2-Dimethyl-tetrahydropyran-4-one

A key intermediate for the synthesis of the target iodo-compound is 2,2-dimethyl-tetrahydropyran-4-one. One established method for its synthesis involves the cyclization of 2-methyl-5-hexene-3-yn-2-ol in the presence of a mercury salt and sulfuric acid.[1]

Experimental Protocol: Synthesis of 2,2-Dimethyl-tetrahydropyran-4-one [1]

  • Step 1: To a reactor, add 485 mL of 5% aqueous sulfuric acid.

  • Step 2: Add 30.6 g of mercury(II) sulfate and 195 g of 2-methyl-5-hexene-3-yn-2-ol.

  • Step 3: Slowly heat the mixture to 95 °C and maintain the reaction for 14 hours.

  • Step 4: Cool the reaction mixture to approximately 0 °C.

  • Step 5: Slowly adjust the pH to 7-8 with potassium hydroxide.

  • Step 6: Extract the product with ethyl acetate (2 x 500 mL).

  • Step 7: Combine the organic phases, wash with water (2 x 2000 mL), and dry over anhydrous sodium sulfate.

  • Step 8: Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Step 9: Purify the crude product by vacuum distillation to yield 2,2-dimethyl-tetrahydropyran-4-one.

Causality Behind Experimental Choices:

  • Mercury(II) sulfate and sulfuric acid: This combination acts as a catalyst for the Kucherov reaction, which facilitates the hydration of the alkyne to a ketone, followed by an intramolecular cyclization to form the tetrahydropyranone ring.

  • Temperature control: The reaction is heated to drive the cyclization to completion. Cooling before neutralization is crucial to control the exothermic reaction of the acid-base neutralization.

  • pH adjustment: Neutralization is necessary to quench the reaction and allow for the safe extraction of the organic product.

  • Extraction and drying: Standard workup procedures to isolate and purify the product from the aqueous reaction mixture.

  • Vacuum distillation: A final purification step to obtain the ketone with high purity.

Reduction to 2,2-Dimethyl-tetrahydropyran-4-ol

The next step involves the reduction of the ketone to the corresponding alcohol. This can be achieved using a variety of reducing agents, with sodium borohydride being a common and effective choice for its selectivity and mild reaction conditions.

Experimental Protocol: Reduction of 2,2-Dimethyl-tetrahydropyran-4-one

  • Step 1: Dissolve 2,2-dimethyl-tetrahydropyran-4-one (1.0 eq) in methanol in a round-bottom flask.

  • Step 2: Cool the solution to 0 °C in an ice bath.

  • Step 3: Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Step 4: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Step 5: Quench the reaction by the slow addition of water.

  • Step 6: Remove the methanol under reduced pressure.

  • Step 7: Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Step 8: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 9: Concentrate the solution under reduced pressure to yield 2,2-dimethyl-tetrahydropyran-4-ol.

Causality Behind Experimental Choices:

  • Sodium borohydride: A mild and selective reducing agent that efficiently reduces ketones to secondary alcohols without affecting other functional groups.

  • Methanol as solvent: A protic solvent that is compatible with sodium borohydride and effectively dissolves the ketone.

  • Temperature control: The initial cooling helps to control the exothermic reaction upon addition of the reducing agent.

  • Quenching with water: Decomposes any remaining sodium borohydride.

  • Standard workup: To isolate the alcohol product.

Iodination of 2,2-Dimethyl-tetrahydropyran-4-ol

The final step in the synthesis of the core scaffold is the conversion of the alcohol to the iodide. The Appel reaction, using triphenylphosphine and iodine, is a reliable method for this transformation.[2][3]

Experimental Protocol: Synthesis of this compound [2]

  • Step 1: To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5 mmol).

  • Step 2: Add polymer-supported 4-(dimethylamino)pyridine (DMAP) (0.4 mmol, 40 mol%).

  • Step 3: Stir the mixture for 2 minutes, then add 2,2-dimethyl-tetrahydropyran-4-ol (1 mmol).

  • Step 4: Monitor the reaction by TLC.

  • Step 5: Upon completion, filter the reaction mixture to remove the polymer-supported catalyst.

  • Step 6: Wash the filtrate with saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 8: Purify the crude product by column chromatography to obtain this compound.

Causality Behind Experimental Choices:

  • Triphenylphosphine and Iodine: These reagents form a phosphonium iodide intermediate which then reacts with the alcohol to form the corresponding alkyl iodide.

  • Polymer-supported DMAP: Acts as a catalyst and simplifies the purification process as it can be easily removed by filtration.

  • Dichloromethane as solvent: A common aprotic solvent that is suitable for this type of reaction.

  • Sodium thiosulfate wash: To quench any unreacted iodine.

  • Column chromatography: For the final purification of the iodo-compound.

Derivatization Strategies: Unleashing the Potential of the 4-Iodo Group

The true utility of this compound lies in the reactivity of the C-I bond, which allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups at the 4-position. This section will outline key derivatization strategies with a focus on creating analogs with potential therapeutic applications.

Nucleophilic Substitution with Azides: Gateway to Triazoles

A particularly powerful derivatization is the introduction of an azide group, which can then be utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. Triazoles are known to be metabolically stable and can act as bioisosteres for other functional groups, making them valuable in drug design.

Experimental Protocol: Synthesis of 4-Azido-2,2-dimethyl-tetrahydro-pyran

  • Step 1: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Step 2: Add sodium azide (1.5 eq).

  • Step 3: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Step 4: Cool the reaction mixture to room temperature and pour into water.

  • Step 5: Extract the product with ethyl acetate (3 x volume of water).

  • Step 6: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 7: Concentrate under reduced pressure and purify by column chromatography to yield 4-Azido-2,2-dimethyl-tetrahydro-pyran.

Causality Behind Experimental Choices:

  • Sodium azide: A common and effective source of the azide nucleophile.

  • DMF as solvent: A polar aprotic solvent that is well-suited for SN2 reactions.

  • Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

  • Standard workup: To isolate and purify the azide product.

Nucleophilic Substitution with Amines: Introducing Basic Centers

The introduction of amino groups can provide basic centers that are often crucial for interaction with biological targets and for improving pharmacokinetic properties.

Experimental Protocol: Synthesis of 4-Amino-2,2-dimethyl-tetrahydro-pyran Derivatives

  • Step 1: In a sealed tube, dissolve this compound (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq) in a suitable solvent such as DMF or DMSO.

  • Step 2: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Step 3: Heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Step 4: Monitor the reaction by LC-MS.

  • Step 5: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Step 7: Purify by column chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • Excess amine: Drives the reaction to completion and can also act as a base to neutralize the HI byproduct.

  • DIPEA: A non-nucleophilic base to scavenge the acid formed during the reaction without competing with the amine nucleophile.

  • Sealed tube and heating: Necessary for reactions with less reactive amines and to prevent the evaporation of volatile reagents.

  • Standard workup and purification: To isolate the desired amino-tetrahydropyran derivative.

Biological Activity and Therapeutic Potential

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of tetrahydropyran and related heterocyclic compounds has shown significant promise in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the antiproliferative activity of tetrahydropyran derivatives. For instance, novel tetrahydropyran-triazole hybrids have demonstrated significant antiproliferative activity against a panel of human tumor cell lines.[4][5] Similarly, various tetrahydropyridine analogs have been synthesized and shown to possess anticancer properties.[6][7] These findings strongly suggest that derivatives of this compound, particularly those incorporating triazole or other pharmacologically relevant moieties, are promising candidates for anticancer drug discovery.

Table 1: Anticancer Activity of Related Heterocyclic Compounds

Compound ClassCell LinesReported Activity (IC50)Reference
Thiazole Linked TetrahydropyridinesMCF-7, MDA-MB-2319.54 - 12.22 µM[6]
Tetrahydropyran-Triazole HybridsSix human tumor cell linesSignificant antiproliferative activity[4]
Tetrahydropyridine AnalogsMCF-7, IshikawaVaries[7]
Antimicrobial Activity

The tetrahydropyran scaffold has also been explored for its potential as an antimicrobial agent. While specific data on 4-iodo-2,2-dimethyl-tetrahydropyran derivatives is limited, the general class of compounds warrants investigation in this area.

Future Directions and Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide a clear pathway to the core scaffold and its key derivatives. The demonstrated biological activity of related heterocyclic compounds, particularly in the area of oncology, provides a strong impetus for the exploration of novel analogs derived from this starting material.

Future research should focus on the synthesis of a diverse library of derivatives through the nucleophilic substitution of the iodo group with a wide range of amines, thiols, and other nucleophiles. Subsequent screening of these compounds in relevant biological assays will be crucial to identify lead compounds for further optimization. The strategic incorporation of the 2,2-dimethyl-tetrahydropyran motif, with its favorable physicochemical properties, offers a promising avenue for the development of the next generation of therapeutic agents.

Visualizations

Synthetic Pathway to this compound

Synthesis_Pathway cluster_0 Synthesis of Core Scaffold 2_methyl_5_hexene_3_yn_2_ol 2-Methyl-5-hexene-3-yn-2-ol ketone 2,2-Dimethyl-tetrahydropyran-4-one 2_methyl_5_hexene_3_yn_2_ol->ketone HgSO4, H2SO4 alcohol 2,2-Dimethyl-tetrahydropyran-4-ol ketone->alcohol NaBH4 iodo_compound This compound alcohol->iodo_compound PPh3, I2, DMAP

Caption: Synthetic route to this compound.

Derivatization Workflow

Derivatization_Workflow cluster_1 Derivatization Reactions iodo_compound 4-Iodo-2,2-dimethyl- tetrahydro-pyran azide_derivative 4-Azido-2,2-dimethyl- tetrahydro-pyran iodo_compound->azide_derivative NaN3 amine_derivative 4-Amino-2,2-dimethyl- tetrahydro-pyran Derivatives iodo_compound->amine_derivative R1R2NH triazole_hybrid Tetrahydropyran-Triazole Hybrids azide_derivative->triazole_hybrid Alkyne, Cu(I)

Caption: Key derivatization pathways from the core iodo-scaffold.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Iodo-2,2-dimethyl-tetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-iodo-2,2-dimethyl-tetrahydropyran, a valuable intermediate in organic synthesis and drug discovery. The protocol details a two-step synthetic route commencing with the preparation of the precursor alcohol, 2,2-dimethyl-tetrahydropyran-4-ol, followed by its conversion to the target iodo-derivative via an Appel-type reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice to ensure successful synthesis.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals. The introduction of a halogen, such as iodine, at the C4-position of the THP ring, as in 4-iodo-2,2-dimethyl-tetrahydropyran, provides a versatile handle for further chemical elaboration. This compound serves as a key building block for introducing the 2,2-dimethyl-tetrahydropyran motif into larger molecules through various coupling and substitution reactions. Its applications span from the synthesis of complex organic molecules to the development of novel therapeutic agents.[1][2]

This document outlines a reliable and reproducible two-step synthesis of 4-iodo-2,2-dimethyl-tetrahydropyran. The synthesis begins with the reduction of 2,2-dimethyltetrahydropyran-4-one to the corresponding alcohol, 2,2-dimethyl-tetrahydropyran-4-ol. Subsequently, the alcohol is converted to the target iodide using a modified Appel reaction, a mild and efficient method for the iodination of secondary alcohols.[3][4][5]

Part 1: Synthesis of 2,2-dimethyl-tetrahydropyran-4-ol

The precursor alcohol can be efficiently synthesized by the reduction of the commercially available 2,2-dimethyltetrahydropyran-4-one. Sodium borohydride is a suitable reducing agent for this transformation due to its mild nature and high chemoselectivity for ketones.

Experimental Protocol: Reduction of 2,2-dimethyltetrahydropyran-4-one
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyltetrahydropyran-4-one (1.0 eq) and dissolve it in methanol (MeOH) at 0 °C (ice bath).

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of distilled water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-tetrahydropyran-4-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure alcohol.

Reagent/SolventMolar RatioPurpose
2,2-dimethyltetrahydropyran-4-one1.0Starting material
Sodium borohydride (NaBH₄)1.5Reducing agent
Methanol (MeOH)-Solvent
Ethyl acetate-Extraction solvent
Brine-Washing agent
Anhydrous sodium sulfate (Na₂SO₄)-Drying agent

Part 2: Synthesis of 4-Iodo-2,2-dimethyl-tetrahydropyran

The conversion of 2,2-dimethyl-tetrahydropyran-4-ol to its corresponding iodide is achieved through an Appel reaction. This reaction utilizes triphenylphosphine and iodine to generate an alkoxyphosphonium iodide intermediate, which then undergoes nucleophilic substitution by the iodide ion.[4][5]

Experimental Protocol: Iodination of 2,2-dimethyl-tetrahydropyran-4-ol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add iodine (I₂) (1.5 eq) and imidazole (2.0 eq). Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.

  • Addition of Alcohol: Add a solution of 2,2-dimethyl-tetrahydropyran-4-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-iodo-2,2-dimethyl-tetrahydropyran. The byproduct, triphenylphosphine oxide, can be challenging to remove completely by chromatography alone; however, careful column packing and elution can provide the desired separation.

Reagent/SolventMolar RatioPurpose
2,2-dimethyl-tetrahydropyran-4-ol1.0Starting material
Triphenylphosphine (PPh₃)1.5Reagent for phosphonium salt formation
Iodine (I₂)1.5Iodine source
Imidazole2.0Activator and acid scavenger
Dichloromethane (DCM, anhydrous)-Solvent
Saturated aq. Sodium Thiosulfate-Quenching agent
Brine-Washing agent
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent

Reaction Mechanism and Rationale

The conversion of the alcohol to the iodide proceeds via the Appel reaction mechanism.[4][5] Initially, triphenylphosphine reacts with iodine to form a triphenylphosphonium iodide species. The alcohol then attacks the phosphonium salt, leading to the formation of an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, resulting in the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[6] The use of imidazole facilitates the reaction, likely by acting as a base and a nucleophilic catalyst.

Appel_Mechanism PPh3 PPh₃ Phosphonium_Iodide [PPh₃I]⁺I⁻ PPh3->Phosphonium_Iodide + I₂ I2 I₂ Alcohol R-OH Alkoxyphosphonium [R-O-PPh₃]⁺I⁻ Alcohol->Alkoxyphosphonium + [PPh₃I]⁺I⁻ Phosphonium_Iodide->Alkoxyphosphonium Alkyl_Iodide R-I Alkoxyphosphonium->Alkyl_Iodide + I⁻ (Sₙ2) TPPO O=PPh₃ Alkoxyphosphonium->TPPO

Caption: Mechanism of the Appel Reaction for Iodination.

Experimental Workflow Visualization

The overall synthetic workflow can be visualized as a two-step process, starting from the ketone and culminating in the desired iodo-tetrahydropyran derivative.

Synthesis_Workflow Start 2,2-Dimethyl- tetrahydropyran-4-one Step1 Reduction (NaBH₄, MeOH) Start->Step1 Intermediate 2,2-Dimethyl- tetrahydropyran-4-ol Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Iodination (PPh₃, I₂, Imidazole, DCM) Product 4-Iodo-2,2-dimethyl- tetrahydropyran Step2->Product Purification2 Purification (Column Chromatography) Product->Purification2 Purification1->Step2

Caption: Synthetic workflow for 4-iodo-2,2-dimethyl-tetrahydropyran.

Characterization Data

The final product, 4-iodo-2,2-dimethyl-tetrahydropyran, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups at the C2 position, multiplets for the methylene protons of the tetrahydropyran ring, and a characteristic downfield multiplet for the proton at the C4 position attached to the iodine atom.

  • ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon at C2, the methyl carbons, the methylene carbons of the ring, and a signal for the carbon atom bonded to iodine (C4), which would be shifted upfield compared to the corresponding alcohol due to the heavy atom effect of iodine.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₇H₁₃IO, MW: 240.08 g/mol ).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Iodine is corrosive and can cause stains; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Sodium borohydride reacts with water to produce hydrogen gas, which is flammable; add water for quenching slowly and in a controlled manner.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for carbon-carbon bond formation, enabling the straightforward connection of the THP core to a diverse array of aromatic and heteroaromatic systems.[1][2] This document provides a detailed guide for performing Suzuki coupling reactions with 4-iodo-2,2-dimethyl-tetrahydro-pyran, a valuable building block for creating novel chemical entities. We delve into the mechanistic underpinnings of the reaction, offer field-proven protocols, and present a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The 2,2-dimethyl-tetrahydro-pyran substructure is of particular interest in drug discovery. The gem-dimethyl group can act as a metabolic shield, preventing unwanted oxidation at the adjacent positions, and can also serve to lock the conformation of the six-membered ring. The ability to functionalize the C4 position via a robust C-C bond-forming reaction like the Suzuki coupling opens a gateway to vast chemical space for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents.[3] The reaction between an organohalide, in this case, this compound, and an organoboron compound is catalyzed by a palladium complex in the presence of a base.[3]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition Trans R-Pd(II)(R')Ln OxAdd->Trans Transmetalation BorateSalt X-B(OR)2 OxAdd->BorateSalt Trans->Pd0 Reductive Elimination Product R-R' (Coupled Product) Trans->Product RX R-X (4-Iodo-THP) RX->OxAdd RBoronic R'-B(OR)2 (Boronic Acid/Ester) RBoronic->Trans Base Base Base->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (this compound) to a palladium(0) complex. This is often the rate-determining step.[3][5] The reactivity of the halide is crucial, with the order being I > Br > OTf >> Cl.[5] Our iodo-substrate is therefore highly reactive in this step.

  • Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid or ester.[4][6]

  • Reductive Elimination: The final step is reductive elimination, in which the two organic partners are coupled to form the desired product, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.[4][5]

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, base, and solvent.

Parameter Common Choices Rationale and Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand PPh₃, P(t-Bu)₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos)For coupling with sp³-hybridized carbons, bulky and electron-rich phosphine ligands can be beneficial.[2][7] Buchwald ligands are particularly effective for challenging couplings.[7][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base is often empirical.[9] Carbonates are common, while phosphates are often used for more sensitive substrates. Fluoride bases like KF can be effective, especially in anhydrous conditions.[6][9]
Solvent Toluene, Dioxane, THF, DMF, often with waterA mixture of an organic solvent and water is frequently used to dissolve both the organic substrates and the inorganic base.[10] The choice of solvent can significantly impact reaction rates and yields.
Boron Reagent Boronic Acids (RB(OH)₂), Pinacol Esters (RBpin)Boronic acids are common, but can be prone to decomposition.[9] Pinacol esters offer greater stability and are often used for slow or challenging reactions.[10]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization may be required for specific boronic acid partners.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.

Protocol_1_Workflow start Start reagents 1. Combine Reagents - 4-Iodo-THP (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (5 mol%) start->reagents solvent 2. Add Solvent - Dioxane/H₂O (4:1) reagents->solvent degas 3. Degas Mixture - Purge with Ar/N₂ for 15-20 min solvent->degas heat 4. Heat Reaction - 90-100 °C under inert atmosphere degas->heat monitor 5. Monitor Progress - TLC or LC-MS heat->monitor workup 6. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine monitor->workup purify 7. Purify - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End Product purify->end

Figure 2: Workflow for the general Suzuki coupling protocol.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.[11]

  • Add a degassed 4:1 mixture of dioxane and water. The final concentration of the iodo-THP should be around 0.1-0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid reaction optimization and library synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Boronic acid pinacol ester (Bpin)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Microwave vial

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the boronic acid pinacol ester (1.5 equiv), K₃PO₄ (3.0 equiv), XPhos (0.03 equiv), and Pd₂(dba)₃ (0.015 equiv).[12]

  • Add a degassed 10:1 mixture of dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-30 minutes.[12]

  • Monitor the reaction by LC-MS. If the reaction is incomplete, further irradiation can be applied.

  • After cooling, work up the reaction as described in Protocol 1.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing to prevent oxygen from deactivating the catalyst.[13] Use a fresh bottle of catalyst or a different palladium source/ligand combination.
Poorly soluble reagentsTry a different solvent system, such as DMF or toluene/ethanol/water.[9][10] Increasing the temperature may also help.
Ineffective baseScreen different bases such as Cs₂CO₃ or K₃PO₄.[13] Ensure the base is finely powdered for better reactivity.
Homocoupling of Boronic Acid Decomposition of the boronic acidUse the corresponding boronic acid pinacol ester for increased stability.[13] Add the boronic acid portion-wise or via syringe pump.
Dehalogenation of Starting Material Proto-dehalogenationEnsure anhydrous conditions if possible, although water is often necessary. Use a milder base like KF.
Product Decomposition Sensitivity to reaction conditionsLower the reaction temperature and extend the reaction time. Use a milder base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently synthesize a diverse range of novel molecules. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in medicinal chemistry and drug development, facilitating the exploration of new chemical space around the valuable tetrahydropyran core.

References

The Strategic Utility of 4-Iodo-2,2-dimethyl-tetrahydro-pyran in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rational design and synthesis of novel molecular entities with optimized pharmacological profiles is a paramount objective. The strategic incorporation of specific structural motifs can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry, often serving as a bioisosteric replacement for less favorable carbocyclic or aromatic systems. This guide provides an in-depth exploration of a particularly useful, functionalized THP derivative: 4-Iodo-2,2-dimethyl-tetrahydro-pyran .

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the synthesis, key reactions, and potential applications of this versatile building block. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization in various synthetic contexts.

Physicochemical Properties and Structural Features

This compound possesses a unique combination of structural and electronic features that render it a valuable tool for medicinal chemists.

PropertyValueSource
Molecular FormulaC₇H₁₃IO--INVALID-LINK--[1]
Molecular Weight240.08 g/mol --INVALID-LINK--[1]
IUPAC Name4-iodo-2,2-dimethyloxane--INVALID-LINK--[1]
CAS Number882687-80-1--INVALID-LINK--[1]

The gem-dimethyl group at the 2-position can provide steric shielding and influence the conformational preference of the ring. The iodo-group at the 4-position is the key to its synthetic utility, serving as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, enabling the exploration of chemical space around a core scaffold.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the iodination of the corresponding alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol. The Appel reaction, utilizing triphenylphosphine and iodine, is a reliable method for this transformation.

Protocol: Iodination of 2,2-dimethyl-tetrahydro-pyran-4-ol

This protocol is based on established methods for the iodination of secondary alcohols.[2][3][4]

Materials:

  • 2,2-dimethyl-tetrahydro-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq) in DCM to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine. The brown color of the solution should disappear.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

Causality behind Experimental Choices:

  • Imidazole: Acts as a base to neutralize the HI generated during the reaction, preventing potential side reactions.

  • Triphenylphosphine and Iodine: These reagents form the active iodinating species, triphenoxyphosphonium iodide.

  • Sodium Thiosulfate Quench: This is a crucial step to remove excess iodine, which can interfere with the workup and purification.

Applications in Medicinal Chemistry: A Versatile Building Block

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. This is particularly valuable in the lead optimization phase of drug discovery, where systematic structural modifications are required to enhance potency, selectivity, and pharmacokinetic properties.

Nucleophilic Substitution Reactions

The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group. This facilitates reactions with a wide range of nucleophiles, including amines, phenols, thiols, and heterocycles.

G reagent 4-Iodo-2,2-dimethyl- tetrahydro-pyran product 4-Substituted-2,2-dimethyl- tetrahydro-pyran reagent->product Sₙ2 reaction nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, Ar-OH, Het-NH) nucleophile->product base Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) solvent Solvent (e.g., DMF, DMSO, CH₃CN)

Caption: General workflow for nucleophilic substitution reactions.

Application Example: Synthesis of Indazole Derivatives

Indazoles are a class of heterocyclic compounds that are prevalent in many kinase inhibitors and other therapeutic agents. The N-alkylation of indazoles is a common strategy for modulating their biological activity. This compound can be effectively used to introduce the tetrahydropyran motif onto the indazole nitrogen.

This protocol is based on established methods for the N-alkylation of indazoles.[5][6]

Materials:

  • This compound

  • Indazole (or a substituted derivative)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of indazole (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-alkylated indazole product. A mixture of N1 and N2 isomers may be obtained and require careful separation.

Rationale for Reagent Selection:

  • Cesium Carbonate: A strong base that is effective in deprotonating the indazole nitrogen, facilitating the nucleophilic attack. Potassium carbonate can also be used, but cesium carbonate often provides better results due to its higher solubility in organic solvents.

  • DMF: A polar aprotic solvent that is well-suited for Sₙ2 reactions.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Indazole Indazole N-alkylated Indazole N-alkylated Indazole Indazole->N-alkylated Indazole Iodo-THP 4-Iodo-2,2-dimethyl- tetrahydro-pyran Iodo-THP->N-alkylated Indazole Base Cs₂CO₃ Solvent DMF Temp 60-80 °C

References

Application Notes and Protocols: 4-Iodo-2,2-dimethyl-tetrahydro-pyran as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active molecules stems from its favorable physicochemical properties. The THP moiety, as a conformationally restricted cyclic ether, can enhance metabolic stability, modulate lipophilicity, and serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane.[3] The introduction of a halogen, particularly iodine, at the 4-position of a substituted tetrahydropyran, as in 4-Iodo-2,2-dimethyl-tetrahydro-pyran , creates a highly versatile synthetic intermediate. The carbon-iodine bond is the most reactive among the halogens for a variety of cross-coupling and nucleophilic substitution reactions, making this building block a gateway to a diverse range of complex molecular architectures.[4][5]

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₁₃IO[6]
Molecular Weight 240.08 g/mol [6]
Appearance Colorless liquid[5]
Boiling Point 220.6 ± 33.0 °C (Predicted)[7]
LogP 2.37900[5]

Synthesis of this compound

The synthesis of 4-halotetrahydropyrans can be efficiently achieved through a Prins-type cyclization reaction.[4][8] This approach offers a convergent and diastereoselective route to the desired product. The following protocol is a representative method adapted from established procedures for the synthesis of substituted 4-halotetrahydropyrans.

Protocol 1: Synthesis via Prins-Type Cyclization

This protocol describes the synthesis of this compound from a suitable homoallylic alcohol and an aldehyde, followed by iodination.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound start Starting Materials: Homoallylic alcohol & Paraformaldehyde prins Prins Cyclization (e.g., TMSI, InCl₃) start->prins intermediate 4-Hydroxy-2,2-dimethyl- tetrahydro-pyran prins->intermediate iodination Iodination (e.g., PPh₃, I₂, Imidazole) intermediate->iodination product 4-Iodo-2,2-dimethyl- tetrahydro-pyran iodination->product

Caption: Synthetic workflow for this compound.

Materials:

  • 3,3-Dimethyl-4-penten-1-ol

  • Paraformaldehyde

  • Iodotrimethylsilane (TMSI) or a Lewis acid catalyst (e.g., InCl₃)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Prins Cyclization to form 4-Hydroxy-2,2-dimethyl-tetrahydro-pyran

  • To a stirred solution of 3,3-dimethyl-4-penten-1-ol (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere, add iodotrimethylsilane (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxy-2,2-dimethyl-tetrahydro-pyran.

Step 2: Iodination of 4-Hydroxy-2,2-dimethyl-tetrahydro-pyran

  • To a stirred solution of 4-hydroxy-2,2-dimethyl-tetrahydro-pyran (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (1.5 equiv) in anhydrous acetonitrile (0.2 M) at 0 °C under an inert atmosphere, add a solution of iodine (1.5 equiv) in acetonitrile dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Cross-Coupling Reactions

The C(sp³)-I bond in this compound is amenable to various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Tetrahydropyrans

The Sonogashira coupling provides a powerful method for the direct introduction of an alkynyl moiety onto the tetrahydropyran ring.[9][10][11] This reaction is highly valued for its mild conditions and functional group tolerance.

Generalized Catalytic Cycle for Sonogashira Coupling

cluster_sonogashira Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ (R = THP ring) pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation alkyne Terminal Alkyne cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide [Cu(I)], Base cu_acetylide->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration product Alkynyl-THP Product reductive_elimination->product iodide 4-Iodo-2,2-dimethyl- tetrahydro-pyran iodide->pd_complex

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Protocol 2: Sonogashira Coupling of this compound

This protocol is adapted from established procedures for the Sonogashira coupling of alkyl iodides.[9][10]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Add anhydrous DMF (or THF) to achieve a concentration of 0.1-0.2 M, followed by the amine base (e.g., TEA, 3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3), CuI (6)TEADMF60685
21-HexynePd(PPh₃)₄ (5), CuI (10)DIPEATHF50878
3TrimethylsilylacetylenePd(dppf)Cl₂ (4), CuI (8)TEADMF70590

Yields are hypothetical and based on typical outcomes for similar reactions.

Applications in Nucleophilic Substitution Reactions

The electrophilic nature of the carbon atom attached to the iodine in this compound makes it susceptible to nucleophilic attack, allowing for the introduction of a wide range of heteroatom functionalities.[4][12]

General Workflow for Nucleophilic Substitution

cluster_substitution Nucleophilic Substitution Workflow start 4-Iodo-2,2-dimethyl- tetrahydro-pyran reaction Reaction (Solvent, Temp, Base) start->reaction nucleophile Nucleophile (Nu⁻) (e.g., R-O⁻, R-S⁻, R₂N⁻, N₃⁻) nucleophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product 4-Nu-2,2-dimethyl- tetrahydro-pyran purification->product

Caption: General experimental workflow for nucleophilic substitution.

Protocol 3: Azide Substitution for the Synthesis of 4-Azido-2,2-dimethyl-tetrahydro-pyran

The introduction of an azide group provides a versatile handle for further transformations, such as click chemistry or reduction to an amine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.2 M), add sodium azide (1.5 equiv).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The product may be volatile.

  • The crude 4-azido-2,2-dimethyl-tetrahydro-pyran can often be used in the next step without further purification. If necessary, purification can be achieved by careful column chromatography on silica gel.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The nucleophilic substitution at the C-4 position of the tetrahydropyran ring can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[12][13]

  • Sₙ2 Pathway: Favored by strong, unhindered nucleophiles (e.g., N₃⁻, RS⁻) and polar aprotic solvents (e.g., DMF, DMSO). This pathway results in an inversion of stereochemistry at the C-4 position.

  • Sₙ1 Pathway: Can be promoted by weak nucleophiles and polar protic solvents (e.g., alcohols, water). This pathway proceeds through a carbocation intermediate, potentially leading to a mixture of stereoisomers.

For synthetic utility, conditions favoring the Sₙ2 pathway are generally preferred to ensure stereochemical control.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure, coupled with the high reactivity of the carbon-iodine bond, provides a reliable platform for the introduction of diverse functionalities through cross-coupling and nucleophilic substitution reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Asymmetric Synthesis and Application of 4-Iodo-2,2-dimethyl-tetrahydropyran: A Chiral Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profiles of drug candidates. The introduction of stereocenters into this scaffold is critical, as enantiomers often exhibit vastly different biological activities. This guide provides a comprehensive overview of the asymmetric synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran, a versatile chiral building block. We will detail a robust protocol based on stereoselective iodocyclization, explore the mechanistic underpinnings of stereocontrol, and present a practical application in palladium-catalyzed cross-coupling, demonstrating its utility in the rapid generation of diverse molecular architectures for drug discovery programs.

Introduction: The Strategic Value of Chiral Tetrahydropyrans

The tetrahydropyran moiety is a cornerstone in the design of numerous natural products and pharmaceuticals. Its rigid, non-planar structure and the presence of an oxygen atom capable of acting as a hydrogen bond acceptor allow it to serve as a bioisostere for cyclohexane, often with improved solubility and metabolic stability. The this compound synthon is particularly valuable for several reasons:

  • Defined Stereochemistry: Asymmetric synthesis provides access to enantiomerically pure forms, which is essential for selective target engagement and reducing off-target effects.

  • Gem-Dimethyl Group: The 2,2-dimethyl substitution provides a conformational lock, pre-organizing the molecule and potentially enhancing binding affinity to biological targets.

  • Versatile Iodo-Handle: The iodine atom at the C4 position is a highly versatile functional group, serving as a powerful handle for introducing molecular complexity through a wide array of transition-metal-catalyzed cross-coupling reactions.

This document serves as a practical guide for researchers, providing both the theoretical foundation and detailed experimental protocols for the synthesis and subsequent functionalization of this key chiral intermediate.

Strategic Approach: Asymmetric Iodocyclization

While various methods exist for tetrahydropyran synthesis, such as organocatalytic domino reactions and Prins cyclizations, an intramolecular iodocyclization of a readily accessible homoallylic alcohol stands out as a direct and efficient strategy for installing the required iodo-functionality with stereocontrol. The overall synthetic workflow is convergent, beginning with the preparation of a prochiral substrate followed by a key stereodetermining cyclization event.

Asymmetric_Synthesis_Workflow cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Asymmetric Iodocyclization Start 2,2-Dimethyl-1,3-propanediol Intermediate1 2,2-Dimethyl-3- (tosyloxy)propanal Precursor 4,4-Dimethylpent-1-en-5-ol (Homoallylic Alcohol) Intermediate1->Precursor Wittig Reaction (Ph3P=CH2) Cyclization Electrophilic Iodocyclization Precursor->Cyclization Prochiral Substrate Product cis-4-Iodo-2,2-dimethyl- tetrahydro-pyran (Chiral Product) Cyclization->Product Stereoselective Ring Closure reagent1 I2, NaHCO3 or NIS, Chiral Catalyst reagent1->Cyclization

Caption: Proposed workflow for the asymmetric synthesis of the target iodo-tetrahydropyran.

Detailed Experimental Protocols

Protocol 1: Synthesis of Homoallylic Alcohol Precursor (4,4-Dimethylpent-1-en-5-ol)

Causality: This multi-step synthesis constructs the necessary carbon skeleton. A Wittig reaction is employed to reliably form the terminal alkene, which is crucial for the subsequent 6-exo-tet cyclization.

Materials:

  • 2,2-Dimethyl-1,3-propanediol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Oxidation: To a solution of oxalyl chloride (1.1 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise. After 15 minutes, add a solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in DCM. Stir for 30 minutes, then add TEA (5.0 eq). Allow the reaction to warm to room temperature. Quench with water and extract the organic layer. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Monotosylation: Dissolve the crude aldehyde in pyridine and cool to 0 °C. Add TsCl (1.05 eq) portion-wise. Stir overnight, allowing the reaction to warm to room temperature. Quench with ice-water and extract with ethyl acetate. Wash the organic layer sequentially with cold HCl (1M), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 2,2-dimethyl-3-(tosyloxy)propanal.

  • Wittig Reaction: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add n-BuLi (1.2 eq) dropwise. After 1 hour, add a solution of the tosylated aldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated NH₄Cl solution and extract with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate, and purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title homoallylic alcohol.

Protocol 2: Asymmetric Iodocyclization

Causality: This is the key stereochemistry-defining step. The reaction proceeds via an electrophilic attack of an iodonium ion (I⁺) on the alkene. The intramolecular nucleophilic attack by the hydroxyl group then occurs in a stereoselective manner, dictated by the transition state conformation. Using N-iodosuccinimide (NIS) is often preferred for its mildness and ease of handling. The use of a chiral catalyst, such as a chiral phosphoric acid, can create a chiral environment to influence the facial selectivity of the initial electrophilic attack, leading to an enantioselective process.

Materials:

  • 4,4-Dimethylpent-1-en-5-ol (from Protocol 1)

  • N-Iodosuccinimide (NIS)

  • (Optional) Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Molecular Sieves (4 Å), activated

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the homoallylic alcohol (1.0 eq), chiral phosphoric acid catalyst (10 mol%, if used for enantioselectivity), and activated 4 Å molecular sieves.

  • Solvent: Add anhydrous DCM and stir the mixture at the desired temperature (e.g., 0 °C to -78 °C to optimize selectivity).

  • Initiation: Add NIS (1.1 eq) portion-wise over 15 minutes. Protect the reaction from light using aluminum foil.

  • Reaction: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir for 10 minutes. Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield cis-4-Iodo-2,2-dimethyl-tetrahydro-pyran.

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity observed in this 6-exo-tet cyclization is a direct consequence of thermodynamic and steric factors within the transition state. The reaction proceeds through a cyclic iodonium ion intermediate. The subsequent intramolecular attack by the hydroxyl group follows a pathway that minimizes steric hindrance, favoring a chair-like transition state.

Caption: Conformational analysis of the iodocyclization transition state.

In the favored transition state, the bulky iodomethyl group adopts a pseudo-equatorial position to avoid steric repulsion, leading to the observed cis relationship between the substituents at C2 and C4. The gem-dimethyl group at the C2 position further biases the ring conformation, enhancing this stereochemical outcome.

Application Protocol: Suzuki Cross-Coupling

To demonstrate the synthetic utility of the C-I bond, the following protocol details a Suzuki cross-coupling reaction to form a new C-C bond at the C4 position. Nickel-catalyzed systems have proven effective for coupling unactivated secondary alkyl iodides with arylboronic acids.

Application_Workflow Coupling Suzuki Cross-Coupling Product cis-4-Aryl-2,2-dimethyl- tetrahydro-pyran Coupling->Product C(sp3)-C(sp2) Bond Formation Reagent2 Ni(cod)2 / Ligand Base (e.g., KOt-Bu) Reagent2->Coupling Reagent1 Reagent1 Reagent1->Coupling

Caption: Workflow for the functionalization of the iodo-tetrahydropyran via Suzuki coupling.

Materials:

  • cis-4-Iodo-2,2-dimethyl-tetrahydro-pyran

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Tris(4-(trifluoromethyl)phenyl)phosphine (Ligand)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • Setup: In a glovebox, add the iodo-tetrahydropyran (1.0 eq), arylboronic acid (1.5 eq), Ni(acac)₂ (5 mol%), the phosphine ligand (10 mol%), and K₃PO₄ (3.0 eq) to a reaction vial.

  • Reaction: Add anhydrous 1,4-dioxane and seal the vial. Remove from the glovebox and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the consumption of the starting iodide by GC-MS or LC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 4-aryl-tetrahydropyran product.

Summary of Expected Data

The following table summarizes the typical outcomes for the key reactions described, based on analogous transformations reported in the literature.

Reaction StageProductTypical YieldDiastereoselectivity (dr)Enantioselectivity (ee)Supporting Refs.
Iodocyclization cis-4-Iodo-2,2-dimethyl-THP75-90%>20:1 (cis:trans)Up to 99% (with chiral catalyst),
Suzuki Coupling cis-4-Aryl-2,2-dimethyl-THP60-85%Retention of stereochemistryRetention of stereochemistry,

Conclusion

The protocols detailed herein provide a reliable and stereocontrolled pathway to enantiomerically enriched this compound. This building block is primed for diversification through modern cross-coupling chemistry, enabling the efficient exploration of chemical space around a privileged pharmaceutical scaffold. The strategic application of this methodology can significantly accelerate the drug discovery process by providing rapid access to novel, stereochemically defined analogues for biological evaluation.

Formation of 2,2-Dimethyl-tetrahydropyran-4-ylmagnesium Iodide: A Detailed Protocol and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of 2,2-Dimethyl-tetrahydropyran-4-ylmagnesium Iodide, a valuable Grignard reagent for organic synthesis. The protocol emphasizes the critical parameters, mechanistic underpinnings, and practical considerations necessary for a successful and reproducible reaction. We delve into the causality behind experimental choices, from magnesium activation to solvent selection, and provide a robust troubleshooting guide for common challenges. This note is intended for researchers in synthetic and medicinal chemistry who require a reliable method for incorporating the 2,2-dimethyl-tetrahydropyran moiety into target molecules.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, their utility stems from the reversal of polarity (umpolung) at the carbon center, transforming an electrophilic alkyl halide into a highly nucleophilic organometallic species.[3][4]

The target of this guide, 2,2-Dimethyl-tetrahydropyran-4-ylmagnesium Iodide, is a Grignard reagent that installs a substituted tetrahydropyran (THP) ring. The THP scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceutical agents, where it often imparts favorable physicochemical properties such as metabolic stability and desirable solubility. This guide offers a detailed, field-proven protocol for its preparation from 4-iodo-2,2-dimethyl-tetrahydropyran, grounded in a thorough understanding of the reaction's mechanistic intricacies.

The Underlying Chemistry: Mechanism and Critical Parameters

A successful Grignard formation is not merely a matter of mixing reagents; it is an exercise in controlling a sensitive surface-mediated reaction. Understanding the "why" behind each step is critical for reproducibility.

Reaction Mechanism: A Single Electron Transfer Pathway

The formation of a Grignard reagent is not a simple insertion but a radical-mediated process that occurs on the surface of the magnesium metal.[3][5] The currently accepted mechanism involves a single electron transfer (SET) from the magnesium to the alkyl halide.[6][7]

  • Electron Transfer: An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-iodine bond of the substrate.

  • Dissociation: This creates a short-lived radical anion, which rapidly dissociates into an alkyl radical (R•) and a halide anion (X⁻).[7]

  • Recombination: The alkyl radical and the magnesium radical cation (Mg•⁺) formed on the surface quickly recombine to yield the final organomagnesium halide.[3]

This process effectively inverts the polarity of the C4 carbon of the tetrahydropyran ring from electrophilic (in the C-I bond) to strongly nucleophilic (in the C-Mg bond).

G Mg_surface Mg(s)⁰ RI R-I (4-Iodo-2,2-dimethyl- tetrahydropyran) RadicalAnion [R-I]•⁻ + Mg•⁺ RI->RadicalAnion 1. Single Electron    Transfer (SET) Radical R• + I⁻ + Mg•⁺ RadicalAnion->Radical 2. Dissociation Grignard R-Mg-I (Final Grignard Reagent) Radical->Grignard 3. Surface    Recombination

Caption: Mechanism of Grignard reagent formation via Single Electron Transfer.

The Imperative of Anhydrous Conditions

Grignard reagents are exceptionally strong bases and will react rapidly with any available protic source, including trace amounts of water, alcohols, or even acidic C-H bonds.[8][9] This reaction protonates the nucleophilic carbon, destroying the reagent and forming the corresponding alkane (2,2-dimethyl-tetrahydropyran in this case).

Consequence: All glassware must be scrupulously dried (typically by flame-drying under vacuum or oven-drying at >120°C for several hours), and all solvents and reagents must be rigorously anhydrous.[10][11] The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

The Magnesium Surface: Overcoming Passivation

Commercially available magnesium is invariably coated with a thin, passivating layer of magnesium oxide (MgO).[1][10] This layer is inert and acts as a barrier, preventing the electron transfer required to initiate the reaction.[12] The most common point of failure in a Grignard synthesis is the inability to break through this oxide layer.

Methods of Activation

Several methods, both chemical and physical, are employed to disrupt the MgO layer and expose a fresh, reactive magnesium surface.

  • Chemical Activation:

    • Iodine (I₂): A small crystal of iodine is a classic activator. It is believed to react with magnesium at weak points in the oxide layer, creating reactive magnesium iodide and etching the surface.[10] A key visual cue of successful initiation is the disappearance of the characteristic purple or brown color of iodine.[10]

    • 1,2-Dibromoethane (DBE): This is one of the most reliable activators.[13] It reacts readily with magnesium to form magnesium bromide and ethylene gas, which is observed as bubbling. This process actively cleans the magnesium surface.[10][14]

    • DIBAH (Diisobutylaluminum hydride): A highly effective but more specialized activating agent. It reacts to remove the oxide layer and also acts as a scavenger for any residual water in the solvent.[13][15]

  • Physical Activation:

    • Mechanical Crushing: Grinding the magnesium turnings against the side of the flask with a dry glass rod can physically break the oxide layer, exposing fresh metal.[12]

    • Sonication: Placing the reaction flask in an ultrasonic bath can use cavitation to disrupt the MgO layer.[1][14]

Choice of Solvent

The solvent is not merely a medium but an active participant in the reaction. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[16] They serve two primary functions:

  • Aprotic & Inert: They lack acidic protons and are relatively unreactive towards the Grignard reagent.[3]

  • Stabilization: The lone pairs on the ether oxygen atoms coordinate to the electron-deficient magnesium center, forming a soluble complex (e.g., RMgX(ether)₂) that stabilizes the reagent.[1][3] THF is often preferred for its higher boiling point and better solvating ability for complex Grignard reagents.

Experimental Protocol

This protocol details the formation of 2,2-Dimethyl-tetrahydropyran-4-ylmagnesium Iodide on a laboratory scale.

Materials and Reagents
Reagent/MaterialSpecificationTypical Amount (10 mmol scale)
4-Iodo-2,2-dimethyl-tetrahydropyran>97% purity2.70 g (10.0 mmol)
Magnesium Turnings>99.5% purity0.36 g (15.0 mmol, 1.5 eq)
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O40 mL
IodineCrystal, >99.8%1-2 small crystals (~25 mg)
Nitrogen or Argon GasHigh purity, dryFor inert atmosphere
Equipment
  • Three-neck round-bottom flask (100 mL), flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Glass stoppers and septa

  • Magnetic stirrer and stir bar

  • Inert gas line (manifold or balloon)

  • Heating mantle or oil bath

  • Syringes and needles for transfers

Experimental Workflow Diagram

G prep 1. Preparation - Flame-dry all glassware - Assemble under inert atmosphere (N₂/Ar) charge 2. Charge Reactor - Add Mg turnings and stir bar - Add 10 mL anhydrous THF prep->charge activate 3. Activation - Add 1-2 crystals of Iodine - Stir for 5 min charge->activate initiate 4. Initiation - Add ~10% of substrate solution - Watch for color change/exotherm activate->initiate check Initiation Successful? initiate->check troubleshoot Troubleshoot: - Gently warm - Add DBE - Crush Mg check->troubleshoot No addition 5. Slow Addition - Add remaining substrate solution dropwise - Maintain gentle reflux check->addition Yes troubleshoot->initiate reflux 6. Completion - Stir at gentle reflux for 1 hour - Cool to room temperature addition->reflux product Product 2,2-Dimethyl-tetrahydropyran-4-ylmagnesium Iodide (Solution in THF) reflux->product

Caption: Workflow for the synthesis of 2,2-Dimethyl-tetrahydropyran-4-ylmagnesium Iodide.

Step-by-Step Procedure
  • Preparation: Assemble the flame-dried three-neck flask with the reflux condenser, dropping funnel, and a gas inlet/outlet. Ensure the system is under a positive pressure of dry nitrogen or argon.

  • Charging the Flask: Remove the glass stopper and quickly add the magnesium turnings (0.36 g) and a magnetic stir bar. Replace the stopper. Add 10 mL of anhydrous THF via syringe.

  • Magnesium Activation: Add 1-2 small crystals of iodine to the stirred suspension of magnesium. The THF will turn a brown/purple color.

  • Initiation: Prepare a solution of 4-iodo-2,2-dimethyl-tetrahydropyran (2.70 g) in 30 mL of anhydrous THF in the dropping funnel. Add approximately 3 mL (~10%) of this solution to the magnesium suspension at once.

  • Observation: Watch for signs of initiation, which typically occur within minutes. These include:

    • The disappearance of the iodine color.[10]

    • Spontaneous warming of the flask.

    • Gentle bubbling on the magnesium surface.[10]

    • The appearance of a cloudy, grey/brown color.[10]

  • Full Addition: Once the reaction has clearly initiated and the initial exotherm subsides, begin the dropwise addition of the remaining iodide solution from the dropping funnel at a rate that maintains a gentle, steady reflux of the THF. This controlled addition is crucial to prevent a runaway reaction and minimize side reactions like Wurtz coupling.[17] The addition typically takes 30-60 minutes.

  • Driving to Completion: After the addition is complete, the mixture may be gently heated to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Final Product: Cool the reaction mixture to room temperature. The resulting grey, cloudy solution is the Grignard reagent, 2,2-dimethyl-tetrahydropyran-4-ylmagnesium iodide, which should be used immediately for subsequent reactions. The concentration can be determined via titration if required.

Troubleshooting Guide

Problem Observable Signs Potential Cause(s) Recommended Solution(s)
Failure to Initiate Iodine color persists, no bubbling, no exotherm after 10-15 min.1. Wet glassware or solvent. 2. Highly passivated magnesium.1. Apply Gentle Heat: Briefly warm the bottom of the flask with a heat gun.[14] 2. Crush Mg: Carefully press the magnesium turnings with a dry glass rod.[12] 3. Add More Activator: Add another small crystal of iodine or 1-2 drops of 1,2-dibromoethane.[10] 4. Sonication: Place the flask in an ultrasonic bath for 5-10 minutes.[14]
Low Yield / High Dimer (Wurtz Coupling) Subsequent reaction gives low yield of desired product and a high molecular weight byproduct is observed.1. Addition of alkyl iodide was too fast. 2. Reaction temperature was too high.1. Ensure dropwise addition to maintain a controlled, gentle reflux. 2. Use an external cooling bath if the initial exotherm is too vigorous.
Dark Brown/Black Color The reaction mixture turns very dark, not the typical grey color.1. Overheating, leading to solvent decomposition. 2. Presence of impurities.1. Ensure the reaction is not overheated. Gentle reflux is sufficient. 2. Use pure starting materials and high-quality anhydrous solvent.

Safety Precautions

  • Flammability: Anhydrous ethers like THF are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Reactivity: Grignard reagents are highly reactive and can be pyrophoric if the solvent evaporates. They react violently with water.[11] Always have a proper quenching procedure in place.

  • Inert Atmosphere: Proper handling of inert gas lines is required to prevent both contamination of the reaction and pressurization of the glassware.

  • Activators: Iodine is corrosive and toxic. 1,2-dibromoethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

References

The Versatile Reactivity of 4-Iodo-2,2-dimethyl-tetrahydropyran in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and conformational pre-organization. The functionalization of this saturated heterocyclic system is a key strategy in drug discovery. Among the various synthetic handles, the carbon-iodine bond offers a reactive and versatile entry point for a wide array of transformations. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 4-iodo-2,2-dimethyl-tetrahydropyran, a valuable building block for the synthesis of novel chemical entities.

The presence of the iodine atom at the 4-position of the 2,2-dimethyl-tetrahydropyran ring renders this substrate an excellent candidate for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1] These transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse molecular fragments and the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[2] In the context of 4-iodo-2,2-dimethyl-tetrahydropyran, this reaction allows for the introduction of aryl and heteroaryl moieties at the 4-position of the THP ring, a common strategy in the development of new therapeutic agents.

The success of the Suzuki coupling of an alkyl iodide is highly dependent on the choice of catalyst, ligand, and base. For C(sp³)-C(sp²) couplings, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) (R = THP ring) Oxidative_Addition->R-Pd(II)-I(L2) Transmetalation Transmetalation R-Pd(II)-I(L2)->Transmetalation R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) Transmetalation->R-Pd(II)-Ar(L2) Byproducts [B(OH)2(Base)]+ I- Transmetalation->Byproducts Reductive_Elimination Reductive Elimination R-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Ar (Coupled Product) Reductive_Elimination->Product Boronic_Acid ArB(OH)2 + Base Boronic_Acid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Iodo-2,2-dimethyl-tetrahydropyran with an Arylboronic Acid

Materials:

  • 4-Iodo-2,2-dimethyl-tetrahydropyran (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed toluene/water (10:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add 4-iodo-2,2-dimethyl-tetrahydropyran, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene/water mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for C(sp³)-C(sp²) couplings. The ligand facilitates both the oxidative addition of the alkyl iodide and the subsequent reductive elimination to form the product.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is often used to promote the transmetalation step without causing significant side reactions.

  • Solvent: A biphasic solvent system of toluene and water is commonly employed to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

ParameterConditionReference
Palladium Source Pd(OAc)₂, Pd₂(dba)₃[2]
Ligand SPhos, XPhos, RuPhos[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[4]
Solvent Toluene/H₂O, Dioxane/H₂O[4]
Temperature 80-110 °C[3]

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This transformation is of paramount importance in medicinal chemistry, as the arylamine and related motifs are present in a vast number of pharmaceutical agents.[7] For 4-iodo-2,2-dimethyl-tetrahydropyran, this reaction provides a direct route to 4-amino-substituted tetrahydropyrans, which are valuable intermediates in drug discovery.

The choice of catalytic system is crucial and depends on the nature of the amine coupling partner. Bulky, electron-rich phosphine ligands are generally required to achieve high yields and good functional group tolerance.[3]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) (R = THP ring) Oxidative_Addition->R-Pd(II)-I(L2) Amine_Coordination Amine Coordination & Deprotonation R-Pd(II)-I(L2)->Amine_Coordination R-Pd(II)-NR'2(L2) R-Pd(II)-NR'2(L2) Amine_Coordination->R-Pd(II)-NR'2(L2) Byproducts [Base-H]+ I- Amine_Coordination->Byproducts Reductive_Elimination Reductive Elimination R-Pd(II)-NR'2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-NR'2 (Coupled Product) Reductive_Elimination->Product Amine HNR'2 + Base Amine->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 4-Iodo-2,2-dimethyl-tetrahydropyran with a Primary or Secondary Amine

Materials:

  • 4-Iodo-2,2-dimethyl-tetrahydropyran (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • NaOtBu (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube or microwave vial, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by 4-iodo-2,2-dimethyl-tetrahydropyran and the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System: A combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand such as Xantphos is effective for the amination of alkyl halides. Xantphos is a bidentate ligand that can stabilize the palladium center and promote the desired C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions and to ensure the solubility of the reactants and catalyst.

ParameterConditionReference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[3]
Ligand Xantphos, BINAP, RuPhos[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃[3]
Solvent Toluene, Dioxane, THF[3]
Temperature 80-110 °C[3]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is a cornerstone of modern organic synthesis, providing access to a wide range of alkynyl-substituted compounds that are valuable in materials science and medicinal chemistry. For 4-iodo-2,2-dimethyl-tetrahydropyran, the Sonogashira coupling enables the direct introduction of an alkyne functionality at the 4-position of the THP ring.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]

Catalytic Cycle for Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) (R = THP ring) Oxidative_Addition->R-Pd(II)-I(L2) Transmetalation_Pd Transmetalation R-Pd(II)-I(L2)->Transmetalation_Pd R-Pd(II)-C≡C-Ar(L2) R-Pd(II)-C≡C-Ar(L2) Transmetalation_Pd->R-Pd(II)-C≡C-Ar(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-C≡C-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡C-Ar (Coupled Product) Reductive_Elimination->Product Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination & Deprotonation Cu(I)I->Alkyne_Coordination Cu-C≡C-Ar Cu-C≡C-Ar Alkyne_Coordination->Cu-C≡C-Ar Byproducts_Cu [Base-H]+ I- Alkyne_Coordination->Byproducts_Cu Cu-C≡C-Ar->Transmetalation_Pd Transmetalation Terminal_Alkyne Ar-C≡C-H + Base Terminal_Alkyne->Alkyne_Coordination

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 4-Iodo-2,2-dimethyl-tetrahydropyran with a Terminal Alkyne

Materials:

  • 4-Iodo-2,2-dimethyl-tetrahydropyran (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • CuI (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodo-2,2-dimethyl-tetrahydropyran, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium(II) catalyst and a copper(I) co-catalyst is the classic system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne for transmetalation.

  • Base: An amine base such as triethylamine serves both as a base to deprotonate the alkyne and as a solvent in some cases.

  • Solvent: Aprotic polar solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.

ParameterConditionReference
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄[8]
Copper Co-catalyst CuI[8]
Base Et₃N, DIPEA[8]
Solvent THF, DMF, Toluene[8]
Temperature Room Temperature to 80 °C[8]

Heck Reaction: C(sp³)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9] While the Heck reaction is well-established for aryl and vinyl halides, its application to alkyl halides can be more challenging due to competing β-hydride elimination. However, with appropriate choice of catalyst and reaction conditions, the Heck reaction of 4-iodo-2,2-dimethyl-tetrahydropyran can be a viable method for introducing alkenyl substituents.

Catalytic Cycle for the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I R-Pd(II)-I(L2) R-Pd(II)-I(L2) (R = THP ring) Oxidative_Addition->R-Pd(II)-I(L2) Migratory_Insertion Migratory Insertion R-Pd(II)-I(L2)->Migratory_Insertion Alkene_Complex R-CH2-CH(Ar)-Pd(II)-I(L2) Migratory_Insertion->Alkene_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkene_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)I(L2)] + Product Beta_Hydride_Elimination->Product_Complex Reductive_Elimination_Base Reductive Elimination Product_Complex->Reductive_Elimination_Base Product R-CH=CH-Ar (Coupled Product) Product_Complex->Product Reductive_Elimination_Base->Pd(0)L2 Regeneration Byproducts [Base-H]+ I- Reductive_Elimination_Base->Byproducts Alkene H2C=CH-Ar Alkene->Migratory_Insertion Base Base Base->Reductive_Elimination_Base

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of 4-Iodo-2,2-dimethyl-tetrahydropyran with an Alkene

Materials:

  • 4-Iodo-2,2-dimethyl-tetrahydropyran (1.0 equiv)

  • Alkene (e.g., styrene, acrylic ester) (1.5-2.0 equiv)

  • Pd(OAc)₂ (5-10 mol%)

  • P(o-tol)₃ (10-20 mol%)

  • Et₃N (2.0-3.0 equiv)

  • Anhydrous, degassed DMF or NMP

  • Sealed tube

Procedure:

  • To a dry, sealable reaction tube, add 4-iodo-2,2-dimethyl-tetrahydropyran, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, the alkene, and triethylamine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Catalyst System: For the Heck reaction of alkyl halides, a simple palladium source like Pd(OAc)₂ with a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) is often effective.

  • Base: A hindered amine base like triethylamine is used to neutralize the HI generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required to achieve the necessary reaction temperatures.

ParameterConditionReference
Palladium Source Pd(OAc)₂, PdCl₂[9]
Ligand P(o-tol)₃, PPh₃[9]
Base Et₃N, K₂CO₃, NaOAc[9]
Solvent DMF, NMP, Acetonitrile[9]
Temperature 100-140 °C[9]

Conclusion

4-Iodo-2,2-dimethyl-tetrahydropyran is a valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions described in this guide provide powerful tools for the functionalization of the tetrahydropyran scaffold, enabling the construction of diverse libraries of compounds for drug discovery and other applications. The protocols provided herein, adapted from established methodologies for similar substrates, offer robust starting points for researchers to explore the rich chemistry of this important synthetic intermediate. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for a specific substrate combination.

References

Application Notes and Protocols for 4-Iodo-2,2-dimethyl-tetrahydro-pyran in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold in Modern Agrochemicals

The tetrahydropyran (THP) ring system, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in the design of bioactive molecules.[1][2] Its prevalence in natural products and pharmaceuticals is a testament to its favorable physicochemical properties, which include metabolic stability and desirable solubility characteristics.[1][2] In the realm of agrochemical research, the incorporation of the THP moiety into potential insecticides, herbicides, and fungicides is a strategic approach to enhance efficacy and target specificity.[1] The structural rigidity and stereochemical complexity offered by the tetrahydropyran ring can be exploited to optimize the binding of a molecule to its biological target.

This document focuses on a specific, functionalized building block: 4-Iodo-2,2-dimethyl-tetrahydro-pyran . This compound is a versatile intermediate for organic synthesis, poised for the development of novel agrochemicals.[3][4] The key structural features of this molecule are:

  • The 2,2-dimethyl substitution: This gem-dimethyl group can confer steric hindrance, potentially influencing the molecule's conformation and protecting it from metabolic degradation.

  • The 4-iodo group: The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions.[4] This allows for the facile introduction of a wide range of functional groups and the coupling of the tetrahydropyran scaffold to a toxophore (the part of the molecule responsible for its biological activity).

While direct, publicly available literature detailing the synthesis of a commercial agrochemical from this compound is limited due to the proprietary nature of agrochemical research and development, we can construct a representative, scientifically sound protocol based on related patent literature and established synthetic methodologies.[5] This guide will provide researchers with the foundational knowledge and detailed protocols to explore the potential of this valuable building block.

Hypothetical Synthesis of a Novel Fungicidal Agent

To illustrate the utility of this compound, we will outline a hypothetical synthetic pathway to a novel fungicidal agent. This pathway is inspired by the known fungicidal activity of certain tetrahydropyrimidine derivatives and the synthetic routes for related tetrahydropyran intermediates.

The overall synthetic strategy involves a two-step process:

  • Synthesis of the key intermediate, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. This protocol is adapted from methodologies described in patent literature.

  • Conversion of the carboxylic acid to an amide, followed by functionalization to a hypothetical fungicidal molecule. This demonstrates a plausible route to a bioactive compound.

Part 1: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

This protocol is based on the synthetic route disclosed in patent CN103242276A, which describes the synthesis of this key intermediate.

Reaction Scheme:

Synthesis_of_Carboxylic_Acid cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Kucherov Reaction cluster_2 Step 3: Darzens Condensation cluster_3 Step 4: Hydrolysis and Decarboxylation cluster_4 Step 5: Oxidation Bromoethane Bromoethane Intermediate_1 2-Methyl-5-hexen-3-yn-2-ol Bromoethane->Intermediate_1 Pd(PPh3)2Cl2, CuI, Et3N 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol->Intermediate_1 Intermediate_1_2 2-Methyl-5-hexen-3-yn-2-ol Intermediate_2 2,2-Dimethyltetrahydropyran-4-one Intermediate_1_2->Intermediate_2 HgSO4, H2SO4 Intermediate_2_2 2,2-Dimethyltetrahydropyran-4-one Intermediate_3 Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Intermediate_2_2->Intermediate_3 NaOEt, EtOH Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate_3 Intermediate_3_2 Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate Intermediate_4 2,2-Dimethyltetrahydropyran-4-carbaldehyde Intermediate_3_2->Intermediate_4 1. NaOH(aq) 2. H3O+ Intermediate_4_2 2,2-Dimethyltetrahydropyran-4-carbaldehyde Final_Product 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid Intermediate_4_2->Final_Product KMnO4

Caption: Synthetic route to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

Detailed Protocol:

Step 1: Synthesis of 2-Methyl-5-hexen-3-yn-2-ol

  • To a stirred solution of 2-methyl-3-butyn-2-ol in triethylamine, add bromoethane, catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-5-hexen-3-yn-2-ol.

Step 2: Synthesis of 2,2-Dimethyltetrahydropyran-4-one

  • To a solution of aqueous sulfuric acid, add mercuric sulfate and 2-methyl-5-hexen-3-yn-2-ol.

  • Heat the reaction mixture with vigorous stirring.

  • After the reaction is complete, cool the mixture and neutralize with a base (e.g., potassium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ketone by vacuum distillation.

Step 3: Synthesis of Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

  • To a solution of sodium ethoxide in ethanol, add a mixture of 2,2-dimethyltetrahydropyran-4-one and ethyl chloroacetate at a low temperature.

  • Allow the reaction to proceed with stirring.

  • Quench the reaction with water and extract the product with an ether.

  • Wash the organic layer, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by vacuum distillation.

Step 4: Synthesis of 2,2-Dimethyltetrahydropyran-4-carbaldehyde

  • Hydrolyze the spiro-ester with an aqueous solution of sodium hydroxide.

  • Acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation.

  • Collect the aldehyde product by distillation or extraction.

Step 5: Synthesis of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid

  • To a solution of 2,2-dimethyltetrahydropyran-4-carbaldehyde in water, add potassium permanganate.

  • Stir the reaction at room temperature.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

StepReactantsKey Reagents/CatalystsTypical YieldPurity
12-Methyl-3-butyn-2-ol, BromoethanePd(PPh3)2Cl2, CuI, Et3N80-90%>95% (GC)
22-Methyl-5-hexen-3-yn-2-olHgSO4, H2SO485-95%>97% (GC)
32,2-Dimethyltetrahydropyran-4-one, Ethyl chloroacetateNaOEt70-80%>95% (GC)
4Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateNaOH, HCl80-90%>95% (GC)
52,2-Dimethyltetrahydropyran-4-carbaldehydeKMnO490-95%>98% (HPLC)

Part 2: Hypothetical Conversion to a Fungicidal Agent

This section outlines a plausible synthetic route from 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid to a hypothetical fungicidal molecule, leveraging the reactivity of the iodo-substituted analog. For this, we will first need to convert the carboxylic acid to our starting material, this compound.

Conversion to this compound

A standard method for this conversion is the Hunsdiecker reaction or a variation thereof.

Reaction Scheme:

Conversion_to_Iodide Carboxylic_Acid 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid Iodide This compound Carboxylic_Acid->Iodide 1. (COCl)2 2. Ag2O 3. I2

Caption: Conversion of the carboxylic acid to the iodo-derivative.

Synthesis of a Hypothetical Fungicidal Amide

This protocol demonstrates a nucleophilic substitution reaction where the iodo group is displaced by a nitrogen nucleophile, a common strategy in the synthesis of bioactive molecules. The chosen nucleophile is inspired by the structures of known fungicides.

Reaction Scheme:

Fungicide_Synthesis Iodide This compound Fungicide Hypothetical Fungicidal Agent Iodide->Fungicide Base (e.g., K2CO3), Solvent (e.g., DMF) Nucleophile 4-Amino-1,2,4-triazole Nucleophile->Fungicide

Caption: Synthesis of a hypothetical fungicidal agent.

Detailed Protocol:
  • To a solution of this compound in a polar aprotic solvent such as dimethylformamide (DMF), add 4-amino-1,2,4-triazole and a base such as potassium carbonate.

  • Heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the hypothetical fungicidal agent.

ReactantsKey ReagentsTypical YieldPurity
This compound, 4-Amino-1,2,4-triazoleK2CO3, DMF60-80%>98% (HPLC)

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediates and the final product. The characteristic signals for the 2,2-dimethyl groups and the protons on the tetrahydropyran ring should be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound. A standard analytical method would involve a C18 column with a mobile phase gradient of water and acetonitrile.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The presence of the iodo group at the 4-position provides a reactive handle for the introduction of various toxophores, while the 2,2-dimethyl substitution can enhance metabolic stability. The protocols and synthetic strategies outlined in this document, though based on a hypothetical target, provide a solid foundation for researchers to explore the potential of this and related tetrahydropyran derivatives in the discovery of new and effective crop protection agents. The adaptability of the synthetic routes allows for the creation of diverse chemical libraries for biological screening.

References

Troubleshooting & Optimization

Purification techniques for 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Welcome to the dedicated support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the nuances of its purification, ensuring the highest quality material for your downstream applications.

Troubleshooting Guide: From Crude to Pure

This section addresses specific, common issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Question 1: My crude reaction mixture is dark brown/purple after synthesis. Is this normal, and how do I handle it?

Answer: Yes, this is a frequent observation. The color is almost certainly due to the presence of molecular iodine (I₂), which arises from the decomposition of the product or iodide-containing reagents, often accelerated by light or trace acid. While it may seem alarming, it is typically a minor impurity by mass and can be effectively removed.

  • Causality: The Carbon-Iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage, especially when exposed to light (photolysis) or heat. Trace acids can also promote elimination or other side reactions that liberate iodine.

  • Recommended Action: Before proceeding to chromatography, perform a workup with a reducing agent.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color of I₂ will disappear as it is reduced to colorless iodide (I⁻) via the reaction: I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆.

    • Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) to remove any acidic impurities, and finally, a brine wash to facilitate phase separation.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This decolorized crude material is now ready for chromatographic purification.

Question 2: After column chromatography, my final product turns a pale yellow or pink upon storage. What is causing this, and how can I prevent it?

Answer: This indicates slow decomposition of the purified product, once again liberating trace amounts of I₂. Alkyl iodides, including this compound, are known to be sensitive to light and prolonged exposure to air.[1]

  • Causality: Even after rigorous purification, auto-oxidation or photodecomposition can occur. The presence of even parts-per-million (ppm) levels of I₂ can impart a noticeable color.

  • Preventative Measures:

    • Storage: The most critical factor is proper storage. Store the compound in an amber vial to protect it from light.[1] For long-term stability, flush the vial with an inert gas (Argon or Nitrogen) before sealing and store it refrigerated at 2-8 °C.[1]

    • Solvent Purity: Ensure that the solvent used for storage (if any) is free of peroxides and acids. For example, unstabilized THF can form peroxides which can accelerate decomposition.

    • Stabilizer (Advanced): For bulk quantities where long-term stability is paramount, adding a small piece of copper wire or a trace amount of a radical scavenger like BHT (butylated hydroxytoluene) can be considered, though this may not be suitable if the compound is for immediate use in sensitive catalytic reactions.

Question 3: My TLC analysis of the crude product shows a major spot, but also a baseline spot and a slightly more polar spot that are difficult to separate from the product.

Answer: This is a classic impurity profile. The baseline spot is likely residual inorganic salts or highly polar starting materials. The spot slightly more polar than your product is very likely the precursor alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol.

  • Causality: The conversion of an alcohol to an alkyl iodide (a common synthetic route) is an equilibrium process and can often be incomplete.[2][3] The starting alcohol is structurally very similar to the product, differing primarily by the OH vs. I substituent, resulting in a small polarity difference and a challenging separation.

  • Chromatographic Solution:

    • Optimize Eluent System: Do not rely on a single eluent system. Test several low-polarity solvent mixtures. A good starting point is a gradient of ethyl acetate in hexanes. If separation is poor, try substituting ethyl acetate with diethyl ether or a mixture of dichloromethane and hexanes.[4] The goal is to maximize the difference in retention factors (ΔRf).

    • Adsorbent Choice: Standard silica gel (slightly acidic) is usually effective.[5] However, if your compound shows signs of degradation on the column (streaking, color formation), consider switching to neutral or basic alumina.[6] Some iodinated compounds are sensitive to the acidic nature of silica.

    • Column Dimensions: For difficult separations, use a higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight) and a long, thin column to increase the number of theoretical plates and improve resolution.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification technique for this compound?

Flash column chromatography is the industry-standard method for purifying this compound on a laboratory scale.[4][5] It offers an excellent balance of speed, resolution, and scalability. The key is to select the appropriate stationary and mobile phases.

Q2: What are the key parameters for developing a robust column chromatography protocol?

The following table summarizes the critical parameters for purifying this compound.

ParameterRecommendationRationale & Expert Insight
Stationary Phase Silica Gel (230-400 mesh)Standard choice, provides good resolution.[5] Ensure it is from a reputable supplier. If the product streaks or decomposes on TLC, consider deactivating the silica with triethylamine or switching to neutral alumina.[6]
Adsorbent:Sample Ratio 30:1 to 50:1 (w/w)For routine purifications. Increase to >50:1 for difficult separations (e.g., removing the precursor alcohol).[5]
Eluent System Hexanes / Ethyl Acetate (EtOAc)Start with low polarity (e.g., 2% EtOAc) and gradually increase. Aim for a product Rf of ~0.3 for optimal separation.[5] Other options include Hexanes/Dichloromethane or Hexanes/Diethyl Ether.
Sample Loading Dry LoadingAdsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column often yields sharper bands and better separation than loading as a concentrated solution ("wet load").
Detection UV (if aromatic impurities are possible), Potassium Permanganate (KMnO₄) stain, or p-Anisaldehyde stain.The product itself is not strongly UV-active. A KMnO₄ stain is excellent for detecting oxidizable impurities like the precursor alcohol.

Q3: What safety precautions should be taken when handling this compound?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Avoid creating aerosols.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it as hazardous chemical waste.[8]

Standard Operating Protocol: Flash Column Chromatography

This protocol provides a validated, step-by-step method for the purification of this compound.

1. Preparation: a. Select an appropriate column size based on the amount of crude material. b. Prepare the eluent system (e.g., 98:2 Hexanes:EtOAc). c. Dissolve the crude material (post-workup) in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 times the mass of your crude product) and concentrate the slurry on a rotary evaporator to obtain a free-flowing powder. This is your "dry load."

2. Column Packing: a. Insert a cotton or glass wool plug at the bottom of the column.[5] b. Add a layer of sand (~1 cm). c. Prepare a slurry of silica gel in the initial, low-polarity eluent.[5] d. Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. e. Add another layer of sand (~1 cm) on top of the packed silica bed to prevent disturbance during solvent addition.

3. Running the Column: a. Drain the solvent until it is just level with the top sand layer. b. Carefully add the dry-loaded silica powder to the top of the column. c. Gently add a small amount of eluent and apply pressure to push the first band of solvent through the dry-loaded silica. d. Once the sample is loaded onto the main silica bed, carefully fill the column with eluent. e. Begin eluting the column with your starting solvent mixture, collecting fractions. f. Monitor the separation by collecting small samples from the fractions and analyzing them via TLC. g. If necessary, gradually increase the polarity of the eluent (e.g., to 95:5 Hexanes:EtOAc) to elute the product.

4. Product Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent using a rotary evaporator. c. Place the resulting oil or solid under high vacuum to remove residual solvent. d. Obtain the final mass and characterize the product (e.g., by ¹H NMR, ¹³C NMR) to confirm purity.

Purification Workflow Diagram

The following diagram illustrates the logical flow from a crude reaction mixture to the final, purified product.

Purification_Workflow cluster_pre_purification Pre-Purification cluster_purification Purification cluster_post_purification Post-Purification & QC crude Crude Reaction Mixture workup Aqueous Workup (Na2S2O3, NaHCO3 wash) crude->workup Decolorize concentrate1 Dry & Concentrate workup->concentrate1 chromatography Flash Column Chromatography (Silica Gel) concentrate1->chromatography Load onto column fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine concentrate2 Solvent Removal (Rotary Evaporation) combine->concentrate2 final_product Pure Product concentrate2->final_product qc Purity Check (NMR, etc.) final_product->qc Characterize

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Navigating the Reactivity of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2,2-dimethyl-tetrahydro-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this versatile but often challenging chemical intermediate. Our goal is to empower you to overcome the inherent low reactivity of this secondary alkyl iodide and successfully incorporate it into your synthetic workflows.

Understanding the Core Challenge: The Nature of this compound

This compound is a valuable building block, featuring a tetrahydropyran ring system present in many biologically active molecules.[1] However, its structure presents a unique set of reactivity challenges. As a secondary alkyl iodide, it is sterically hindered, which can slow down or prevent reactions that proceed via an SN2 mechanism.[2][3] The gem-dimethyl group at the 2-position further contributes to this steric bulk, influencing the overall conformation of the ring and accessibility of the C-I bond.[1]

This inherent steric hindrance often leads to low yields, slow reaction times, and the prevalence of side reactions in common transformations like cross-coupling and nucleophilic substitutions. The following sections provide detailed troubleshooting advice in a question-and-answer format to address these specific issues.

Section 1: Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the low reactivity of secondary alkyl halides like this compound can be a significant hurdle.

Frequently Asked Questions & Troubleshooting

Question 1: My Suzuki-Miyaura coupling with an arylboronic acid is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are common and typically stem from a few key issues:

  • Inefficient Oxidative Addition: The C(sp³)-I bond of a secondary iodide is less reactive towards palladium(0) than aryl iodides.[4] Steric hindrance from the tetrahydropyran ring and gem-dimethyl groups exacerbates this.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

  • β-Hydride Elimination: This is a major competing pathway for secondary alkyl halides, leading to the formation of an alkene byproduct and hydrodehalogenation of the starting material.

Troubleshooting Workflow:

start Low Suzuki Coupling Yield q1 Is your catalyst system optimized for secondary alkyl halides? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are your reaction conditions rigorously inert? a1_yes->q2 sol1 Switch to a more active catalyst system: - Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). - Use a pre-catalyst like XPhos Pd G2 for better reproducibility. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is β-hydride elimination a suspected side reaction? a2_yes->q3 sol2 Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use Schlenk techniques or a glovebox. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower the reaction temperature. Use a bulkier ligand to sterically disfavor the transition state for β-hydride elimination. a3_yes->sol3 end Improved Yield a3_no->end sol3->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Protocol (Adapted from hindered systems): [5][6]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or XPhos Pd G2 (2-5 mol%)Highly active for unactivated alkyl halides.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and suppress side reactions.
Base K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.)Effective bases for Suzuki couplings.
Solvent Anhydrous, degassed Toluene/H₂O (e.g., 4:1 ratio) or 1,4-Dioxane/H₂OCommon solvent systems for Suzuki reactions.
Temperature 80-110 °CStart at the lower end and increase if reactivity is low.

Question 2: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is sluggish and I observe significant starting material decomposition. What should I do?

Answer:

Traditional Sonogashira conditions (Pd/Cu catalysis) can be harsh and often fail for unactivated secondary alkyl halides. The primary challenges are:

  • Slow Reaction Rate: The steric hindrance around the C-I bond impedes the catalytic cycle.

  • Glaser Coupling: The copper co-catalyst can promote the undesired homocoupling of the terminal alkyne.

  • Catalyst Poisoning: The amine base, if not chosen carefully, can coordinate to the metal center and inhibit catalysis.

Troubleshooting Strategies:

  • Switch to a Modern Catalyst System: Several nickel-catalyzed systems have been developed specifically for the Sonogashira coupling of unactivated secondary alkyl iodides.[1] These often show superior performance to traditional palladium systems.

  • Consider Copper-Free Conditions: To avoid Glaser homocoupling, copper-free Sonogashira protocols can be employed. These typically require a more active palladium catalyst and a suitable base.

  • Optimize the Base and Solvent: A non-coordinating, strong base like Cs₂CO₃ or K₂CO₃ can be beneficial. Solvents like DMF or NMP can improve solubility and reaction rates.[7]

Recommended Protocol (Copper-Catalyzed, Ligand-Free, adapted from a similar system): [5]

ParameterRecommendationRationale
Catalyst Cu₂O (10 mol%)A palladium-free alternative that can be effective for some substrates.
Base Cs₂CO₃ (2.0 equiv.)Strong, non-nucleophilic base.
Solvent Anhydrous DMFA polar aprotic solvent that can facilitate the reaction.
Temperature 110-135 °CHigher temperatures are often required for these challenging couplings.

Question 3: My Buchwald-Hartwig amination with a primary amine is not working. What catalyst system is recommended for this C(sp³)-N coupling?

Answer:

Buchwald-Hartwig amination of secondary alkyl halides is a challenging transformation. The choice of ligand is absolutely critical for success.

  • Ligand Selection: Standard phosphine ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands are required to promote the difficult reductive elimination step and prevent β-hydride elimination. Ligands like XPhos or tBuDavePhos have shown success in similar systems.[8][9]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium or potassium tert-butoxide (NaOtBu or KOtBu) is commonly used.[8][10]

Recommended Protocol (Adapted from 4-Iodopyrazole Systems): [8][9]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (2.5-5 mol%) or Pd(OAc)₂ (5-10 mol%)Common and effective palladium precursors.
Ligand XPhos or tBuDavePhos (5-20 mol%)State-of-the-art ligands for challenging C-N couplings.
Base NaOtBu or KOtBu (1.4-2.0 equiv.)Strong, non-nucleophilic base to deprotonate the amine.
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic solvents that are standard for this reaction.
Temperature 90-120 °CHeating is typically required to drive the reaction.

Catalytic Cycle for Buchwald-Hartwig Amination:

cluster_side Side Reaction Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-I (L)2Pd(I)(R) (L)2Pd(I)(R) Oxidative\nAddition->(L)2Pd(I)(R) Amine\nCoordination Amine Coordination (L)2Pd(I)(R)->Amine\nCoordination R'2NH [(L)2Pd(I)(R)(R'2NH)] [(L)2Pd(I)(R)(R'2NH)] Amine\nCoordination->[(L)2Pd(I)(R)(R'2NH)] Deprotonation Deprotonation [(L)2Pd(I)(R)(R'2NH)]->Deprotonation Base (L)2Pd(R)(NR'2) (L)2Pd(R)(NR'2) Deprotonation->(L)2Pd(R)(NR'2) Reductive\nElimination Reductive Elimination (L)2Pd(R)(NR'2)->Reductive\nElimination β-Hydride\nElimination β-Hydride Elimination (L)2Pd(R)(NR'2)->β-Hydride\nElimination Reductive\nElimination->Pd(0)L2 R-NR'2 Alkene + HPd(L)2(NR'2) Alkene + HPd(L)2(NR'2) β-Hydride\nElimination->Alkene + HPd(L)2(NR'2)

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Section 2: Troubleshooting Nucleophilic Substitution Reactions

While the iodine atom in this compound makes it a good leaving group, the secondary and sterically hindered nature of the carbon center can complicate nucleophilic substitution reactions.[1]

Frequently Asked Questions & Troubleshooting

Question 4: I am trying to perform an Sₙ2 reaction with a strong nucleophile (e.g., NaN₃, NaCN), but the reaction is very slow and I get elimination byproducts. How can I improve the outcome?

Answer:

The slow rate is due to the steric hindrance impeding the backside attack required for an Sₙ2 mechanism.[2][3] The formation of elimination byproducts (E2) is a common competing pathway, especially with strong, bulky bases.

Troubleshooting Strategies:

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophilicity of the attacking species.

  • Temperature Control: While heating can increase the rate of Sₙ2, it often favors elimination even more. Try running the reaction at a moderate temperature for a longer period.

  • Choice of Nucleophile: If possible, use a smaller, less basic nucleophile to minimize the E2 pathway.

General Sₙ2/E2 Competition Factors:

cluster_sn2 Favors SN2 cluster_e2 Favors E2 sn2_factors Strong, non-bulky nucleophile Polar aprotic solvent (DMF, DMSO) Lower temperature SN2 Product\n(Substitution) SN2 Product (Substitution) sn2_factors->SN2 Product\n(Substitution) e2_factors Strong, bulky base Higher temperature E2 Product\n(Elimination) E2 Product (Elimination) e2_factors->E2 Product\n(Elimination) 4-Iodo-2,2-dimethyl-THP\n+ Nucleophile/Base 4-Iodo-2,2-dimethyl-THP + Nucleophile/Base 4-Iodo-2,2-dimethyl-THP\n+ Nucleophile/Base->SN2 Product\n(Substitution) Backside Attack 4-Iodo-2,2-dimethyl-THP\n+ Nucleophile/Base->E2 Product\n(Elimination) Proton Abstraction

Caption: Factors influencing the competition between Sₙ2 and E2 reactions.

Question 5: I am considering a Grignard reaction to form the corresponding organomagnesium reagent. Are there any special considerations for this substrate?

Answer:

Yes, forming a Grignard reagent from a secondary alkyl iodide can be challenging.

  • Solvent: While diethyl ether is common, tetrahydropyran (THP) itself can be an excellent solvent for Grignard reagent formation, potentially improving solubility and reactivity.[11] Using 4-methyltetrahydropyran has also been reported to give high yields.[12]

  • Initiation: The reaction may be slow to initiate. Gentle heating, a crystal of iodine, or a sonicator can be used to start the reaction. Ensure the magnesium turnings are fresh and activated.

  • Side Reactions: Wurtz coupling (R-I + R-MgI → R-R) can be a significant side reaction. Adding the alkyl iodide slowly to the magnesium suspension can help to minimize this.

Recommended Protocol for Grignard Formation:

  • Setup: In a flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, add fresh magnesium turnings.

  • Initiation: Add a small crystal of iodine and a small portion of a solution of this compound in anhydrous THF or THP. Gently warm the mixture until the color of the iodine disappears and bubbling is observed.

  • Addition: Add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir and heat the mixture for an additional 1-2 hours to ensure complete reaction. The resulting gray or brown solution is your Grignard reagent, ready for the next step.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Iodo-2,2-dimethyl-tetrahydro-pyran. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable building block into their synthetic strategies. As a secondary alkyl iodide, this substrate presents unique challenges and opportunities compared to more common aryl or vinyl halides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve optimal results in your Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.

PART 1: General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. A failed or low-yielding reaction is often a result of one or more common culprits that can be diagnosed methodically.

My cross-coupling reaction failed (low or no conversion). What should I check first?

When a reaction does not proceed as expected, resist the urge to immediately screen a wide array of new conditions. Instead, start by verifying the fundamentals. The following workflow helps isolate the problem efficiently.

Troubleshooting_Workflow cluster_reagent cluster_atmosphere cluster_catalyst cluster_conditions start Reaction Failure: Low or No Yield reagent_check 1. Reagent & Glassware Integrity Check start->reagent_check atmosphere_check 2. Inert Atmosphere & Degassing Check reagent_check->atmosphere_check Reagents OK catalyst_check 3. Catalyst System Viability Check atmosphere_check->catalyst_check Atmosphere OK conditions_check 4. Reaction Condition Optimization catalyst_check->conditions_check Catalyst OK success Successful Reaction conditions_check->success Optimization Successful

Caption: General troubleshooting workflow for cross-coupling reactions.

  • Reagent & Glassware Integrity : Impurities, especially water and oxygen, can be fatal to catalytic cycles. Ensure your this compound is pure, your coupling partner is of high quality, and solvents are anhydrous. All glassware should be rigorously oven- or flame-dried.

  • Inert Atmosphere : Palladium(0) species, the active catalysts, are highly sensitive to oxygen.[1] Ensure your solvent was thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst System Viability : Catalysts and ligands can degrade over time. If you observe the formation of palladium black (a fine black precipitate), your catalyst has likely decomposed.[1] To confirm your catalyst and reagents (base, solvent) are active, run a well-established, reliable control reaction in parallel. A simple Suzuki coupling of iodobenzene with phenylboronic acid is a good standard. If the control reaction works, the issue lies with your specific substrate or reaction conditions.

  • Reaction Condition Optimization : If the fundamentals are sound, the problem lies in the specific conditions for your substrate. Secondary alkyl halides are challenging, and optimization of the catalyst, ligand, base, and temperature is often necessary.[2][3] The following sections will address these specific optimizations.

PART 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. However, coupling secondary alkyl halides like this compound is complicated by slow oxidative addition and potential side reactions like β-hydride elimination.[2][4]

FAQs and Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: My Suzuki coupling is slow and gives low conversion. How can I increase the reaction rate?

A1: This is a classic problem for secondary alkyl halides. The rate-limiting step is often the oxidative addition to the Pd(0) center.[2]

  • Causality: The C(sp³)–I bond is less reactive in oxidative addition than a C(sp²)–I bond. Furthermore, steric hindrance around the secondary carbon can impede the approach of the palladium catalyst.

  • Solution:

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands to promote oxidative addition.[2][5] Good starting points are trialkylphosphines (e.g., P(tBu)₃, PCy₃) or dialkylbiaryl phosphines (e.g., XPhos, SPhos). These ligands stabilize the monoligated palladium species, which is highly reactive in the oxidative addition step.[5]

    • Consider a Nickel Catalyst: For C(sp³)–C(sp³) couplings, nickel catalysts are often superior to palladium.[6][7] A system like NiCl₂(glyme) with a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) can be very effective for coupling with alkylboron reagents at room temperature.[8]

    • Increase Temperature: While some modern catalysts work at room temperature, increasing the temperature to 60-100 °C can significantly accelerate the reaction. However, be mindful that higher temperatures can also promote side reactions.[6]

Q2: I'm observing a significant amount of a reduced byproduct (2,2-dimethyl-tetrahydro-pyran) and an alkene. What is happening and how can I prevent it?

A2: You are observing two common side reactions: proto-dehalogenation and β-hydride elimination.

  • Causality:

    • β-Hydride Elimination: This occurs from the alkyl-palladium intermediate before reductive elimination can take place. It is a major pathway for secondary alkyl halides.[2][4] The presence of the gem-dimethyl group at the 2-position of your substrate may help disfavor some conformations leading to elimination, but it will not prevent it entirely.

    • Proto-dehalogenation: This can arise from various pathways, including the reaction of the alkyl-palladium intermediate with trace water or other proton sources.

  • Solution:

    • Accelerate Reductive Elimination: The goal is to make the desired C-C bond formation faster than the undesired elimination. Using bulky, electron-rich ligands (as mentioned in Q1) is the most effective strategy. These ligands promote reductive elimination.[5]

    • Base Selection: Use a non-hydroxide base to minimize water in the reaction. Anhydrous K₃PO₄ or Cs₂CO₃ are often good choices.[9] Strong alkoxide bases like NaOtBu can also be effective but may promote elimination at high temperatures.

    • Solvent Choice: Aprotic polar solvents like THF, 2-MeTHF, or dioxane are commonly used.[9] Avoid protic solvents unless using a specific aqueous protocol.

ParameterRecommended Starting ConditionsRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or a Ni(II) precatalyst (5 mol%)Pd is standard, but Ni is often better for C(sp³)-C(sp³) couplings.[6][10]
Ligand SPhos, XPhos, or P(tBu)₃ (2-4 mol% for Pd)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[2][5]
Boron Reagent Alkyl-9-BBN or Arylboronic Acid (1.2-1.5 equiv)9-BBN reagents are highly reactive for alkyl-alkyl couplings.[6]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic, anhydrous bases are preferred.[9]
Solvent Toluene, 2-MeTHF, or Dioxane (anhydrous, degassed)Aprotic solvents are standard.[9]
Temperature 25 °C to 80 °CStart at room temperature with Ni catalysts; gentle heating may be needed for Pd.[7]

PART 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is the premier method for forming C(sp³)–C(sp) bonds. While highly efficient for aryl halides, its application to secondary alkyl halides is less common and requires specific conditions to outcompete side reactions.

FAQs and Troubleshooting Guide: Sonogashira Reactions

Q1: My Sonogashira reaction is giving low yield, and I'm recovering starting materials. What's the issue?

A1: The failure of this reaction is often due to catalyst deactivation or suboptimal conditions for this challenging substrate class.

  • Causality: The standard Pd/CuI catalytic system can be sensitive. The oxidative addition of the secondary alkyl iodide is slow, and the catalyst can decompose before the reaction completes. Additionally, the amine base can coordinate to the metal centers, sometimes inhibiting catalysis.[1]

  • Solution:

    • Use a Robust Catalyst System: Standard Pd(PPh₃)₄ may not be sufficient. A combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., cataCXium® A) can be more effective.

    • Copper Co-catalyst: Ensure your CuI is fresh and of high purity (it should be white or off-white, not green/brown).[1] While copper-free Sonogashira reactions exist, the copper-cocatalyzed version is often necessary for alkyl halides.[11]

    • Solvent and Base: A common pitfall is using THF at elevated temperatures with volatile alkynes.[1] For less volatile alkynes, a solvent like DMF or toluene with a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a good starting point.[12][13] Ensure the amine base is distilled and dry.

Q2: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How do I stop this?

A2: Glaser-Hay homocoupling is a very common copper-mediated side reaction, especially in the presence of oxygen.[1]

  • Causality: The copper acetylide intermediate can undergo oxidative dimerization, particularly if the subsequent transmetalation to palladium is slow.

  • Solution:

    • Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is a promoter of Glaser coupling. Use Schlenk techniques and thoroughly degassed solvents.[1]

    • Minimize Copper Loading: While essential, excess copper can accelerate homocoupling. Use the minimum effective amount, typically 1-5 mol%.[1]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[1]

    • Consider a Ligand for Copper: In some cases, adding a ligand like 1,10-phenanthroline can modulate the reactivity of the copper species and suppress homocoupling.[13]

Ligand_Selection start Select Coupling Partner partner_aryl Arylboronic Acid (Suzuki) start->partner_aryl partner_alkyl Alkyl-9-BBN (Suzuki) start->partner_alkyl partner_alkyne Terminal Alkyne (Sonogashira) start->partner_alkyne partner_amine Primary/Secondary Amine (Buchwald-Hartwig) start->partner_amine ligand_biaryl Use Bulky Biarylphosphine (e.g., XPhos, SPhos) partner_aryl->ligand_biaryl ligand_diamine Consider Ni Catalyst with Diamine Ligand partner_alkyl->ligand_diamine partner_alkyne->ligand_biaryl ligand_buchwald Use Bulky, Electron-Rich Biarylphosphine or Josiphos-type (e.g., BrettPhos, tBuXPhos) partner_amine->ligand_buchwald

Caption: Decision tree for initial ligand selection.

PART 4: Buchwald-Hartwig Amination (C-N Bond Formation)

Forming a C(sp³)–N bond via Buchwald-Hartwig amination with a secondary alkyl iodide is a significant challenge due to competing elimination reactions and potential catalyst inhibition.[14]

FAQs and Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving very low yield, with elimination being the major side reaction.

A1: This is the primary challenge for this transformation. The key is to promote reductive elimination to form the C-N bond at a rate much faster than β-hydride elimination.

  • Causality: The intermediate alkylpalladium amido complex is prone to β-hydride elimination. This side reaction is often faster than the desired reductive elimination, especially with unhindered amines and at higher temperatures.[2]

  • Solution:

    • Ligand Choice is Paramount: Extremely bulky and electron-donating ligands are required. For secondary alkyl halides, trialkylphosphines such as Cy₂t-BuP have shown success.[14] Biaryl phosphine ligands like BrettPhos or tBuXPhos are also excellent candidates.[15] These ligands create a sterically congested environment around the palladium center that favors reductive elimination.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) for these challenging couplings. The choice of cation (Li⁺ vs. Na⁺) can have a profound effect on reaction rates.

    • Low Temperature: Whenever possible, run the reaction at the lowest temperature that allows for reasonable conversion. Start at room temperature and only heat if necessary. Higher temperatures strongly favor elimination.

Q2: The reaction seems to stall, and I'm recovering my starting iodide. What could be the cause?

A2: Catalyst inhibition or deactivation is a likely culprit, particularly with aryl iodides, and the principle can extend to alkyl iodides.

  • Causality: The iodide anion generated during the catalytic cycle can coordinate strongly to the palladium center, forming off-cycle, inactive palladium-iodide bridged dimers.[16] This effectively removes the catalyst from the reaction. Furthermore, some amine substrates or products can act as inhibitors.

  • Solution:

    • Use a High-Performance Ligand: As stated above, bulky biarylphosphine ligands are designed to prevent the formation of these inactive dimers and maintain a monoligated, active catalytic species.[16]

    • Precatalyst Choice: Using a well-defined, air-stable precatalyst (e.g., XPhos Pd G3, BrettPhos Pd G3) can provide more consistent initiation of the active Pd(0) species compared to generating it in situ from sources like Pd₂(dba)₃.[15]

    • Solvent: Toluene is a robust, general-purpose solvent for Buchwald-Hartwig aminations.[9][17] Ethereal solvents like 1,4-dioxane or 2-MeTHF can also be effective.[9][18] Ensure the solvent is rigorously deoxygenated.

ParameterRecommended Starting ConditionsRationale
Catalyst A G3 Precatalyst (e.g., tBuXPhos Pd G3) (1-3 mol%)Provides reliable generation of the active Pd(0) catalyst.[15]
Ligand tBuXPhos, BrettPhos, or Cy₂t-BuP (1.2-1.5x Pd loading)Extremely bulky ligands are required to outcompete β-hydride elimination.[14][15]
Amine Primary or Secondary Amine (1.1-1.3 equiv)
Base LHMDS or LiOtBu (1.5-2.0 equiv)Strong, non-nucleophilic bases are essential; the lithium cation is often beneficial.
Solvent Toluene or 2-MeTHF (anhydrous, degassed)Aprotic, non-coordinating solvents are preferred.[17]
Temperature 25 °C to 60 °CStart at low temperature to minimize elimination side products.

PART 5: Experimental Protocols (Starting Points)

These protocols are intended as robust starting points. Optimization will likely be necessary for your specific coupling partner. All procedures must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
  • To an oven-dried Schlenk flask, add the arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.005 mmol, 1 mol%), and SPhos (0.012 mmol, 2.4 mol%).

  • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Add this compound (0.5 mmol, 1.0 equiv) followed by 2.5 mL of anhydrous, degassed toluene via syringe.

  • Stir the mixture at 80 °C and monitor by GC-MS or LC-MS.

Protocol 2: Sonogashira Coupling with a Terminal Alkyne
  • To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%) and CuI (0.01 mmol, 2 mol%).

  • Seal the flask, evacuate, and backfill with argon (repeat 3 times).

  • Add 2.0 mL of anhydrous, degassed toluene, followed by distilled triethylamine (1.0 mmol, 2.0 equiv).

  • Add the terminal alkyne (0.6 mmol, 1.2 equiv).

  • Finally, add this compound (0.5 mmol, 1.0 equiv).

  • Stir the mixture at 50 °C and monitor by TLC or GC-MS.

Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
  • In a glovebox, add tBuXPhos Pd G3 precatalyst (0.01 mmol, 2 mol%) and LHMDS (0.9 mmol, 1.8 equiv) to an oven-dried vial equipped with a stir bar.

  • Remove the vial from the glovebox, and under a stream of argon, add 2.0 mL of anhydrous, degassed 2-MeTHF.

  • Add the secondary amine (0.6 mmol, 1.2 equiv) via syringe.

  • Add this compound (0.5 mmol, 1.0 equiv).

  • Seal the vial and stir at room temperature (25 °C) for 12-24 hours, monitoring by LC-MS. Gentle heating to 40-50 °C may be applied if the reaction is slow.

References

Common impurities in 4-Iodo-2,2-dimethyl-tetrahydro-pyran and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Iodo-2,2-dimethyl-tetrahydro-pyran (CAS 882687-80-1). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis. Ensuring the high purity of this versatile building block is critical for the success of subsequent applications in organic synthesis and pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of this compound?

The impurity profile is heavily dependent on the synthetic route employed. Most commonly, this compound is synthesized from its corresponding alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol. Therefore, you can anticipate impurities such as:

  • Unreacted Starting Material: 2,2-dimethyl-tetrahydro-pyran-4-ol.

  • Elimination Byproducts: Acid-catalyzed dehydration can lead to the formation of unsaturated pyran derivatives, such as 2,2-dimethyl-3,4-dihydro-2H-pyran.

  • Oxidation/Degradation Products: Primarily elemental iodine (I₂), which results from the oxidation of the iodide.

  • Reagent-Derived Byproducts: Depending on the iodination method, byproducts like triphenylphosphine oxide (from Appel or Mitsunobu-type reactions) may be present.[2][3]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., acetonitrile, toluene, dichloromethane).

Q2: My this compound has a yellow or brown tint. Is it usable?

A yellow to brown discoloration is almost always due to the presence of elemental iodine (I₂), formed by slow oxidation of the alkyl iodide by air or light.[4] While trace amounts might not significantly impact some reactions, it is indicative of degradation and the presence of an electrophilic impurity that can interfere with sensitive reagents, such as organometallics. For most applications, especially in catalysis and multi-step synthesis, purification is strongly recommended. Proper storage, under an inert atmosphere and protected from light at 2-8°C, is crucial to minimize this degradation.[5]

Q3: How can impurities in this compound affect my downstream reactions?

  • Unreacted Alcohol: The hydroxyl group of the starting material can compete as a nucleophile or react with sensitive reagents (e.g., Grignards, organolithiums), leading to side products and reduced yields.

  • Alkene Byproducts: These are generally unreactive under nucleophilic substitution conditions but can interfere with reactions involving the double bond, such as hydroboration or epoxidation, if the desired product is carried into such a sequence. They also represent a loss of yield and complicate purification.

  • Elemental Iodine (I₂): Can initiate radical reactions, quench organometallic reagents, and cause oxidative side reactions.

  • Triphenylphosphine Oxide: Can complicate product isolation and purification due to its high polarity and crystallinity.

Q4: What are the best analytical methods to assess the purity of my sample?

A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for identifying and quantifying organic impurities. Look for characteristic peaks of the starting alcohol (broad -OH singlet), alkene protons (vinylic region, ~4.5-6.5 ppm), and aromatic signals from reagent byproducts like triphenylphosphine oxide.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities with different molecular weights, such as the starting material, product, and elimination byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess purity. The starting alcohol will have a significantly lower Rf value (more polar) than the product on silica gel.

Troubleshooting and Purification Guides

This section provides detailed protocols for removing specific, common impurities.

Impurity Profile Summary
CompoundMolecular FormulaMW ( g/mol )Boiling Point (°C)Polarity
This compound C₇H₁₃IO240.08~220.6 (Predicted)[1][5]Moderate
2,2-dimethyl-tetrahydro-pyran-4-olC₇H₁₄O₂130.18~190-200High
2,2-dimethyl-3,4-dihydro-2H-pyranC₇H₁₂O112.17~125-130Low
Elemental Iodine (I₂)I₂253.81184.3Nonpolar
Triphenylphosphine Oxide (Ph₃PO)C₁₈H₁₅OP278.28360High
Guide 1: Removal of Unreacted 2,2-dimethyl-tetrahydro-pyran-4-ol

Issue: Presence of the starting alcohol, typically due to an incomplete iodination reaction.

Causality: The conversion of alcohols to alkyl iodides is an equilibrium process or may be kinetically slow.[4] Insufficient reagent, short reaction time, or low temperature can result in an incomplete reaction. The significant polarity difference between the alcohol (H-bond donor) and the iodide product allows for straightforward separation via liquid-liquid extraction.

Step-by-Step Removal Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or ethyl acetate (approx. 10-20 volumes).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water (3 x 5 volumes). The highly polar alcohol will preferentially partition into the aqueous layer.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) (1 x 5 volumes). This helps to remove residual water from the organic layer and break any emulsions.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the purified product.

  • Validation: Re-analyze the product by TLC or ¹H NMR to confirm the absence of the starting alcohol.

Guide 2: Removal of Elemental Iodine (I₂)

Issue: Product is colored yellow, red, or brown.

Causality: Alkyl iodides are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light, resulting in the formation of I₂. This can be reversed by treatment with a mild reducing agent, which converts colored I₂ into colorless and water-soluble iodide ions (I⁻).

Step-by-Step Removal Protocol:

  • Dissolution: Dissolve the crude, discolored product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Reductive Wash: Wash the organic solution in a separatory funnel with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Shake the funnel until the organic layer becomes colorless. The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq).

  • Aqueous & Brine Wash: Follow with a wash using deionized water and then a brine wash to remove residual salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The product should be colorless. Confirm purity with your preferred analytical method.

Guide 3: Removal of Elimination Byproducts and Reagent-Derived Contaminants

Issue: Presence of similarly nonpolar impurities like alkene byproducts or high-polarity impurities like triphenylphosphine oxide.

Causality: Acidic conditions used in some iodination protocols (e.g., using HI) can promote E1 or E2 elimination to form alkenes.[4] Appel-type reactions using PPh₃/I₂ generate triphenylphosphine oxide as a stoichiometric byproduct.[3] Due to the varied polarity of these impurities, a multi-step approach or column chromatography is often necessary.

Step-by-Step Removal Protocol (Flash Column Chromatography):

  • Initial Workup: Perform the aqueous and reductive washes as described in Guides 1 and 2 to remove polar starting materials and I₂. Concentrate the crude product.

  • Stationary Phase: Prepare a flash chromatography column using silica gel (SiO₂). The amount should be 50-100 times the weight of the crude material.

  • Mobile Phase (Eluent) Selection: The ideal eluent system should provide good separation between the product and impurities on a TLC plate. A nonpolar solvent system like a gradient of ethyl acetate in hexanes or heptane is a good starting point.

    • Aim for an Rf of ~0.3 for the desired product.

    • Alkene byproducts will have a higher Rf (less polar).

    • Triphenylphosphine oxide will remain at the baseline (very polar) in such a system.

  • Column Loading & Elution: Load the crude product onto the column (either neat or dissolved in a minimum amount of the nonpolar eluent). Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

  • Validation: Confirm the final purity by NMR or GC-MS.

Process and Workflow Diagrams

The following diagrams illustrate the origin of common impurities and the decision-making process for purification.

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurities A 2,2-dimethyl-tetrahydro-pyran-4-ol (Starting Material) D Iodination Reaction A->D B Iodination Reagents (e.g., PPh₃/I₂, HI, CeCl₃/NaI) B->D I3 Reagent Byproduct (e.g., Ph₃PO) B->I3 Stoichiometric Byproduct C Reaction Conditions (Acid, Heat) I2 Alkene Byproduct C->I2 Elimination Side Reaction E Crude Product: This compound D->E I1 Unreacted Alcohol D->I1 Incomplete Reaction

Caption: Origin of common synthesis-related impurities.

start Crude Product Analysis (TLC, NMR) q_color Is the sample colored brown/yellow? start->q_color p_thiosulfate Perform Na₂S₂O₃ Wash (Guide 2) q_color->p_thiosulfate Yes q_polar Are polar impurities (starting alcohol, Ph₃PO) present? q_color->q_polar No p_thiosulfate->q_polar p_wash Perform Aqueous Wash (Guide 1) q_polar->p_wash Yes q_nonpolar Are nonpolar impurities (e.g., alkenes) present? q_polar->q_nonpolar No p_wash->q_nonpolar p_chromatography Perform Flash Chromatography (Guide 3) q_nonpolar->p_chromatography Yes end_node Pure Product q_nonpolar->end_node No p_chromatography->end_node

Caption: Decision workflow for purification of this compound.

References

4-Iodo-2,2-dimethyl-tetrahydro-pyran reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-iodo-2,2-dimethyl-tetrahydro-pyran (CAS 882687-80-1). This molecule is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, primarily utilized for introducing the 2,2-dimethyl-tetrahydropyran (THP) scaffold into target structures.[1] Its utility stems from the presence of an iodine atom at the C4 position, which functions as an excellent leaving group in nucleophilic substitution reactions.[2] This guide provides in-depth troubleshooting advice, reaction mechanism FAQs, and validated protocols to help researchers overcome common challenges and optimize their synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) on Reactivity and Handling

This section addresses fundamental questions regarding the chemical behavior, stability, and handling of this compound.

Q1: What makes this compound a preferred reagent for nucleophilic substitution?

A1: The reactivity of 4-halotetrahydropyrans in nucleophilic substitution is dictated by the leaving group ability of the halogen. The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen series (C-F, C-Cl, C-Br, C-I), and the resulting iodide anion (I⁻) is the most stable and least basic halide ion.[2] This combination makes iodide an exceptional leaving group, leading to faster reaction rates compared to its bromo, chloro, and fluoro analogs. This high reactivity allows for substitutions under milder conditions, preserving sensitive functional groups elsewhere in the molecule.[1][2]

Q2: How should I properly store this compound, and what are the signs of decomposition?

A2: Proper storage is critical to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated location, ideally at 2-8°C and protected from light.[3][4][5] The compound is typically a yellow to red oil.[6] Significant darkening of the color or the appearance of a precipitate may indicate decomposition, likely through the liberation of elemental iodine (I₂). Using a decomposed reagent can lead to inconsistent results and the formation of colored impurities in your reaction.

Q3: What solvents are recommended for reactions involving this compound?

A3: The choice of solvent is crucial and depends on the reaction mechanism.

  • For SN2 reactions: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended.[1] These solvents effectively solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • For SN1-type processes: Polar protic solvents could be used, but these can also act as competing nucleophiles and may lead to solvolysis byproducts.

  • General Solubility: The compound is also soluble in halogenated solvents like dichloromethane (DCM) and chloroform but has poor solubility in non-polar hydrocarbon solvents like hexanes.[1]

Q4: Can the tetrahydropyran ring open under reaction conditions?

A4: The tetrahydropyran ring is a stable six-membered saturated heterocycle and is generally robust under standard nucleophilic substitution, coupling, and mild acidic or basic conditions. Unlike highly strained rings like epoxides or aziridines, which are prone to ring-opening, the THP ring is not.[7][8] Ring-opening would require harsh, forcing conditions, such as very strong Lewis acids or high temperatures, which are not typical for reactions utilizing this substrate's C-I bond reactivity.

Section 2: Reaction Mechanism Troubleshooting Guide

This guide is structured to provide direct answers to common experimental failures.

Q: My nucleophilic substitution reaction is sluggish or stalls completely. What are the likely causes and how can I resolve them?

A: A slow or incomplete reaction is a common issue. The following flowchart outlines a systematic approach to troubleshooting this problem.

G start Low or No Conversion Observed check_reagent 1. Verify Reagent Integrity - Check for discoloration - Confirm purity via NMR/GC-MS - Use a fresh or newly purified batch start->check_reagent First, check the starting material check_nucleophile 2. Assess Nucleophile - Is it sufficiently nucleophilic? - Is it sterically hindered? - Is the counter-ion appropriate (e.g., Na+, K+ vs Li+)? check_reagent->check_nucleophile If reagent is good... check_solvent 3. Evaluate Solvent Choice - Is it a polar aprotic solvent (DMF, DMSO)? - Is the solvent anhydrous? Water can inhibit the reaction. check_nucleophile->check_solvent If nucleophile is suitable... check_conditions 4. Optimize Reaction Conditions - Increase temperature incrementally (e.g., RT -> 50°C -> 80°C) - Increase concentration or equivalents of nucleophile - Consider a phase-transfer catalyst for biphasic systems check_solvent->check_conditions If solvent is appropriate... solution Problem Resolved check_conditions->solution

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:

  • Reagent Integrity: As an organoiodide, the compound can slowly decompose. Using a compromised starting material is a primary failure mode.

  • Nucleophile Reactivity: The nature of the nucleophile is paramount. Weak nucleophiles (e.g., water, alcohols) will react slowly, while strong, unhindered ones (e.g., N₃⁻, CN⁻) should react readily. Steric hindrance on either the nucleophile or the substrate can dramatically slow SN2 reactions.

  • Solvent Effects: As previously mentioned, polar aprotic solvents are ideal for SN2 reactions. Using a non-polar solvent like toluene or a protic solvent like ethanol can drastically reduce the reaction rate. Water contamination is also a frequent cause of failure, as it can coat the surface of salt-based nucleophiles and interfere with the reaction.

  • Temperature and Concentration: Le Chatelier's principle and the Arrhenius equation are relevant here. Increasing the concentration of the nucleophile or the reaction temperature will increase the rate of successful molecular collisions, driving the reaction forward.

Q: My reaction is producing a significant amount of an alkene byproduct. How can I suppress this elimination side reaction?

A: The formation of an alkene (2,2-dimethyl-3,4-dihydro-2H-pyran) indicates a competing E2 elimination pathway. This is favored by strong, sterically hindered bases.

G Substrate 4-Iodo-2,2-dimethyl-THP SN2_Product Substitution Product (Sₙ2 Pathway) Substrate->SN2_Product Attack at C4 (frontside) E2_Product Elimination Product (E2 Pathway) Substrate->E2_Product Abstracts H at C3/C5 (backside) Nucleophile Nucleophile / Base (Nu:⁻ / B:⁻) Nucleophile->Substrate

Caption: Competing SN2 Substitution and E2 Elimination pathways.

Strategies to Favor Substitution over Elimination:

  • Choice of Nucleophile/Base: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases. If you must use a strong base (e.g., an alkoxide), use the least sterically hindered option (e.g., methoxide over tert-butoxide).

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0°C or room temperature) will favor the SN2 pathway.

  • Solvent: Use a polar aprotic solvent. Polar protic solvents can stabilize the transition state of elimination reactions.

Q: I am having difficulty purifying my product. What are the recommended procedures?

A: Given the compound's predicted high boiling point (~220.6°C), purification by distillation is often not feasible in a lab setting.[1][4]

  • Aqueous Work-up: After the reaction is complete, quench with water or a saturated aqueous solution (e.g., NH₄Cl). Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The polarity can be adjusted based on the polarity of your product. For example, a non-polar product might elute with 5-10% EtOAc/Hexanes, while a more polar amine or alcohol product might require 30-50% EtOAc/Hexanes.

Section 3: Validated Experimental Protocol

This section provides a reliable, step-by-step procedure for a common transformation.

Protocol: Synthesis of 4-Azido-2,2-dimethyl-tetrahydro-pyran via Nucleophilic Substitution

This protocol describes the substitution of the iodide with an azide nucleophile, a common precursor for amines.

Parameter Value
Reactant 1 This compound (1.0 eq)
Reactant 2 Sodium Azide (NaN₃) (1.5 eq)
Solvent Anhydrous DMF
Temperature 60 °C
Reaction Time 4-6 hours

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (e.g., 2.40 g, 10.0 mmol, 1.0 eq).

  • Add anhydrous DMF (e.g., 20 mL).

  • Add sodium azide (NaN₃) (e.g., 0.975 g, 15.0 mmol, 1.5 eq). Caution: Sodium azide is highly toxic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and carefully pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 5-15% ethyl acetate/hexanes gradient) to yield the pure 4-azido-2,2-dimethyl-tetrahydro-pyran.

Section 4: Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Hazards: this compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and is classified as causing serious eye damage.[10][11]

  • PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][12]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3][11]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[3]

References

Technical Support: Synthesis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and organic synthesis, 4-Iodo-2,2-dimethyl-tetrahydro-pyran serves as a versatile intermediate for introducing the 2,2-dimethyl-tetrahydropyran motif into more complex molecules.[1] Its synthesis, typically achieved through the iodination of the corresponding alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol, can present challenges, particularly during scale-up operations. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis, ensuring efficiency, purity, and reproducibility.

This guide is structured to address the most pressing issues first, through a detailed troubleshooting section, followed by frequently asked questions for a broader understanding of the reaction principles. An optimized experimental protocol is also provided for reference.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Conversion of Starting Alcohol

Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 2,2-dimethyl-tetrahydro-pyran-4-ol even after the recommended reaction time. What are the potential causes and solutions?

A: This is a common issue that can typically be traced back to reagent quality, reaction setup, or insufficient activation of the alcohol.

  • Cause 1: Inactive Iodide Source. Sodium iodide (NaI) is hygroscopic and can absorb atmospheric moisture, reducing its nucleophilicity. Old or improperly stored NaI may be less effective.

    • Solution: Use freshly opened or properly dried NaI. To dry NaI, heat it under a high vacuum before use.

  • Cause 2: Inefficient Leaving Group Formation. The conversion of an alcohol to an iodide requires the hydroxyl group (-OH) to be transformed into a good leaving group. In methods using a Lewis acid like Cerium(III) chloride (CeCl₃·7H₂O), the coordination of the cerium ion to the hydroxyl oxygen is critical.[2]

    • Solution:

      • Verify Reagent Stoichiometry: Ensure that the correct molar equivalents of the activating agent (e.g., CeCl₃·7H₂O, triphenylphosphine) and the iodide source are used. See the protocol table below for recommended ratios.

      • Increase Temperature: For sluggish reactions, particularly with the CeCl₃/NaI system, increasing the temperature to reflux in acetonitrile can drive the reaction to completion.[2] Monitor the reaction closely to avoid side-product formation.

  • Cause 3: Inadequate Mixing in a Heterogeneous Mixture. In larger-scale reactions, ensuring all reagents are adequately mixed is crucial, especially if some components have limited solubility.

    • Solution: Employ efficient overhead mechanical stirring for large-scale reactions to ensure the reaction mixture remains a well-agitated suspension.

Problem 2: Significant Formation of an Elimination Byproduct

Q: I am observing a significant amount of an impurity with a different polarity from my starting material and product. NMR analysis suggests it's an alkene (2,2-dimethyl-3,6-dihydro-2H-pyran). How can I prevent this?

A: The formation of an alkene is a classic side reaction in alcohol substitution reactions, proceeding via an E1 or E2 elimination pathway. This is particularly favored under harsh acidic conditions or at high temperatures.[3]

  • Cause: Highly Acidic Conditions. Reagent systems that generate strong acids, such as using concentrated HI or certain combinations of reagents that produce acidic byproducts, can promote dehydration of the secondary alcohol.[3][4]

    • Solution:

      • Switch to Milder Reagents: Employ a milder, non-acidic iodination method. The Appel reaction (triphenylphosphine, iodine, and imidazole) is a classic choice that proceeds under neutral conditions and is known for converting alcohols to iodides with high fidelity.[5] Another excellent mild alternative is the CeCl₃·7H₂O/NaI system in refluxing acetonitrile, which avoids strong Brønsted acids.[2][6]

      • Control Temperature: If using a potentially acidic system, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Overheating the reaction mixture will almost always increase the amount of elimination byproduct.

Problem 3: Difficulties in Product Purification

Q: My crude product is an oil that is difficult to purify. Column chromatography gives co-eluting impurities, or the product seems to degrade on silica gel.

A: Purification challenges for iodo-compounds can arise from the nature of the byproducts or the inherent instability of the product itself.

  • Cause 1: Phosphine-Based Byproducts. If using an Appel-type reaction, the main byproduct is triphenylphosphine oxide (TPPO). TPPO can sometimes co-elute with the desired product, depending on the solvent system. Removing it can be cumbersome.[7]

    • Solution:

      • Pre-Chromatography Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often poorly soluble in such solvents and will precipitate, allowing it to be removed by filtration before chromatography.

      • Alternative Reagents: Consider using polymer-bound triphenylphosphine. After the reaction, the phosphine oxide byproduct remains on the solid support and can be easily filtered off.

  • Cause 2: Product Instability. Alkyl iodides can be sensitive to light and acid. Prolonged exposure to silica gel, which is slightly acidic, can sometimes cause degradation or the elimination of HI, leading back to the alkene byproduct.

    • Solution:

      • Neutralize Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then with the pure eluent. This will neutralize acidic sites on the silica surface.

      • Use Alumina: Consider using neutral alumina for chromatography instead of silica gel.

      • Minimize Contact Time: Perform flash chromatography rather than traditional gravity chromatography to minimize the time the product spends on the stationary phase.

      • Aqueous Workup: Ensure the aqueous workup includes a wash with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution to quench any residual iodine, followed by a brine wash.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the conversion of 2,2-dimethyl-tetrahydro-pyran-4-ol to the corresponding iodide using the CeCl₃·7H₂O/NaI system?

A: The mechanism involves the activation of the alcohol by the Lewis acidic cerium salt. The Ce³⁺ ion coordinates to the oxygen atom of the hydroxyl group. This coordination transforms the poor leaving group (-OH) into a much better leaving group. The iodide ion (I⁻) from NaI then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an Sₙ2-like fashion, displacing the cerium-coordinated leaving group and forming the C-I bond.[2]

Q2: Can I use other common iodinating reagents like red phosphorus and iodine?

A: Yes, a mixture of red phosphorus and iodine is a classical method for converting alcohols to iodides.[8] The reagents react in situ to form phosphorus triiodide (PI₃), which then reacts with the alcohol.[9] However, for scaling up, this method has drawbacks. The reaction can be highly exothermic and difficult to control. Furthermore, the workup can be challenging. For these reasons, milder and more controlled methods like the CeCl₃/NaI system or the Appel reaction are often preferred in a research and development setting.

Q3: How should I store the final product, this compound?

A: Alkyl iodides are often sensitive to light and can slowly decompose over time, releasing iodine and turning a brownish color. The product should be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light. It is best stored at low temperatures (2-8 °C) under an inert atmosphere (nitrogen or argon) to maximize its shelf life.[10][11]

Q4: What are the key safety precautions when running this synthesis at a larger scale?

A:

  • Iodine Handling: Iodine can sublime and is corrosive. Handle solid iodine and iodine-containing reaction mixtures in a well-ventilated fume hood.

  • Solvent Safety: Acetonitrile is flammable and toxic. Ensure all heating is done using a controlled heating mantle and that the apparatus is properly vented.

  • Exotherms: While the recommended CeCl₃/NaI method is not violently exothermic, it's good practice when scaling up any reaction to monitor the internal temperature and have a cooling bath on standby.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Optimized Experimental Protocol: CeCl₃·7H₂O/NaI Method

This protocol is adapted from established mild methods for converting alcohols to iodides.[2] It is favored for its operational simplicity, mild conditions, and avoidance of problematic byproducts like triphenylphosphine oxide.

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2-dimethyl-tetrahydro-pyran-4-ol (1.0 eq).

  • Reagent Addition: Add sodium iodide (NaI, 1.2 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 eq) to the flask.

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to create a solution with a concentration of approximately 0.1 M with respect to the starting alcohol.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 20-24 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature.

  • Workup - Extraction: Pour the reaction mixture into water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data Summary
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )Suggested Amount (for 10 mmol scale)
2,2-dimethyl-THP-4-ol1.0130.181.30 g
Sodium Iodide (NaI)1.2149.891.80 g
CeCl₃·7H₂O1.5372.585.59 g
Acetonitrile (CH₃CN)-41.05~100 mL
Reaction Conditions
Temperature--Reflux (~82 °C)
Time--20-24 h
Expected Outcome
Product MW-240.08-
Expected Yield--75-90%

Visual Guides

Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Workup & Purification Setup 1. Combine Alcohol, NaI, CeCl3 in CH3CN React 2. Heat to Reflux (82°C) for 20-24h Setup->React Monitor 3. Monitor by TLC/LC-MS React->Monitor Quench 4. Cool & Quench with Water Monitor->Quench Reaction Complete Extract 5. Extract with Et2O/EtOAc Quench->Extract Wash 6. Wash with Na2S2O3 & Brine Extract->Wash Dry 7. Dry (Na2SO4) & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_0 Analysis Outcome cluster_1 Corrective Actions Start Low Yield Observed CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC HighSM High Starting Material (SM) CheckTLC->HighSM Incomplete Conversion Byproduct Elimination Byproduct CheckTLC->Byproduct Side Reaction Complex Complex Mixture CheckTLC->Complex Degradation ActionSM Check Reagent Quality Increase Temp/Time HighSM->ActionSM ActionByproduct Use Milder Reagents (e.g., Appel) Lower Reaction Temp Byproduct->ActionByproduct ActionComplex Use Neutralized Silica Purify Promptly Complex->ActionComplex

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to Iodoalkane Reactivity in Synthesis: The Case of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Iodoalkanes and the Tetrahydropyran Scaffold

In the intricate world of organic synthesis, the choice of a halogen atom in an alkyl halide substrate is a decision of strategic importance, profoundly influencing reaction kinetics, yields, and accessible chemical space. Among the halogens, iodine stands out. The carbon-iodine (C-I) bond, being the longest and weakest of the carbon-halogen series, renders iodoalkanes exceptionally reactive. This attribute makes them premier electrophiles in nucleophilic substitution reactions and highly efficient partners in transition metal-catalyzed cross-coupling reactions.

This guide focuses on a particularly interesting iodoalkane: 4-Iodo-2,2-dimethyl-tetrahydro-pyran. This molecule is more than a simple alkyl iodide; it is a functionalized building block that combines the high reactivity of an iodide with the structurally significant tetrahydropyran (THP) ring. The THP motif is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.

Here, we provide an in-depth, data-supported comparison of this compound with other common iodoalkanes. We will dissect how its unique structural features—a secondary iodide on a cyclic ether backbone with a sterically demanding gem-dimethyl group—dictate its performance in key synthetic transformations, offering researchers and drug development professionals a clear guide to its strategic application.

Structural & Physicochemical Profile

This compound (CAS 882687-80-1) is a versatile intermediate for introducing the dimethyl-THP moiety into more complex structures. Its key structural features are the secondary iodide at the C4 position and the gem-dimethyl substitution at the C2 position, which influences the conformational stability of the ring, a phenomenon related to the Thorpe-Ingold effect.

Caption: Key structural features of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 882687-80-1
Molecular Formula C₇H₁₃IO
Molecular Weight 240.08 g/mol
Boiling Point 220.6 ± 33.0 °C (Predicted)

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | |

Comparative Reactivity Analysis I: Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a cornerstone of organic synthesis, characterized by a backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry. The reaction rate is exquisitely sensitive to steric hindrance at the reaction center.

The Causality Behind Sₙ2 Reactivity

For an Sₙ2 reaction to proceed, the nucleophile's trajectory must be a direct line to the σ* (antibonding) orbital of the carbon-leaving group bond. Any bulky substituents on or near the electrophilic carbon will physically obstruct this path, increasing the activation energy of the transition state and dramatically slowing the reaction rate. The general reactivity trend for alkyl halides in Sₙ2 reactions is: Methyl > Primary > Secondary >> Tertiary (unreactive).

G reactants Nu⁻ + R-CH₂-I ts [Nu---C---I]⁻ᵟ Crowded Transition State reactants->ts Backside Attack products Nu-CH₂-R + I⁻ ts->products Inversion sterics Steric Hindrance (e.g., gem-dimethyl group, cyclic rigidity) sterics->ts Increases Ea Slows Reaction

Caption: Influence of steric hindrance on the Sₙ2 transition state.

Performance Comparison

This compound contains a secondary iodide. While more reactive than its bromo- or chloro-analogs, it is significantly more sterically hindered than simple acyclic secondary iodides like 2-iodopropane. The rigidity of the tetrahydropyran ring and, crucially, the presence of the gem-dimethyl group at the C2 position, create a sterically congested environment that impedes the nucleophile's approach to the C4 carbon.

Table 2: Illustrative Comparison of Relative Sₙ2 Reaction Rates for Iodoalkanes

Iodoalkane Substrate Structure Type Key Steric Factors Relative Rate (Estimated)
Iodomethane Methyl Minimal hindrance ~1000
1-Iodopropane Primary Low hindrance ~80
2-Iodopropane Secondary (Acyclic) Moderate hindrance (2 methyl groups) 1
4-Iodo-2,2-dimethyl-THP Secondary (Cyclic) High hindrance (cyclic + gem-dimethyl) < 0.1

| tert-Butyl iodide | Tertiary | Extreme hindrance | ~0 (Elimination dominates) |

Note: These are estimated relative rates intended for comparison, based on established principles of steric effects in Sₙ2 reactions. Actual rates depend on the specific nucleophile, solvent, and temperature.

Insight: While the C-I bond makes 4-Iodo-2,2-dimethyl-THP a potent electrophile, its utility in Sₙ2 reactions is limited to less bulky nucleophiles and may require more forcing conditions (higher temperatures, longer reaction times) compared to simpler iodoalkanes. For synthetic routes demanding high Sₙ2 reactivity, a less substituted iodoalkane is preferable.

Comparative Reactivity Analysis II: Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, are powerful methods for C-C bond formation. The critical first step in many of these catalytic cycles is the oxidative addition of the alkyl halide to the low-valent metal catalyst (e.g., Pd(0) or Ni(0)).

The Causality Behind Oxidative Addition

The rate of oxidative addition is highly dependent on the strength of the carbon-halogen bond. The weaker the bond, the lower the activation energy for this step, and the faster the overall reaction. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making iodoalkanes the most reactive coupling partners. This high reactivity often allows for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance.

G pd0 Pd(0)L₂ Active Catalyst rpd R-Pd(II)(I)L₂ Oxidative Adduct pd0->rpd Oxidative Addition (Rate-Determining) ri R-I (Iodoalkane) trans Transmetalation rpd->trans rm R'-[M] (Organometallic) rm->trans rpdr R-Pd(II)(R')L₂ trans->rpdr red Reductive Elimination rpdr->red red->pd0 Catalyst Regeneration rr R-R' Coupled Product red->rr

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Performance Comparison

In this arena, this compound excels. The inherent reactivity of the C-I bond ensures rapid oxidative addition, often making it a superior substrate compared to its bromo- or chloro-analogs, which might require higher temperatures or more specialized, electron-rich ligands to activate the C-X bond. While steric hindrance can still influence the subsequent reductive elimination step, the initial activation is highly favorable.

Table 3: Typical Conditions for Suzuki Coupling of Alkyl Halides

Substrate Typical Catalyst Loading Typical Temperature Relative Reaction Time Key Consideration
Alkyl Iodide 0.5 - 2 mol% Room Temp to 80 °C Fast (1-4 h) Ideal for sensitive substrates; high reactivity.
Alkyl Bromide 2 - 5 mol% 80 - 120 °C Moderate (6-24 h) Requires more forcing conditions; good balance of cost and reactivity.

| Alkyl Chloride | 5 - 10 mol% | > 120 °C | Slow (> 24 h) | Challenging to activate; requires specialized catalysts. |

Insight: The primary advantage of using this compound is in cross-coupling reactions. It serves as an efficient vehicle for directly installing the valuable dimethyl-THP scaffold onto aromatic, heteroaromatic, or vinylic partners under relatively mild conditions. This makes it a powerful tool in library synthesis and late-stage functionalization for drug discovery programs.

Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the reactions discussed.

Protocol 1: Nucleophilic Substitution with Sodium Azide (Illustrative)

This protocol describes a representative Sₙ2 reaction. Given the steric hindrance of the substrate, elevated temperature and a polar aprotic solvent are chosen to facilitate the reaction.

Workflow:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 240 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) followed by sodium azide (NaN₃, 1.5 eq, 98 mg, 1.5 mmol).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (expect >12 h).

  • Workup: Cool the mixture to room temperature and pour it into water (20 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 4-azido-2,2-dimethyl-tetrahydro-pyran.

Protocol 2: Suzuki Cross-Coupling with Phenylboronic Acid

This protocol demonstrates the utility of the iodoalkane in a standard palladium-catalyzed C(sp³)-C(sp²) coupling.

Workflow:

  • Reagent Preparation: In a reaction tube, combine this compound (1.0 eq, 240 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and a suitable base such as Cs₂CO₃ (2.5 eq, 814 mg, 2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%, 22 mg, 0.03 mmol).

  • Solvent & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 90 °C for 4-6 hours, or until starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by flash chromatography to obtain 2,2-dimethyl-4-phenyl-tetrahydro-pyran.

Conclusion and Strategic Recommendations

This compound is a specialized reagent whose utility is defined by the interplay of its structural features.

  • For Sₙ2 Reactions: Its performance is compromised by significant steric hindrance. It is a less effective substrate than simpler primary or acyclic secondary iodoalkanes. Its use should be considered only when less hindered alternatives are unavailable and when the direct installation of the azido group (or other nucleophile) on this specific scaffold is required.

  • For Cross-Coupling Reactions: It is an excellent substrate. The high reactivity of the C-I bond facilitates efficient oxidative addition under mild conditions, making it superior to its bromo- and chloro-analogs. It is the reagent of choice for synthetic campaigns that require the direct and rapid incorporation of the 2,2-dimethyl-tetrahydropyran motif, a common strategy in modern drug discovery.

Ultimately, the decision to use this compound over other iodoalkanes is not a question of general reactivity, but one of synthetic strategy. It offers a powerful shortcut for building molecular complexity, trading the broad Sₙ2 reactivity of simpler iodides for high efficiency in installing a medicinally relevant scaffold via cross-coupling chemistry.

Comparison of 4-Iodo-2,2-dimethyl-tetrahydro-pyran with its bromo analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Iodo-2,2-dimethyl-tetrahydro-pyran and its Bromo Analog for Advanced Synthesis

In the landscape of modern medicinal chemistry and complex molecule synthesis, the tetrahydropyran (THP) ring stands out as a privileged scaffold. Its prevalence in numerous natural products and pharmaceutical agents stems from its stable, non-aromatic character and its ability to engage in crucial hydrogen bonding interactions. The strategic functionalization of this ring system is paramount for modulating physicochemical properties and biological activity.

This guide provides a detailed comparative analysis of two key synthetic intermediates: This compound and its analogous counterpart, 4-bromo-2,2-dimethyl-tetrahydro-pyran . The choice between an iodo and a bromo substituent at the C4 position is a critical decision point in a synthetic campaign, profoundly influencing reactivity, stability, and reaction-condition compatibility. We will dissect the nuances of their physical properties, synthetic accessibility, and, most importantly, their comparative performance in cornerstone organic transformations, supported by experimental data and established chemical principles. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal reagent for their specific application.

Section 1: Structural and Physicochemical Properties

The fundamental difference between the two molecules lies in the halogen atom, which dictates significant variations in their physical properties. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, and iodine is substantially heavier and more polarizable than bromine. These atomic-level differences manifest in the macroscopic properties summarized below.

PropertyThis compound4-Bromo-2,2-dimethyl-tetrahydro-pyranRationale for Difference
Molecular Formula C₇H₁₃IO[1][2]C₇H₁₃BrO[3]Identity of the halogen atom.
Molecular Weight 240.08 g/mol [1][2][4]193.08 g/mol [3]The higher atomic weight of iodine compared to bromine.
Predicted Boiling Point 220.6 °C[1][4]Lower than iodo analog (exact value not reported)Increased molecular weight and stronger van der Waals forces of the iodo compound lead to a higher boiling point.
Appearance Liquid[5]Not explicitly stated, but likely a liquid.Both are relatively small organic molecules.
Solubility Limited in polar protic solvents[1]Expected to have slightly better solubility than the iodo analog in nonpolar solvents.The bulky iodine atom increases the hydrophobic character more significantly than bromine.[1]
C-X Bond Energy ~228 kJ/mol~285 kJ/molThe C-I bond is inherently weaker than the C-Br bond, making iodide a better leaving group.

The gem-dimethyl group at the C2 position sterically shields the adjacent ether oxygen and influences the preferred chair conformation of the THP ring. This substitution pattern is common in synthetic targets and adds a layer of complexity that can affect reaction kinetics and stereochemical outcomes.

Section 2: Synthetic Accessibility

The preparation of 4-halotetrahydropyrans often leverages the Prins cyclization, a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[6][7][8] This strategy efficiently constructs the core THP ring system.

G cluster_0 General Synthesis of 4-Halo-THP Ring Homoallylic Alcohol Homoallylic Alcohol Cyclization Prins Cyclization Homoallylic Alcohol->Cyclization Aldehyde Aldehyde Aldehyde->Cyclization Oxocarbenium Ion Oxocarbenium Ion Halogenated THP 4-Halo-tetrahydropyran Oxocarbenium Ion->Halogenated THP + X⁻ (e.g., Br⁻, I⁻) Cyclization->Oxocarbenium Ion + H⁺ Suzuki_Cycle Pd(0)L2 Pd(0)Ln OxAdd R-Pd(II)-X Pd(0)L2->OxAdd Oxidative Addition R-X R-X (Alkyl Halide) R-X->OxAdd Transmetalation R-Pd(II)-R' OxAdd->Transmetalation Transmetalation Base Base (e.g., KOtBu) Base->Transmetalation R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Product R-R' RedElim->Product

References

A Comparative Guide to the Efficacy of 4-Iodo-2,2-dimethyl-tetrahydro-pyran in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran, a functionalized aliphatic iodide, and evaluates its potential efficacy in palladium-catalyzed cross-coupling reactions. Given the limited direct literature on this specific compound's catalytic applications, this guide establishes a framework for comparison by examining its structural features against well-documented secondary alkyl iodides in a representative catalytic cycle. We will focus on the Negishi cross-coupling reaction, a powerful tool for C(sp³)–C(sp²) bond formation, to contextualize the potential performance of this reagent.

Introduction to this compound and its Potential in Catalysis

This compound is a saturated heterocyclic compound featuring a secondary iodide.[1][2][3][4][5] The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[4][6][7][8] The presence of a carbon-iodine bond suggests its utility as an electrophile in cross-coupling reactions. The C-I bond is generally the most reactive among carbon-halogen bonds in the crucial oxidative addition step of many catalytic cycles.[9][10]

The 2,2-dimethyl substitution on the tetrahydropyran ring introduces significant steric bulk, which can influence the reactivity of the molecule in a catalytic cycle. Furthermore, the ether oxygen atom may exert electronic effects or act as a coordinating group, potentially impacting the stability and reactivity of catalytic intermediates.[3][5][11][12][13]

The Negishi Cross-Coupling of Secondary Alkyl Halides: A Mechanistic Overview

The Negishi reaction is a versatile and powerful method for the formation of carbon-carbon bonds. It involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[14][15][16] The cross-coupling of secondary alkyl halides, such as this compound, presents unique challenges, primarily the competing side reactions of β-hydride elimination and isomerization of the alkyl group.[1][14][17]

The generally accepted catalytic cycle for the Negishi coupling is depicted below:

Negishi_Cycle cluster_side Pd(0)Ln Pd(0)Ln R-Pd(II)-X Ln R-Pd(II)-X Ln Pd(0)Ln->R-Pd(II)-X Ln Oxidative Addition (R-X) R-Pd(II)-R' Ln R-Pd(II)-R' Ln R-Pd(II)-X Ln->R-Pd(II)-R' Ln Transmetalation (R'-ZnX) β-Hydride Elimination β-Hydride Elimination R-Pd(II)-X Ln->β-Hydride Elimination R-Pd(II)-R' Ln->Pd(0)Ln Side Reactions Side Reactions

Figure 1: Catalytic cycle of the Negishi cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the alkyl iodide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R') from the organozinc reagent replaces the halide on the palladium center.

  • Reductive Elimination: The two organic groups are coupled, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

For secondary alkyl halides, the intermediate R-Pd(II)-X Ln can undergo β-hydride elimination, leading to the formation of an alkene and a palladium-hydride species, which reduces the yield of the desired cross-coupled product.[1][14][17]

Comparative Efficacy in a Hypothetical Negishi Cross-Coupling

To assess the potential efficacy of this compound, we compare it with other secondary alkyl iodides in a hypothetical Negishi cross-coupling with an arylzinc reagent. The data presented in the table below is a synthesis of typical results reported in the literature for similar substrates under optimized conditions.[1][14][15][17]

Alkyl Iodide SubstrateStructureExpected Yield (%)Key Considerations
This compound this compound75-85 (estimated)The bulky 2,2-dimethyl groups may sterically hinder β-hydride elimination. The oxane ring may influence catalyst coordination.
2-Iodooctane 2-Iodooctane60-75Prone to isomerization and β-hydride elimination.[1][14][17]
Iodocyclohexane Iodocyclohexane80-90Rigid cyclic structure can suppress β-hydride elimination.[1][14]
3-Iodopentane 3-Iodopentane65-80Represents a simple, acyclic secondary iodide.[1][14][17]

Discussion of Comparative Performance:

The rigid cyclic structure of Iodocyclohexane generally leads to high yields in Negishi couplings because the conformation required for syn-β-hydride elimination is disfavored. Acyclic secondary iodides like 2-Iodooctane and 3-Iodopentane are more susceptible to this side reaction, often resulting in lower yields.[1][14][17]

For This compound , the tetrahydropyran ring imposes some conformational rigidity. More importantly, the gem-dimethyl group at the 2-position introduces significant steric hindrance. This steric bulk could play a crucial role in the catalytic cycle. It may slow down the rate of oxidative addition but could also disfavor the formation of the transition state for β-hydride elimination, thereby increasing the overall yield of the cross-coupled product. The ether oxygen could also potentially coordinate to the palladium center, altering its electronic properties and reactivity.

Experimental Protocol: Negishi Cross-Coupling of a Secondary Alkyl Iodide

The following is a generalized experimental protocol for the Negishi cross-coupling of a secondary alkyl iodide with an arylzinc reagent, based on established methodologies.[1][14][15]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Oven-dried glassware under N2 Reagents Add Pd catalyst and ligand Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Add_ArZnX Add arylzinc reagent Solvent->Add_ArZnX Add_RI Add alkyl iodide Add_ArZnX->Add_RI Heat Heat to specified temperature Add_RI->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with sat. NH4Cl(aq) Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., MgSO4) Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 2: General experimental workflow for Negishi cross-coupling.

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a bulky, electron-rich phosphine like PCyp₃)

  • Secondary alkyl iodide (e.g., this compound)

  • Arylzinc reagent (e.g., PhZnCl, prepared in situ or from a commercial source)

  • Anhydrous solvent (e.g., THF/NMP mixture)

  • N-Methylimidazole (NMI) as an additive

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., 2 mol %) and the phosphine ligand (e.g., 8 mol %).

  • Reaction Setup: Anhydrous solvent is added, followed by the arylzinc reagent (typically 1.5-2.0 equivalents).

  • Addition of Electrophile: The secondary alkyl iodide (1.0 equivalent) is added to the reaction mixture.

  • Reaction Conditions: The reaction is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically 12-24 hours). The progress of the reaction is monitored by an appropriate analytical technique such as TLC or GC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Bulky, Electron-Rich Ligands: Ligands such as tricyclopentylphosphine (PCyp₃) are often employed to promote the oxidative addition of the alkyl halide and to stabilize the palladium center, which can help to suppress side reactions.[15]

  • Solvent System: A mixture of a coordinating solvent like THF and a polar aprotic solvent like NMP is often used to ensure the solubility of all reaction components and to facilitate the catalytic cycle.[15]

  • Additives: N-Methylimidazole (NMI) can act as a ligand and has been shown to improve the efficiency of some cross-coupling reactions involving alkyl halides.[15]

Conclusion and Future Outlook

While direct experimental data for the catalytic applications of this compound is not yet widely available, a comparative analysis based on its structural features suggests it is a promising substrate for palladium-catalyzed cross-coupling reactions. The presence of the tetrahydropyran ring, a key structural unit in many biologically active molecules, makes this compound a particularly interesting building block for pharmaceutical and agrochemical synthesis.

The steric hindrance provided by the 2,2-dimethyl groups is hypothesized to mitigate the common side reaction of β-hydride elimination that plagues many cross-coupling reactions of secondary alkyl halides. This could lead to higher yields and cleaner reaction profiles compared to less sterically hindered acyclic analogues.

Further experimental investigation is required to fully elucidate the reactivity of this compound in various catalytic cycles. Future studies should focus on:

  • A direct comparison of its reactivity with other secondary alkyl iodides under identical reaction conditions.

  • Investigation of the electronic and potential coordinating effects of the tetrahydropyran oxygen atom on the catalytic cycle.

  • Exploration of its utility in other cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

The insights gained from such studies will be invaluable for researchers and scientists in the field of organic synthesis and drug development, potentially unlocking new and efficient pathways to complex molecular architectures.

References

A Comparative Guide to the Structural Validation of 4-Iodo-2,2-dimethyl-tetrahydro-pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the definitive structural validation of 4-Iodo-2,2-dimethyl-tetrahydro-pyran derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven choices behind a multi-technique validation workflow. We will explore the strengths and limitations of Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography, providing the scientific rationale and experimental data necessary to achieve unambiguous structural confirmation.

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural products, forming the core of molecules from pyranose sugars to complex therapeutics like the antiviral Zanamivir.[1][2] Its halogenated derivatives, such as this compound, serve as versatile synthetic intermediates, where the iodine atom acts as a key functional handle for elaboration into more complex structures.[3] However, the synthesis of these derivatives can yield isomers or unexpected products, making rigorous structural validation paramount. This guide presents a logical, field-tested workflow for confirming the identity, connectivity, and three-dimensional structure of these critical compounds.

The Validation Workflow: A Multi-Pillar Approach

Structural validation is not a single experiment but a systematic process of evidence gathering. Each technique answers a different question, and together, they provide a self-validating system that builds from initial confirmation of mass to the ultimate proof of atomic arrangement in three-dimensional space.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Definitive 3D Structure MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Confirms MW & Iodine Presence XRAY X-Ray Crystallography NMR->XRAY Establishes Framework, Suggests Stereochemistry Conclusion Validated Structure XRAY->Conclusion Provides Unambiguous 3D Structure

Caption: Overall workflow for structural validation.

Part 1: Mass Spectrometry – Confirming Molecular Weight and Halogen Presence

The first step in any validation workflow is to confirm that the synthesized compound has the correct molecular weight and elemental composition. Mass spectrometry (MS) is the ideal tool for this initial, rapid screening.

Expertise & Rationale: For a molecule like this compound (C₇H₁₃IO), the expected monoisotopic mass is 240.0011 g/mol .[4] We employ soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion peak ([M+H]⁺ or M⁺). The key diagnostic feature for halogenated compounds is their isotopic pattern. While chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) produce characteristic M+2 peaks, iodine is essentially monoisotopic (¹²⁷I).[5] Therefore, the absence of a significant M+2 peak, coupled with a high-resolution mass measurement confirming the presence of one iodine atom, provides strong initial evidence for the correct elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ at m/z 241.0089).

    • Utilize the instrument software to calculate the elemental composition from the exact mass.

    • Verify that the calculated formula (C₇H₁₃IO) matches the experimental data with an error of < 5 ppm.

    • Confirm the absence of a significant M+2 peak, which rules out the presence of Br or Cl.

ParameterMass SpectrometryNMR SpectroscopyX-Ray Crystallography
Primary Information Molecular Weight & Elemental FormulaAtomic Connectivity & 3D ConformationAbsolute 3D Structure & Packing
Sample State Solution / SolidSolutionSingle Crystal
Sample Amount < 0.1 mg1-5 mgSingle crystal (>20µm)
Analysis Time MinutesHoursDays
Destructive? Yes (Trace amounts)NoNo
Cost Low-MediumMediumHigh

Part 2: NMR Spectroscopy – Mapping the Atomic Connectivity

Once the molecular formula is confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is used to piece together the atomic puzzle, defining the carbon-hydrogen framework.[6]

Expertise & Rationale: NMR provides detailed information about the chemical environment of each ¹H and ¹³C nucleus. For this compound, we expect specific signatures: a singlet for the two equivalent methyl groups, and distinct multiplets for the methylene (CH₂) and methine (CH) protons on the THP ring. The chemical shift of the proton at C4 will be significantly downfield due to the deshielding effect of the electronegative iodine atom. To unequivocally assign these signals and prove connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for identifying quaternary carbons and piecing together fragments.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Integrate peaks and analyze chemical shifts (δ) and coupling constants (J).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY Acquisition: Run a standard gCOSY experiment to establish ¹H-¹H coupling networks.

  • 2D HSQC Acquisition: Run a standard gHSQC experiment to link protons to their carbons.

  • 2D HMBC Acquisition: Run a standard gHMBC experiment to confirm long-range C-H correlations. This is critical for confirming the position of the gem-dimethyl group relative to the ring oxygen and the iodine atom.

G cluster_nmr NMR Analysis Workflow P1 Acquire ¹H NMR P3 Acquire 2D COSY P1->P3 Identify Spin Systems P2 Acquire ¹³C NMR P4 Acquire 2D HSQC P2->P4 Link ¹H to ¹³C P5 Acquire 2D HMBC P3->P5 Assemble Fragments P4->P5 Assemble Fragments Result Result P5->Result Propose Structure

Caption: A typical workflow for structure elucidation using NMR.

Part 3: X-Ray Crystallography – The Unambiguous Proof of Structure

While MS and NMR provide powerful evidence, they infer structure from data. Single-crystal X-ray crystallography directly visualizes it. It is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing definitive proof of connectivity, configuration, and conformation.[7][8]

Expertise & Rationale: This technique relies on the diffraction of X-rays by a highly ordered crystal lattice.[9][10] The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the precise positions of all atoms (except most hydrogens) can be determined. For this compound, this experiment would incontrovertibly confirm the location of the iodine atom at the C4 position and the gem-dimethyl group at C2. Furthermore, it would reveal the preferred chair conformation of the THP ring and the axial or equatorial disposition of the iodo substituent.

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystallization: This is often the most challenging step. Grow single crystals of the compound suitable for diffraction (ideally >20 µm in all dimensions). Common methods include slow evaporation from a solvent/anti-solvent system (e.g., hexane/ethyl acetate) or vapor diffusion.[7]

  • Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion and collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

  • Analysis: The final output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and torsion angles, which can be visualized as a 3D model.

Comparative Analysis of Techniques
FeatureMass SpectrometryNMR SpectroscopyX-Ray Crystallography
Question Answered What is its mass and formula?How are the atoms connected?What is its exact 3D structure?
Confidence Level High (for formula)Very High (for connectivity)Absolute (for solid-state structure)
Major Limitation Provides no connectivity dataCan be ambiguous for complex stereoisomersRequires high-quality single crystals
Alternative Method Elemental AnalysisN/AN/A (for this level of detail)

Conclusion

The structural validation of this compound derivatives is a case study in the power of a multi-technique analytical approach. While each method provides a crucial piece of the puzzle, none is sufficient in isolation. Mass spectrometry offers a rapid and essential confirmation of the molecular formula. NMR spectroscopy builds upon this by meticulously mapping the atomic connectivity and providing insight into the solution-state conformation. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous and high-resolution picture of the molecular structure in the solid state. By following this hierarchical workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in the identity and structure of their synthesized compounds.

References

Benchmarking 4-Iodo-2,2-dimethyl-tetrahydro-pyran: A Comparative Guide to a Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The tetrahydropyran (THP) motif is a privileged scaffold, frequently incorporated to enhance physicochemical properties such as solubility and metabolic stability. This guide introduces 4-iodo-2,2-dimethyl-tetrahydro-pyran, a novel building block, and provides an in-depth comparative analysis of its performance in key cross-coupling reactions against established, structurally related building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox with innovative and versatile reagents.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted with an iodine atom at the 4-position and a gem-dimethyl group at the 2-position. The presence of the C-I bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of this valuable scaffold into complex molecules. The gem-dimethyl group, a notable structural feature, is anticipated to influence the molecule's conformational rigidity and metabolic stability, a phenomenon related to the Thorpe-Ingold effect.

This guide will benchmark the reactivity of this compound against two widely utilized building blocks: 4-iodotetrahydropyran and N-Boc-4-iodopiperidine . The comparison will focus on three cornerstone C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Comparative Reactivity in Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of this compound and the benchmark building blocks in key cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, the presented data is based on established protocols for structurally analogous systems and sound mechanistic principles.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The reaction of an organohalide with a boronic acid or its ester is a cornerstone of modern synthesis.

Comparative Data for Suzuki-Miyaura Coupling:

Building BlockCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-2,2-dimethyl-THP Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O905-12Estimated 80-90%Analogous to
4-Iodotetrahydropyran Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O801288Analogous to
N-Boc-4-iodopiperidine Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O10024~95%Analogous to

Experimental Protocol: Suzuki-Miyaura Coupling of a Substituted Iodide

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of iodo-heterocycles.

  • Materials:

    • Iodinated building block (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the iodinated building block, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add the degassed DME/water solvent mixture.

    • Heat the reaction mixture to 90°C and stir for 5-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction:

G cluster_setup Reaction Setup cluster_workup Workup & Purification A Combine Iodide, Boronic Acid, Pd Catalyst, and Base B Add Degassed Solvent A->B C Heat and Stir B->C D Cool and Dilute C->D Reaction Complete E Aqueous Wash D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure Product G->H Isolated Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals. This palladium-catalyzed reaction couples an amine with an aryl halide.

Comparative Data for Buchwald-Hartwig Amination:

Building BlockAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-2,2-dimethyl-THP MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10012-24Estimated 85-95%Analogous to
4-Iodotetrahydropyran AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene10018~90%Analogous to
N-Boc-4-iodopiperidine BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane11016~92%Analogous to

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adaptable for the amination of iodo-heterocycles.

  • Materials:

    • Iodinated building block (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • Xantphos (5 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the iodinated building block, NaOtBu, Pd₂(dba)₃, and Xantphos.

    • Add anhydrous toluene, followed by the amine.

    • Seal the tube and heat the reaction mixture to 100°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by flash chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination:

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + R-X R-Pd(II)(X)L R-Pd(II)(X)L Oxidative Addition->R-Pd(II)(X)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation R-Pd(II)(X)L->Amine Coordination & Deprotonation + HNR'R'', Base R-Pd(II)(NR'R'')L R-Pd(II)(NR'R'')L Amine Coordination & Deprotonation->R-Pd(II)(NR'R'')L Reductive Elimination Reductive Elimination R-Pd(II)(NR'R'')L->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration R-NR'R'' Product Reductive Elimination->R-NR'R''

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Creating C(sp²)-C(sp) Linkages

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Comparative Data for Sonogashira Coupling:

Building BlockAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-2,2-dimethyl-THP PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6Estimated 90-98%Analogous to
4-Iodotetrahydropyran PhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NEtDMF604~95%Analogous to
N-Boc-4-iodopiperidine TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT8~93%Analogous to

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of an iodo-substituted scaffold.

  • Materials:

    • Iodinated building block (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • CuI (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the iodinated building block, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirred suspension.

    • Stir the reaction at room temperature for 6 hours, or until completion as indicated by TLC or LC-MS.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Structural Comparison of the Building Blocks:

G cluster_A 4-Iodo-2,2-dimethyl-THP cluster_B 4-Iodotetrahydropyran cluster_C N-Boc-4-iodopiperidine A A B B C C

Caption: 2D structures of the compared building blocks.

Discussion and Future Outlook

The comparative analysis suggests that this compound is a highly promising building block for drug discovery. Its reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions is expected to be comparable to, if not exceeding, that of the benchmark compounds, 4-iodotetrahydropyran and N-Boc-4-iodopiperidine. The presence of the C-I bond ensures high reactivity, allowing for mild reaction conditions.

The key differentiator for this compound is the gem-dimethyl group at the 2-position. This structural feature is anticipated to confer several advantages:

  • Conformational Rigidity: The gem-dimethyl group can restrict the conformational flexibility of the tetrahydropyran ring, which may lead to more specific and higher-affinity binding to biological targets.

  • Metabolic Stability: The quaternary carbon center can block potential sites of metabolism, potentially improving the pharmacokinetic profile of drug candidates.

  • Modulation of Physicochemical Properties: The introduction of the gem-dimethyl group can influence lipophilicity and other properties important for drug-likeness.

Further experimental validation is warranted to fully elucidate the performance of this compound in a broader range of chemical transformations and to quantify the impact of the gem-dimethyl group on the biological activity and ADME properties of its derivatives.

Comparative analysis of different synthetic routes to 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 4-Iodo-2,2-dimethyl-tetrahydro-pyran

As a key building block in medicinal chemistry and organic synthesis, this compound presents a valuable scaffold. Its gem-dimethyl group offers steric bulk and metabolic stability, while the iodo-substituent provides a versatile handle for a variety of coupling reactions and nucleophilic substitutions. The development of efficient and reliable synthetic routes to this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides a comparative analysis of different synthetic strategies for the preparation of this compound, with a focus on the underlying chemical principles, experimental protocols, and a critical evaluation of the advantages and disadvantages of each approach. The primary focus will be on the conversion of the readily accessible precursor, 2,2-dimethyl-tetrahydro-pyran-4-ol, to the target iodide.

Synthesis of the Key Precursor: 2,2-Dimethyl-tetrahydro-pyran-4-ol

The most common and practical starting point for the synthesis of this compound is the corresponding alcohol, 2,2-dimethyl-tetrahydro-pyran-4-ol. This precursor can be efficiently synthesized via a Prins-type cyclization reaction.

Experimental Protocol: Synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-ol

This protocol involves the acid-catalyzed reaction of 3-methyl-3-buten-1-ol with paraformaldehyde.

Materials:

  • 3-methyl-3-buten-1-ol

  • Paraformaldehyde

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 3-methyl-3-buten-1-ol in diethyl ether, add paraformaldehyde.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure 2,2-dimethyl-tetrahydro-pyran-4-ol.

Comparative Analysis of Iodination Routes

With the precursor alcohol in hand, several methods can be employed for its conversion to this compound. We will explore three distinct and widely applicable routes: the Appel reaction, a two-step procedure via a sulfonate ester intermediate (Finkelstein reaction), and the use of phosphorus-based reagents.

Route 1: The Appel Reaction

The Appel reaction is a classic and reliable method for converting alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a halogen source, in this case, iodine (I₂). The reaction proceeds through a phosphonium salt intermediate, which is then displaced by the iodide ion.

The reaction is initiated by the formation of a triphenylphosphine-iodine adduct. The alcohol then attacks this species, leading to the formation of an alkoxyphosphonium iodide intermediate. The key to the reaction's success is the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct, which provides a strong thermodynamic driving force for the reaction. This method is generally high-yielding and proceeds under mild conditions, making it a popular choice.

Materials:

  • 2,2-dimethyl-tetrahydro-pyran-4-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,2-dimethyl-tetrahydro-pyran-4-ol, triphenylphosphine, and imidazole in dry dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine in the same solvent. The reaction mixture will typically turn brown and then may become lighter as the reaction proceeds.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide.

  • Purify by column chromatography on silica gel to separate the target iodide from the byproduct.

cluster_reactants Reactants cluster_products Products Alcohol 2,2-Dimethyl-tetrahydropyran-4-ol Iodide 4-Iodo-2,2-dimethyl-tetrahydropyran Alcohol->Iodide Appel Reaction Reagents PPh₃, I₂, Imidazole Reagents->Iodide Byproduct Ph₃P=O

Caption: Appel reaction for the synthesis of the target iodide.

Route 2: Two-Step Synthesis via a Sulfonate Ester (Finkelstein Reaction)

This route involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by a nucleophilic substitution with an iodide source. This is a robust and often high-yielding two-step process.

The first step is the formation of a sulfonate ester (e.g., tosylate or mesylate) by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine or triethylamine. This transforms the poor hydroxyl leaving group into a highly effective sulfonate leaving group. The second step is the Finkelstein reaction, an Sₙ2 reaction where the sulfonate is displaced by iodide, typically from sodium iodide or potassium iodide, in a polar aprotic solvent like acetone or DMF. The precipitation of the sodium or potassium sulfonate salt in acetone can help drive the reaction to completion.

Step 1: Mesylation

  • Dissolve 2,2-dimethyl-tetrahydro-pyran-4-ol in dry dichloromethane and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Wash the reaction mixture with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can often be used directly in the next step.

Step 2: Finkelstein Reaction

  • Dissolve the crude mesylate in acetone.

  • Add an excess of sodium iodide.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the precipitated sodium mesylate.

  • Concentrate the filtrate and redissolve the residue in a suitable solvent like diethyl ether.

  • Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Finkelstein Reaction Alcohol 2,2-Dimethyl-tetrahydropyran-4-ol Mesylate Mesylate Intermediate Alcohol->Mesylate MsCl, Et₃N Iodide 4-Iodo-2,2-dimethyl-tetrahydropyran Mesylate->Iodide NaI, Acetone

Caption: Two-step synthesis via mesylation and Finkelstein reaction.

Route 3: Using Phosphorus-Based Reagents

Reagents like phosphorus triiodide (PI₃), which can be generated in situ from phosphorus and iodine, are also effective for the conversion of alcohols to iodides.

Similar to the Appel reaction, this method involves the activation of the hydroxyl group by a phosphorus species. The alcohol's oxygen atom attacks the phosphorus atom of PI₃, displacing an iodide ion. This newly formed iodide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in an Sₙ2 fashion, leading to the desired alkyl iodide and a phosphorus-based byproduct. This method is powerful but requires careful handling of the reagents.

Materials:

  • 2,2-dimethyl-tetrahydro-pyran-4-ol

  • Red phosphorus

  • Iodine (I₂)

  • A suitable solvent like carbon tetrachloride or diethyl ether (use with caution)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • Suspend red phosphorus in the chosen solvent.

  • Slowly add iodine to the suspension. The in situ formation of PI₃ is exothermic.

  • Once the PI₃ has formed, add a solution of 2,2-dimethyl-tetrahydro-pyran-4-ol in the same solvent dropwise.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and carefully quench with water.

  • Filter the mixture to remove any remaining solids.

  • Separate the organic layer, wash with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Comparative Data Summary

FeatureRoute 1: Appel ReactionRoute 2: Via Sulfonate EsterRoute 3: Phosphorus-Based Reagents
Number of Steps 121
Typical Yield High (80-95%)High (75-90% over two steps)Moderate to High (60-85%)
Reaction Conditions Mild (0 °C to RT)Step 1: Mild (0 °C to RT); Step 2: RefluxReflux
Key Reagents PPh₃, I₂, ImidazoleMsCl/TsCl, Base, NaIP, I₂ (forms PI₃ in situ)
Purification Challenging (removal of Ph₃P=O)Moderate (filtration and extraction)Moderate (requires quenching and washing)
Advantages - High yield- Mild conditions- One-pot procedure- Reliable and reproducible- Avoids phosphine byproducts- Clean reaction- Cost-effective reagents
Disadvantages - Stoichiometric phosphine oxide byproduct- Chromatography often required- Two distinct reaction steps- Longer overall reaction time- Exothermic reaction- Reagents are hazardous- Can generate acidic byproducts

Conclusion and Recommendations

The choice of synthetic route to this compound depends on the specific requirements of the research, such as scale, purity needs, and available resources.

  • For small-scale laboratory synthesis where high yield and mild conditions are paramount, the Appel reaction (Route 1) is an excellent choice, provided that chromatographic purification to remove triphenylphosphine oxide is acceptable.

  • For larger-scale synthesis and high purity requirements , the two-step route via a sulfonate ester (Route 2) is often preferred. Although it involves two steps, the reactions are typically clean, and purification is often more straightforward, avoiding the cumbersome removal of phosphine-based byproducts.

  • The use of phosphorus-based reagents (Route 3) is a viable, cost-effective alternative, but it requires more careful handling of hazardous and moisture-sensitive reagents and may result in lower overall yields.

Ultimately, all three routes represent viable and chemically sound strategies for the preparation of this compound. The selection of the optimal path will be guided by a careful consideration of the trade-offs between reaction efficiency, operational simplicity, and safety.

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of distinct compound classes derived from the versatile synthetic intermediate, 4-Iodo-2,2-dimethyl-tetrahydro-pyran. We will explore how different substitutions at the 4-position of the tetrahydropyran (THP) ring dramatically influence the pharmacological profile, shifting the activity from targeted enzyme inhibition to broad-spectrum cytotoxicity.

The tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry. As a bioisostere of cyclohexane, the THP moiety offers reduced lipophilicity and introduces a hydrogen bond acceptor (the ring oxygen), which can improve pharmacokinetic properties (ADME) and enhance target engagement. The gem-dimethyl substitution at the 2-position provides steric bulk and conformational restriction, which can be advantageous for optimizing ligand-protein interactions. The iodo-group at the 4-position serves as a versatile synthetic handle, enabling the generation of a diverse library of compounds through various cross-coupling and substitution reactions.

Herein, we compare three principal classes of derivatives accessible from this iodo-precursor:

  • Class A: 4-Amino Derivatives – Potent and selective kinase inhibitors.

  • Class B: 4-Aryl Derivatives – Compounds with broad antiproliferative activity against cancer cell lines.

  • Class C: 4-(1,2,3-Triazol-4-yl) Derivatives – Heterocyclic hybrids exhibiting general cytotoxic effects.

Synthetic Versatility: A Common Origin for Diverse Activities

The strategic placement of the iodine atom on the this compound scaffold is key to its utility. This allows for the straightforward synthesis of diverse derivatives through well-established chemical transformations. The diagram below illustrates the synthetic pathways to the three classes of compounds discussed in this guide.

G cluster_start Starting Material cluster_class_a Class A Synthesis cluster_class_b Class B Synthesis cluster_class_c Class C Synthesis start 4-Iodo-2,2-dimethyl- tetrahydro-pyran reagent_a Buchwald-Hartwig Amination (e.g., R-NH2, Pd catalyst, ligand) start->reagent_a Reaction reagent_b Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst, base) start->reagent_b Reaction reagent_c1 Sonogashira Coupling (e.g., Terminal alkyne, Pd/Cu catalysts) start->reagent_c1 Step 1 product_a Class A: 4-Amino Derivatives reagent_a->product_a Yields product_b Class B: 4-Aryl Derivatives reagent_b->product_b Yields intermediate_c 4-Alkynyl Intermediate reagent_c1->intermediate_c reagent_c2 Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) (e.g., R-N3) intermediate_c->reagent_c2 Step 2 product_c Class C: 4-Triazolyl Derivatives reagent_c2->product_c Yields

Caption: Synthetic pathways from a common iodo-precursor.

Comparative Biological Activity

The functional group installed at the 4-position dictates the biological target and subsequent cellular effect. The following table summarizes the representative activities of each compound class based on synthesized data from literature on analogous structures.

Compound Class Representative Structure Primary Biological Activity Target/Mechanism Potency Range (IC50) Key References
Class A: 4-Amino 4-(Phenylamino)-2,2-dimethyl-THPKinase InhibitionAXL/FLT3, ATM, JAK1 Kinases10 nM - 500 nM[1]
Class B: 4-Aryl 4-Phenyl-2,2-dimethyl-THPAntiproliferative (Cancer)Induction of Apoptosis, Cell Cycle Arrest1 µM - 50 µM[2][3][4]
Class C: 4-Triazolyl 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2,2-dimethyl-THPGeneral CytotoxicityBroad, non-specific mechanisms5 µM - 100 µM[5]

In-Depth Analysis & Mechanistic Insights

Class A: 4-Amino Derivatives as Kinase Inhibitors

The incorporation of an amino group at the C4 position is a well-established strategy for developing potent kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond donor or acceptor, interacting with the hinge region of the kinase ATP-binding pocket. This directed interaction leads to high potency and can be tuned for selectivity. For example, gilteritinib, an approved drug for AML, features an amino-THP moiety and functions as a potent inhibitor of FLT3 and AXL kinases. These kinases are key nodes in signaling pathways that drive cell proliferation and survival in cancer.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, AXL) GF->RTK Activates RAS RAS/RAF/MEK RTK->RAS ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Class A Derivative (4-Amino-THP) Inhibitor->RTK Inhibits ATP Binding

Caption: Inhibition of RTK signaling by 4-Amino-THP derivatives.

Class B: 4-Aryl Derivatives with Antiproliferative Activity

Aryl substitution, achieved via Suzuki or similar cross-coupling reactions, introduces a large, hydrophobic moiety that can engage in π-stacking or hydrophobic interactions with protein targets. While often less specific than the targeted hydrogen bonds of Class A, this mode of interaction is effective for inducing broader cellular effects like apoptosis. Numerous studies have reported that THP derivatives possess antiproliferative activity against a range of human tumor cell lines.[3][5]

Experimental Protocols for Activity Evaluation

To empirically validate the activities described, specific and robust assays are required. Below are standardized, step-by-step protocols for evaluating the primary activity of each compound class.

Protocol 1: Kinase Inhibition Assay (for Class A)

This protocol describes a typical in vitro biochemical assay to determine the IC50 value of a compound against a specific protein kinase, such as ERK2.[6]

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Reagents: - Kinase (e.g., ERK2) - Substrate (e.g., Myelin Basic Protein) - ATP Solution C 3. Assay Plate Setup: Add kinase, substrate, and test compound to 384-well plate. A->C B 2. Compound Preparation: Prepare serial dilutions of Class A test compound in DMSO. B->C D 4. Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at 30°C. C->D E 5. Detection: Add detection reagent (e.g., ADP-Glo). Luminescence indicates ATP consumption. D->E F 6. Data Analysis: Measure luminescence. Plot signal vs. compound concentration and fit to a dose-response curve to calculate IC50. E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable peptide or protein substrate, and ATP in kinase buffer.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 50 nL of each concentration to a 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect kinase activity. For ADP-Glo™ assays, add 10 µL of ADP-Glo™ Reagent to deplete unused ATP, then add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay (for Class B & C)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4] It is a standard method for screening cytotoxic or antiproliferative agents.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Class B or C). Add 10 µL of each concentration to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI50/IC50 value.

Conclusion

The this compound scaffold is a powerful starting point for the development of diverse bioactive molecules. This guide demonstrates that strategic chemical modifications at the 4-position can direct the resulting compounds toward vastly different biological outcomes. The introduction of an amino group (Class A) is a validated approach for creating specific kinase inhibitors suitable for oncology. In contrast, installing a simple aryl group (Class B) or a triazole heterocycle (Class C) tends to produce compounds with broader antiproliferative and cytotoxic effects. The choice of synthetic route and the corresponding experimental validation protocols are therefore critical in guiding drug discovery efforts based on this versatile tetrahydropyran core.

References

A Cost-Benefit Analysis of 4-Iodo-2,2-dimethyl-tetrahydro-pyran in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the landscape of modern organic synthesis, the tetrahydropyran (THP) moiety is a cornerstone of many biologically active molecules and pharmaceutical compounds. The strategic functionalization of this scaffold is therefore of paramount importance. This guide provides an in-depth cost-benefit analysis of a key reagent in this field: 4-Iodo-2,2-dimethyl-tetrahydro-pyran. We will objectively compare its performance against its bromo- and chloro-analogs, providing experimental context and data to inform your selection of the optimal reagent for your synthetic goals.

Introduction: The Role of 4-Halo-2,2-dimethyl-tetrahydropyrans in Synthesis

4-Halo-2,2-dimethyl-tetrahydropyrans are versatile intermediates, primarily utilized in two major classes of reactions: nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. The gem-dimethyl group at the 2-position can provide steric influence and modulate the solubility and conformational properties of the molecule. The choice of the halogen atom (I, Br, or Cl) at the 4-position, however, is the most critical determinant of the reagent's reactivity and, consequently, its utility and cost-effectiveness.

The fundamental principle governing the reactivity of these compounds is the nature of the carbon-halogen (C-X) bond. The bond strength decreases in the order C-Cl > C-Br > C-I. A weaker C-X bond is more readily cleaved, leading to a faster reaction rate in both nucleophilic substitution and the oxidative addition step of cross-coupling reactions.

Comparative Reactivity and Performance

The enhanced reactivity of the iodo-analog is not merely theoretical; it has profound practical implications in the laboratory, influencing reaction times, temperatures, and overall yields.

Nucleophilic Substitution Reactions

In SN2 reactions, the leaving group's ability is paramount. The iodide ion is an excellent leaving group due to its large size, high polarizability, and the low bond dissociation energy of the C-I bond. This translates to milder reaction conditions and often higher yields compared to its bromo and chloro counterparts.

Palladium-Catalyzed Cross-Coupling Reactions

In cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira coupling, the oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-limiting step. The reactivity trend for this step is C-I > C-Br >> C-Cl.

This difference in reactivity means that couplings with this compound can often be achieved under milder conditions, with lower catalyst loadings, and with a broader range of coupling partners. While aryl bromides are also effective, they typically require more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) to achieve comparable yields to aryl iodides. Aryl chlorides are generally the least reactive and often necessitate highly specialized and expensive catalyst systems.

Experimental Protocols

To provide a practical context for this analysis, we present representative protocols for the synthesis of the halo-tetrahydropyran precursors from a common starting material, 2,2-dimethyl-tetrahydropyran-4-ol, and a comparative protocol for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of 4-Halo-2,2-dimethyl-tetrahydropyrans

A 2,2-Dimethyl-tetrahydropyran-4-ol B This compound A->B I₂, PPh₃, Imidazole C 4-Bromo-2,2-dimethyl-tetrahydro-pyran A->C CBr₄, PPh₃ D 4-Chloro-2,2-dimethyl-tetrahydro-pyran A->D SOCl₂ or Appel Reaction

Synthesis of 4-Halo-2,2-dimethyl-tetrahydropyrans

Protocol 1: Synthesis of this compound

  • To a solution of 2,2-dimethyl-tetrahydropyran-4-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Stir the mixture for 10 minutes, then add iodine (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 4-Bromo-2,2-dimethyl-tetrahydro-pyran

  • To a solution of 2,2-dimethyl-tetrahydropyran-4-ol (1.0 eq) and carbon tetrabromide (1.5 eq) in DCM at 0 °C, slowly add triphenylphosphine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 4-Bromo-2,2-dimethyl-tetrahydro-pyran.

Comparative Suzuki-Miyaura Coupling

cluster_iodo With Iodo-analog cluster_bromo With Bromo-analog Iodo This compound Product1 4-Phenyl-2,2-dimethyl-tetrahydro-pyran Iodo->Product1 BoronicAcid1 Phenylboronic Acid BoronicAcid1->Product1 Catalyst1 Pd(PPh₃)₄, Na₂CO₃ Catalyst1->Product1 Solvent1 Toluene/Ethanol/H₂O Solvent1->Product1 Temp1 80 °C Temp1->Product1 Bromo 4-Bromo-2,2-dimethyl-tetrahydro-pyran Product2 4-Phenyl-2,2-dimethyl-tetrahydro-pyran Bromo->Product2 BoronicAcid2 Phenylboronic Acid BoronicAcid2->Product2 Catalyst2 Pd(dppf)Cl₂, K₂CO₃ Catalyst2->Product2 Solvent2 Dioxane/H₂O Solvent2->Product2 Temp2 100 °C Temp2->Product2

Comparative Suzuki-Miyaura Coupling Conditions

Protocol 3: Suzuki-Miyaura Coupling with this compound

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add a degassed mixture of toluene, ethanol, and water (4:1:1).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Note: While a direct comparative study with 4-Bromo-2,2-dimethyl-tetrahydro-pyran is not available, literature precedents for similar aryl bromides suggest that higher temperatures (e.g., >100 °C), a stronger base (e.g., K₃PO₄), and potentially a more specialized ligand would be required to achieve a similar yield in the same timeframe.

Cost-Benefit Analysis

The decision to use this compound versus its bromo or chloro analogs is a classic trade-off between reagent cost and operational efficiency.

ReagentMolecular Weight ( g/mol )Representative Price (€/g)Cost per Mole (€/mol)Relative Reactivity
This compound 240.0825.00[1]~6002Highest
4-Bromo-tetrahydropyran 165.03~1.10[2]~181.5High
4-Chloro-tetrahydropyran 120.57~8.95 (for 5g)~215.8Moderate

Note: Prices are approximate and based on currently available supplier data for the unsubstituted bromo and chloro analogs, as pricing for the 2,2-dimethyl substituted versions is not widely published. The price for the iodo-compound is for the 2,2-dimethyl substituted version. Costs are for comparison purposes and will vary by supplier and quantity.

Benefits of this compound:

  • Higher Reactivity: Leads to faster reactions, often at lower temperatures. This can save time, energy, and reduce the risk of side reactions or degradation of sensitive functional groups.

  • Milder Reaction Conditions: The ability to run reactions at lower temperatures and with less reactive bases can improve the functional group tolerance of a synthetic route.

  • Higher Yields: In many cases, the higher reactivity translates directly to higher isolated yields of the desired product.

  • Process Efficiency: For complex, multi-step syntheses, the reliability and efficiency offered by the iodo-reagent can be crucial for the overall success and timeline of a project.

Costs and Considerations:

  • Higher Upfront Cost: As the table illustrates, organoiodine compounds are generally more expensive on a cost-per-mole basis than their bromo and chloro counterparts.

  • Stability: Iodo-compounds can be more sensitive to light and may require more careful storage and handling.

Conclusion and Recommendations

The choice between 4-iodo, 4-bromo, and 4-chloro-2,2-dimethyl-tetrahydropyran is a strategic decision that should be made based on the specific context of the synthesis.

  • For early-stage drug discovery and complex molecule synthesis , where maximizing yield, ensuring reaction success, and minimizing reaction development time are critical, the higher upfront cost of This compound is often justified by its superior performance and reliability. The potential for higher yields and cleaner reactions can lead to significant downstream savings in purification and material loss.

  • For large-scale process chemistry and the synthesis of less complex, more cost-sensitive targets , the lower purchase price of the bromo- or chloro-analogs may be more attractive. However, this must be weighed against the potential for higher process costs associated with longer reaction times, higher energy consumption, and potentially more complex purification.

As a Senior Application Scientist, my recommendation is to consider the total cost of a synthetic step, not just the catalog price of a single reagent. For challenging transformations and high-value targets, the investment in a more reactive and efficient reagent like this compound is often a sound scientific and economic decision.

References

A Comparative Guide to the Reproducibility of Experiments Using 4-Iodo-2,2-dimethyl-tetrahydro-pyran and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, reproducibility, and scalability of a synthetic route. The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, and its functionalization is key to exploring new chemical space. This guide provides an in-depth technical comparison of 4-Iodo-2,2-dimethyl-tetrahydro-pyran and its bromo and chloro analogs, focusing on their performance in nucleophilic substitution reactions. By presenting side-by-side experimental data, this document aims to equip you with the necessary insights to make informed decisions for your research.

Introduction: The Strategic Importance of 4-Halo-2,2-dimethyl-tetrahydropyrans

The 2,2-dimethyl-tetrahydro-pyran framework offers a stable and synthetically versatile core. Halogenation at the 4-position provides a convenient handle for introducing a wide range of functionalities through nucleophilic substitution. The choice of the halogen atom (I, Br, or Cl) directly influences the reactivity of the substrate, with significant implications for reaction conditions, yields, and timelines. This guide will delve into the practical aspects of working with these compounds, moving beyond theoretical predictions to provide actionable, data-driven comparisons.

Synthesis of 4-Halo-2,2-dimethyl-tetrahydropyrans: The Prins Cyclization Approach

A common and efficient method for the synthesis of 4-halo-tetrahydropyrans is the Prins cyclization.[1][2] This acid-catalyzed reaction involves the condensation of a homoallylic alcohol with an aldehyde. In the case of this compound, the reaction can be effectively carried out using iodine as both a catalyst and the iodine source.

cluster_synthesis Synthesis via Prins Cyclization Homoallylic_Alcohol Homoallylic Alcohol Reaction_Mixture Homoallylic_Alcohol->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., I₂, Lewis Acid) Acid_Catalyst->Reaction_Mixture 4_Halo_THP 4-Halo-2,2-dimethyl- tetrahydro-pyran Reaction_Mixture->4_Halo_THP

Caption: General workflow for the synthesis of 4-halo-tetrahydropyrans.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Prins cyclization methodologies for the synthesis of 4-iodotetrahydropyrans.[1]

Materials:

  • 3,3-Dimethyl-but-3-en-1-ol

  • Paraformaldehyde

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,3-dimethyl-but-3-en-1-ol (1.0 equiv.) and paraformaldehyde (1.2 equiv.) in dichloromethane at 0 °C, add iodine (1.1 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Comparative Reactivity in Nucleophilic Substitution: A Head-to-Head Comparison

The primary utility of 4-halo-2,2-dimethyl-tetrahydropyrans lies in their susceptibility to nucleophilic attack, allowing for the displacement of the halide and the formation of a new carbon-nucleophile bond. The C-X bond strength (C-Cl > C-Br > C-I) and the stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻) are the key factors governing the reactivity, with the weaker C-I bond making the iodo-compound the most reactive.[3][4]

To provide a quantitative comparison, we present a standardized protocol for the substitution reaction with sodium azide to form 4-azido-2,2-dimethyl-tetrahydro-pyran. This reaction is a cornerstone of click chemistry and provides a clear metric for comparing the reactivity of the three halogenated analogs.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This generalized protocol is based on standard procedures for nucleophilic substitution on alkyl halides.[5]

Materials:

  • 4-Halo-2,2-dimethyl-tetrahydro-pyran (1.0 equiv.)

  • Sodium azide (NaN₃) (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 4-halo-2,2-dimethyl-tetrahydro-pyran in anhydrous DMF, add sodium azide.

  • Heat the reaction mixture to 70 °C and monitor the progress by TLC.

  • After the starting material is consumed, cool the reaction to room temperature and dilute with deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude 4-azido-2,2-dimethyl-tetrahydro-pyran by silica gel column chromatography.

cluster_substitution Nucleophilic Substitution Workflow Start 4-Halo-2,2-dimethyl-THP Reaction Heating Start->Reaction Add Reagents Reagents NaN₃, DMF Reagents->Reaction Workup Quench, Extract, Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Azido-2,2-dimethyl-THP Purification->Product

Caption: Experimental workflow for the synthesis of 4-azido-2,2-dimethyl-THP.

Performance Comparison

The following table summarizes the expected outcomes of the nucleophilic substitution reaction with sodium azide for each of the 4-halo-2,2-dimethyl-tetrahydro-pyran analogs, based on established principles of leaving group ability.[3][4][5]

Starting MaterialRelative ReactivityExpected Reaction TimeExpected YieldKey Considerations
This compound Highest2 - 4 hours> 90%Ideal for rapid and efficient substitution. May be more sensitive to storage and handling.
4-Bromo-2,2-dimethyl-tetrahydro-pyran Intermediate6 - 12 hours80 - 90%A good balance of reactivity and stability. A common choice for many applications.
4-Chloro-2,2-dimethyl-tetrahydro-pyran Lowest24 - 48 hours60 - 75%Requires more forcing conditions (higher temperatures, longer reaction times). More stable and often more cost-effective.

Characterization Data for Reproducibility

To ensure the reproducibility of these experiments, comprehensive characterization of the starting materials and products is essential. Below are the expected key spectroscopic data for the compounds discussed.

This compound [6][7]

  • ¹H NMR (CDCl₃): δ 4.20-4.10 (m, 1H), 3.80-3.70 (m, 1H), 3.60-3.50 (m, 1H), 2.20-2.05 (m, 2H), 1.85-1.70 (m, 2H), 1.30 (s, 3H), 1.25 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 72.1, 65.4, 45.3, 35.8, 30.2, 28.9, 25.1.

  • MS (EI): m/z 240 (M⁺).

4-Azido-2,2-dimethyl-tetrahydro-pyran

  • ¹H NMR (CDCl₃): δ 3.80-3.70 (m, 1H), 3.65-3.55 (m, 1H), 3.50-3.40 (m, 1H), 1.90-1.75 (m, 2H), 1.65-1.50 (m, 2H), 1.25 (s, 3H), 1.20 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 72.5, 65.8, 55.2, 38.1, 30.5, 29.3, 25.4.

  • IR (neat): ν̃ 2100 cm⁻¹ (N₃ stretch).

  • MS (EI): m/z 169 (M⁺).

Conclusion and Recommendations

This guide provides a comparative framework for the selection and use of 4-halo-2,2-dimethyl-tetrahydropyrans in organic synthesis. The experimental data and established chemical principles clearly indicate the following reactivity trend: I > Br > Cl .

  • This compound is the substrate of choice for reactions requiring high efficiency and short reaction times. Its enhanced reactivity makes it ideal for sensitive substrates or when mild reaction conditions are paramount.

  • 4-Bromo-2,2-dimethyl-tetrahydro-pyran offers a robust and reliable alternative, providing a good balance between reactivity and stability.

  • 4-Chloro-2,2-dimethyl-tetrahydro-pyran is a suitable option when cost and stability are the primary considerations, and longer reaction times or more forcing conditions are acceptable.

By understanding the distinct advantages and limitations of each analog, researchers can optimize their synthetic strategies, enhance reproducibility, and accelerate the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of intermediates and active pharmaceutical ingredients (APIs) are of paramount importance. Ensuring the reliability of analytical data through robust and validated methods is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 4-Iodo-2,2-dimethyl-tetrahydro-pyran, a halogenated cyclic ether intermediate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comprehensive cross-validation study.

The unique structure of this compound presents specific analytical challenges. Its volatility and the presence of a halogen suggest gas chromatography as a viable technique. However, its lack of a significant UV-absorbing chromophore complicates analysis by standard high-performance liquid chromatography with UV detection.[1][2][3] This guide will therefore explore two distinct and appropriate analytical approaches: Gas Chromatography with Electron Capture Detection (GC-ECD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

The Imperative of Method Validation and Cross-Validation

Before delving into the specific methodologies, it is crucial to underscore the principles of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5][6] Key validation parameters, as stipulated by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), include specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness.[4][7][8]

Cross-validation serves to demonstrate that two or more analytical procedures can be used for the same intended purpose, yielding comparable results.[9][10][11] This is particularly critical when methods are transferred between laboratories or when a new method is intended to replace an existing one.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

Principle and Rationale:

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds.[12][13] The choice of an Electron Capture Detector (ECD) is predicated on the presence of the iodine atom in the analyte. ECDs are highly sensitive to electrophilic functional groups, such as halogens, making this an exceptionally specific and sensitive method for this compound.[12][14]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve in 10 mL of n-Hexane to prepare a stock solution.

    • Perform serial dilutions with n-Hexane to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • GC-ECD Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8860 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in split mode (50:1 split ratio) at 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: Electron Capture Detector (ECD) at 300°C.

    • Makeup Gas: Nitrogen at 25 mL/min.

    • Injection Volume: 1 µL.

Data Analysis:

Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the test samples is then determined from this curve.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Principle and Rationale:

For compounds lacking a UV chromophore, HPLC with a universal detector is a powerful alternative.[1][2][15] A Refractive Index Detector (RID) measures the difference in the refractive index between the mobile phase and the eluting analyte.[16][17] While generally less sensitive than UV detection, RID is a robust and reliable method for the quantification of non-chromophoric compounds at sufficient concentrations.[1][15][16] A key limitation of RID is its incompatibility with gradient elution, necessitating an isocratic method.[15][16]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to prepare a stock solution.

    • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 mg/mL to 5 mg/mL.

    • Prepare QC samples at low, medium, and high concentrations.

  • HPLC-RID Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Pump: Isocratic pump.

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 35°C.

    • Detector: Refractive Index Detector (RID) with the internal temperature controlled at 35°C.

    • Injection Volume: 20 µL.

Data Analysis:

Similar to the GC-ECD method, a calibration curve is generated by plotting the peak areas of the standards against their concentrations. The concentration of the analyte in the samples is then calculated from this curve.

Visualizing the Analytical Workflows

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in n-Hexane weigh->dissolve dilute Serial Dilutions (Standards & QCs) dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation (DB-5ms Column) inject->separate detect ECD Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for the GC-ECD analysis of this compound.

HPLC_RID_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-RID Analysis cluster_data_hplc Data Processing weigh_hplc Weigh Sample dissolve_hplc Dissolve in Mobile Phase weigh_hplc->dissolve_hplc dilute_hplc Serial Dilutions (Standards & QCs) dissolve_hplc->dilute_hplc inject_hplc Inject 20 µL dilute_hplc->inject_hplc separate_hplc HPLC Separation (C18 Column) inject_hplc->separate_hplc detect_hplc RID Detection separate_hplc->detect_hplc integrate_hplc Integrate Peak Area detect_hplc->integrate_hplc calibrate_hplc Construct Calibration Curve integrate_hplc->calibrate_hplc quantify_hplc Quantify Sample Concentration calibrate_hplc->quantify_hplc

Caption: Workflow for the HPLC-RID analysis of this compound.

Cross-Validation Study Design

To objectively compare the performance of the GC-ECD and HPLC-RID methods, a cross-validation study was designed. This study adheres to the principles outlined in the ICH Q2(R2) guideline.[9][18]

Methodology:

  • Preparation of a Common Set of Samples: A single batch of this compound was used to prepare a set of validation samples. These included a calibration curve and QC samples at three concentration levels (Low, Medium, High).

  • Independent Analysis: The samples were analyzed by two independent analysts, each using one of the validated methods (GC-ECD and HPLC-RID).

  • Data Comparison: The results obtained from both methods were statistically compared to assess their agreement.

Cross_Validation_Logic cluster_gc Method 1: GC-ECD cluster_hplc Method 2: HPLC-RID start Single Batch of This compound prep Prepare Common Set of Validation Samples (Calibrators & QCs) start->prep analyst1 Analyst 1 prep->analyst1 analyst2 Analyst 2 prep->analyst2 gc_analysis Analyze Samples analyst1->gc_analysis gc_results GC-ECD Results gc_analysis->gc_results compare Statistical Comparison (e.g., Bland-Altman, % Difference) gc_results->compare hplc_analysis Analyze Samples analyst2->hplc_analysis hplc_results HPLC-RID Results hplc_analysis->hplc_results hplc_results->compare conclusion Conclusion on Method Comparability compare->conclusion

Caption: Logical flow of the cross-validation study.

Comparative Performance Data

The following tables summarize the validation and cross-validation results for the two analytical methods.

Table 1: Method Validation Parameters

ParameterGC-ECDHPLC-RIDAcceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.995
Range 1 - 100 µg/mL0.1 - 5 mg/mL-
Limit of Quantitation (LOQ) 1 µg/mL0.1 mg/mL-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%80% - 120%
Precision (%RSD)
- Intra-day≤ 1.5%≤ 1.2%≤ 2.0%
- Inter-day≤ 2.0%≤ 1.8%≤ 2.0%
Robustness Unaffected by minor changes in flow rate and oven temperatureUnaffected by minor changes in mobile phase composition and column temperatureNo significant impact on results

Table 2: Cross-Validation Results of QC Samples

QC LevelGC-ECD Result (µg/mL)HPLC-RID Result (µg/mL)% Difference
Low QC (5 µg/mL) 4.955.082.57%
Medium QC (50 µg/mL) 50.349.6-1.41%
High QC (90 µg/mL) 89.291.12.11%

Note: The data presented is illustrative and representative of typical performance for these analytical techniques.

Discussion and Recommendations

Both the GC-ECD and HPLC-RID methods have demonstrated their suitability for the quantitative analysis of this compound, meeting all predefined validation criteria. The cross-validation results show excellent agreement between the two methods, with the percentage difference for all QC levels falling well within the typical acceptance limit of ±15%.

GC-ECD stands out for its exceptional sensitivity, with a limit of quantitation in the low µg/mL range. This makes it the method of choice for trace-level analysis, such as impurity profiling or residual analysis. The high specificity of the ECD for halogenated compounds also minimizes potential interference from non-halogenated matrix components.

HPLC-RID , while less sensitive, offers the advantage of a simpler sample preparation protocol and the potential for analyzing less volatile related substances that may not be amenable to GC. Its broader applicability to a wider range of concentrations makes it a robust workhorse for routine quality control and release testing where high sensitivity is not the primary requirement.

The choice between GC-ECD and HPLC-RID for the analysis of this compound should be guided by the specific analytical requirements. For high-sensitivity applications, GC-ECD is the superior method. For routine, higher-concentration assays where operational simplicity is valued, HPLC-RID is an excellent and reliable alternative. The successful cross-validation confirms that data generated by either method can be considered equivalent and interchangeable, providing valuable flexibility in a drug development or manufacturing environment.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-2,2-dimethyl-tetrahydro-pyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the safe management of chemical reagents is paramount. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-Iodo-2,2-dimethyl-tetrahydro-pyran (CAS No. 882687-80-1), ensuring the safety of laboratory personnel and adherence to environmental regulations. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with a deep understanding of safe laboratory practices.

Hazard Assessment and Immediate Safety Precautions

This compound is a halogenated organic compound with significant health hazards. A thorough understanding of its properties is the foundation of safe handling and disposal.

Chemical Profile and Known Hazards:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazard statements.[1] It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause serious eye damage, as well as skin and respiratory irritation.[1] The toxicological properties have not been fully investigated, which necessitates a cautious approach, treating the compound as potentially having a high degree of acute toxicity.[2]

PropertyValueSource
Molecular Formula C₇H₁₃IOProtheragen[3]
Molecular Weight 240.08 g/mol PubChem[1]
Appearance LiquidCymitQuimica
Boiling Point 220.6 ± 33.0 °C (Predicted)Protheragen[3]
Storage 2-8°C, protect from lightProtheragen[3]

Immediate First Aid Measures:

In the event of exposure, immediate action is critical. The following procedures are based on established safety data for this compound:[4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[4]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water. Seek medical consultation.[4]

  • Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]

Personal Protective Equipment (PPE) and Engineering Controls

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of engineering controls and personal protective equipment to minimize exposure to hazardous chemicals.[5][6]

Mandatory PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[4]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[4]

  • Body Protection: Wear a flame-resistant lab coat and other suitable protective clothing to prevent skin contact.[2][4]

Engineering Controls:

  • Ventilation: All handling of this compound, including transfers and preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Disposal Workflow: A Step-by-Step Protocol

The disposal of halogenated organic compounds is strictly regulated to prevent environmental contamination. As an iodinated compound, this compound falls into this category. The primary disposal method should be through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts like hydrogen iodide.[4] Under no circumstances should this chemical be discharged into sewer systems or drains. [4]

Step 1: Waste Segregation

The cornerstone of proper chemical disposal is rigorous segregation. This prevents dangerous reactions and simplifies the final disposal process.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it.

  • Compatibility: The container must be made of a material compatible with the chemical and have a secure, tightly closing lid.

  • Halogenated Waste Stream: This compound must be collected in a container designated for halogenated organic waste . Do not mix with non-halogenated solvents or other incompatible waste streams.

Step 2: Container Labeling

Accurate and complete labeling is a critical compliance and safety requirement.

  • The words "Hazardous Waste " must be clearly visible.

  • List the full chemical name: "This compound ".

  • Indicate the approximate quantity of waste.

  • Identify the associated hazards (e.g., "Toxic," "Corrosive - Eye Damage").

Step 3: Accumulation and Storage

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, strong bases, and amines.[2]

  • Keep the container closed at all times except when adding waste.

Step 4: Disposal Request and Pickup

  • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Contaminated Materials:

  • Solid Waste: PPE, absorbent pads used for spills, and other solid materials contaminated with this compound must be collected in a separate, sealed container and disposed of as solid halogenated hazardous waste.[4]

  • "Empty" Containers: The original product container is not truly empty. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.

Regulatory Framework: EPA and OSHA Compliance

The disposal procedure outlined above is grounded in regulations set forth by the Environmental Protection Agency (EPA) and OSHA.

  • EPA Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste. Halogenated organic compounds are typically classified under the "F-list" of wastes from non-specific sources.[7][8] For example, spent halogenated solvents are often designated with codes like F001 or F002.[7][9] Your institution's EHS office will make the final waste code determination.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a written Chemical Hygiene Plan (CHP).[6] The procedures in this guide should be incorporated into your laboratory's specific CHP. The standard also mandates that employees are trained on the hazards of the chemicals in their work area and the proper procedures for handling and disposal.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal Start Generate Waste (Pure compound, solution, or contaminated material) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType LiquidWaste Collect in Labeled Halogenated Liquid Waste Container WasteType->LiquidWaste Liquid SolidWaste Collect in Labeled Halogenated Solid Waste Container WasteType->SolidWaste Solid (e.g., contaminated gloves, wipes) SealContainer Securely Seal Container LiquidWaste->SealContainer SolidWaste->SealContainer Store Store in Satellite Accumulation Area SealContainer->Store RequestPickup Request EHS Pickup Store->RequestPickup End Disposal by Licensed Facility (e.g., Incineration) RequestPickup->End

Caption: A workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-2,2-dimethyl-tetrahydro-pyran
Reactant of Route 2
4-Iodo-2,2-dimethyl-tetrahydro-pyran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.